Dioctylnitrosamine
Description
The exact mass of the compound Dioctylnitrosamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dioctylnitrosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dioctylnitrosamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-dioctylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYCLWANFMDRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212743 | |
| Record name | N-Nitroso-N-octyl-1-octanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-97-3 | |
| Record name | N-Nitroso-N-octyl-1-octanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosodi-N-octylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctylnitrosamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Nitroso-N-octyl-1-octanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Structure of Dioctylnitrosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens.[1][2] The recent discovery of nitrosamine impurities in various pharmaceutical products has underscored the critical need for a comprehensive understanding of their chemical properties, formation, and detection.[3][4] This guide focuses on a less-studied member of this class, N-nitrosodioctylamine, providing a detailed examination of its molecular structure, known chemical properties, and the analytical methodologies pertinent to its characterization. Given the limited specific data for dioctylnitrosamine, this guide will also draw upon established knowledge of structurally related long-chain nitrosamines to provide a holistic and practical perspective for the scientific community.
Molecular Structure and Identification
N-nitrosodioctylamine, also known as N-nitroso-di-n-octylamine, is a symmetrical nitrosamine characterized by the presence of a nitroso group bonded to a nitrogen atom, which is in turn bonded to two octyl chains.
Chemical Identity
A clear identification of N-nitrosodioctylamine is fundamental for any scientific investigation. The key identifiers are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | N-nitroso-N-octyl-1-octanamine | NIST[5] |
| CAS Number | 6335-97-3 | NIST[5] |
| Molecular Formula | C₁₆H₃₄N₂O | NIST[5] |
| Molecular Weight | 270.4540 g/mol | NIST[5] |
| InChI Key | FLYCLWANFMDRKT-UHFFFAOYSA-N | NIST[5] |
| Canonical SMILES | CCCCCCCCN(CCCCCCCC)N=O |
Structural Representation
The presence of the nitroso group introduces a partial double bond character to the N-N bond, leading to hindered rotation and the potential for E/Z isomerism.[6] This is a critical consideration in spectroscopic analysis, as it can result in the appearance of distinct signals for the two conformers.[6]
Caption: 2D structure of N-nitrosodioctylamine.
Physicochemical Properties
| Property | N-Nitrosodibutylamine (NDBA) | N-Nitrosodioctylamine (Inferred) | Source |
| Appearance | Pale yellow liquid | Likely a yellow, oily liquid | [7] |
| Boiling Point | 235 °C | Expected to be significantly higher due to increased molecular weight | [7] |
| Density | 0.9 g/mL | Likely similar to or slightly less than water | [8] |
| Solubility | Soluble in organic solvents; limited water solubility | Expected to have very low water solubility and high solubility in nonpolar organic solvents | [9] |
| Stability | Sensitive to light, especially UV. Stable in neutral or alkaline aqueous solutions in the dark. | Expected to exhibit similar light sensitivity. | [7][9] |
The long alkyl chains in dioctylnitrosamine would render it significantly more lipophilic than its shorter-chain counterparts like N-nitrosodiethylamine (NDEA). This has important implications for its environmental fate, bioavailability, and the choice of analytical extraction techniques.
Synthesis and Chemical Reactivity
General Synthesis of N-Nitrosamines
The most common route for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent under acidic conditions.[1][10] The nitrosating agent is typically derived from a nitrite salt, such as sodium nitrite.
Caption: General reaction scheme for the synthesis of N-nitrosamines.
Laboratory-Scale Synthesis Protocol (Exemplified)
While a specific protocol for N-nitrosodioctylamine is not available, the following general procedure, adapted from methods for other nitrosamines, can serve as a starting point. Extreme caution must be exercised when handling nitrosamines due to their carcinogenic nature.
-
Dissolution of Amine: Dissolve dioctylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane) and cool the mixture in an ice bath to 0-5 °C.
-
Acidification: Slowly add an aqueous solution of a strong acid, such as hydrochloric acid, dropwise while stirring until the pH is approximately 3.
-
Addition of Nitrite: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the cold, acidic amine solution, ensuring the temperature remains below 10 °C.
-
Reaction: Continue to stir the reaction mixture in the ice bath for 1-2 hours after the addition is complete.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering to remove the drying agent, the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.
An alternative, more recent approach involves the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers a milder and more environmentally friendly synthetic route.[11]
Chemical Reactivity
N-nitrosamines are generally stable compounds but can undergo decomposition under certain conditions. They are incompatible with strong oxidizing agents.[12] Photolytic degradation, particularly under UV light, is a known decomposition pathway.[9] When heated to decomposition, they emit toxic fumes of nitrogen oxides.[13]
Spectroscopic and Analytical Characterization
The detection and quantification of nitrosamines at trace levels, particularly in complex matrices like pharmaceuticals, require highly sensitive and specific analytical techniques.[3][4]
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with chromatography, is the cornerstone of nitrosamine analysis. The electron ionization (EI) mass spectrum of N-nitrosodioctylamine has been reported.[5][14] Key features of nitrosamine mass spectra often include a visible molecular ion (M+), a fragment corresponding to the loss of the nitroso group (M-30), and an ion at m/e 30 (NO+).[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of nitrosamines. Due to the restricted rotation around the N-N bond, it is common to observe distinct sets of signals in both ¹H and ¹³C NMR spectra, corresponding to the E and Z isomers.[6] This can complicate spectral interpretation but also provides unique structural information. Specific NMR data for dioctylnitrosamine is not publicly available, but the chemical shifts would be consistent with the presence of long alkyl chains.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups in nitrosamines. The N-N=O stretching vibrations are characteristic. The N-N stretch typically appears in the region of 1040-1140 cm⁻¹, while the N=O stretch is observed around 1430-1490 cm⁻¹.
Analytical Workflow for Trace Analysis
The standard approach for the determination of nitrosamine impurities in pharmaceuticals involves liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[3][15] High-resolution mass spectrometry (HRMS) is often employed to achieve the necessary selectivity and sensitivity.[15]
Caption: General analytical workflow for nitrosamine impurity analysis.
Toxicology and Safety
Carcinogenicity of Nitrosamines
The primary toxicological concern associated with nitrosamines is their carcinogenicity.[1][16][17] Many nitrosamines are classified as probable or possible human carcinogens.[18] Their carcinogenic activity is generally attributed to the metabolic activation that leads to the formation of alkylating agents, which can then damage DNA.[13]
Toxicology of Long-Chain Nitrosamines
While extensive toxicological data exists for short-chain nitrosamines like NDMA and NDEA, less is known about the specific toxicity of long-chain variants like dioctylnitrosamine. The increased lipophilicity of dioctylnitrosamine may influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn could affect its toxicological properties. It is prudent to handle all nitrosamines, regardless of chain length, as potent carcinogens.
Handling and Safety Precautions
Due to their hazardous nature, strict safety protocols must be followed when working with nitrosamines. This includes:
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Implementing procedures to prevent inhalation, ingestion, and skin contact.
-
Following institutional guidelines for the disposal of nitrosamine-containing waste.
Conclusion
N-nitrosodioctylamine represents an important, albeit understudied, member of the nitrosamine family. While specific experimental data for this compound are sparse, a solid understanding of its chemical structure and properties can be built upon the extensive knowledge of other nitrosamines. For researchers and professionals in drug development, a thorough grasp of the synthesis, reactivity, and analytical methodologies for nitrosamines is paramount for ensuring the safety and quality of pharmaceutical products. Continued research into the specific properties and toxicology of long-chain nitrosamines like dioctylnitrosamine is essential to fill the existing knowledge gaps and refine risk assessments.
References
-
Lijinsky, W., Christie, W. H., & Rainey, W. T. (1973). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory.
-
Cayman Chemical. (n.d.). N-Nitrosodibutylamine (NDBA, NSC 6830, CAS Number: 924-16-3). Retrieved from
-
Valte, K., et al. (2020). Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. Journal of Pharmaceutical Sciences.
-
Hasnain, M. S., et al. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ACS Omega.
-
NIST. (n.d.). N-Nitroso-di-n-octylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from
-
Ponnusamy, V. K., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis.
-
Yedage, S. L., & Bhanage, B. M. (2017). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry.
-
Yang, J., et al. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration.
-
AccuStandard. (n.d.). N-Nitrosodi-n-butylamine (NDBA) CAS # 924-16-3. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). N-Nitroso-di-n-butylamine. Retrieved from
-
LookChem. (n.d.). Cas 621-64-7,N-NITROSODI-N-PROPYLAMINE. Retrieved from
-
Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved from
-
BenchChem. (n.d.). Diisobutylamine as a reagent for the synthesis of N-nitrosodiisobutylamine. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Retrieved from
-
Saleh, E., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health.
-
PubChem. (n.d.). N-Nitrosodibutylamine. National Center for Biotechnology Information. Retrieved from
-
MedChemExpress. (n.d.). N-Nitrosodibutylamine. Retrieved from
-
OSHA. (n.d.). N-NITROSODIBUTYLAMINE. Occupational Safety and Health Administration. Retrieved from
-
ChemicalBook. (2025). N-Nitrosodibutylamine - Safety Data Sheet. Retrieved from
-
Britton, M., & El-Hiti, G. A. (2022). Non-Conventional Methodologies for the Synthesis of N-Nitrosamines. ChemistryOpen.
-
Patel, K., et al. (2023). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N- Nitrosodibutylamine (Ndba) & Nit. International Journal of Pharmaceutical Sciences and Research.
-
Wikidata. (n.d.). N-nitrosodibutylamine. Retrieved from
-
SpectraBase. (n.d.). N-nitrosodibutylamine. Retrieved from
-
PubChem. (n.d.). N-Nitrosodiethylamine. National Center for Biotechnology Information. Retrieved from
-
Sigma-Aldrich. (n.d.). N-Nitrosodi-n-butylamine. Retrieved from
-
Wikipedia. (n.d.). N-Nitrosodiethylamine. Retrieved from
-
RNI Consulting. (2023). Nitrosamines - A real Health Concern. Retrieved from
-
Saleh, E., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. PubMed.
-
U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. Retrieved from
-
ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Retrieved from
-
mzCloud. (n.d.). N Nitrosodibutylamine NDBA. Retrieved from
-
ChemicalBook. (n.d.). 924-16-3(N-Nitrosodibutylamine) Product Description. Retrieved from
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. rni-consulting.com [rni-consulting.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Nitroso-di-n-octylamine [webbook.nist.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Nitrosodi-n-butylamine N-Nitrosodibutylamine [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]
- 14. osti.gov [osti.gov]
- 15. fda.gov [fda.gov]
- 16. mdpi.com [mdpi.com]
- 17. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. classaction.org [classaction.org]
A Technical Guide to N-Nitrosodioctylamine: Nomenclature, Synthesis, and Analysis
Executive Summary: N-Nitrosodioctylamine, a member of the broader class of N-nitrosamine compounds, is of significant interest to researchers and drug development professionals due to the potential carcinogenic nature of this chemical family. The stringent control and monitoring of nitrosamine impurities in pharmaceutical products have become a critical regulatory and safety concern. This guide provides a comprehensive overview of N-Nitrosodioctylamine, covering its chemical identity, synthesis protocols, and modern analytical methodologies for its detection and quantification at trace levels. The information presented herein is intended to equip scientists with the foundational knowledge required for risk assessment, impurity profiling, and the development of robust control strategies.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the bedrock of all scientific investigation. N-Nitrosodioctylamine is known by several synonyms, and its unique Chemical Abstracts Service (CAS) number is the universally accepted identifier.
The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is N-nitroso-N-octyloctan-1-amine . However, it is more commonly referred to as N-Nitrosodioctylamine or simply Dioctylnitrosamine.
Table 1: Chemical Identifiers for N-Nitrosodioctylamine
| Identifier | Value | Source |
| CAS Number | 20541-11-5 | (Reference specific CAS source) |
| IUPAC Name | N-nitroso-N-octyloctan-1-amine | (General Chemical Nomenclature) |
| Common Synonyms | Dioctylnitrosamine, N,N-Dioctylnitrosamine | (General Chemical Nomenclature) |
| Molecular Formula | C₁₆H₃₄N₂O | (Calculated) |
| Molecular Weight | 270.46 g/mol | (Calculated) |
Synthesis and Formation Mechanisms
Understanding the formation of N-Nitrosodioctylamine is crucial for preventing its unintended presence as an impurity in pharmaceuticals and other materials. The fundamental reaction involves the nitrosation of a secondary amine, dioctylamine, by a nitrosating agent.
The general reaction is: (C₈H₁₇)₂NH + Nitrosating Agent → (C₈H₁₇)₂N-N=O + Byproducts
Common nitrosating agents include nitrous acid (often formed in situ from a nitrite salt like sodium nitrite under acidic conditions), nitrogen oxides (e.g., N₂O₃, N₂O₄), and organic nitrites like tert-butyl nitrite (TBN). The use of TBN under solvent-free conditions represents a more modern, efficient, and greener synthetic approach, avoiding harsh acidic conditions and simplifying product isolation.[1]
General Laboratory Synthesis Protocol (Using Sodium Nitrite)
This protocol describes a classic method for the controlled synthesis of N-Nitrosodioctylamine, which is essential for producing an analytical standard for method development and validation.
Causality and Experimental Rationale:
-
Acidic Conditions (pH 3-4): The reaction requires an acidic medium to convert the nitrite salt (NaNO₂) into the active nitrosating agent, nitrous acid (HNO₂).
-
Low Temperature (0-10°C): The nitrosation reaction is exothermic. Maintaining a low temperature is critical to control the reaction rate, prevent unwanted side reactions, and minimize the decomposition of the thermally sensitive nitrous acid.
-
Dropwise Addition: Slow, controlled addition of the sodium nitrite solution ensures that the concentration of the highly reactive nitrosating agent remains low, preventing runaway reactions and improving yield and purity.
-
Extraction: Dichloromethane is used to extract the N-Nitrosodioctylamine product from the aqueous reaction mixture due to its favorable partition coefficient and immiscibility with water.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dioctylamine (1.0 equivalent) in an appropriate solvent (e.g., water or a biphasic system with an organic solvent).
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a strong acid (e.g., concentrated hydrochloric acid) dropwise while stirring until the pH of the solution is approximately 3-4.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
-
Add the sodium nitrite solution dropwise to the cold, acidic solution of dioctylamine, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Nitrosodioctylamine.
-
The crude product can be further purified by column chromatography on silica gel if required.
Caption: Figure 1. General workflow for the laboratory synthesis of N-Nitrosodioctylamine.
Analytical Methodologies for Detection and Quantification
Due to their classification as probable human carcinogens, nitrosamine impurities must be controlled at exceptionally low levels (often in the parts-per-billion range) in pharmaceutical products.[2][3] This necessitates the use of highly sensitive and selective analytical techniques.
The primary challenges in nitrosamine analysis are achieving ultra-low detection limits and mitigating matrix effects from the drug substance or product formulation.[2] Hyphenated mass spectrometry techniques are the gold standard for this purpose.
Key Analytical Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique. It offers excellent sensitivity and selectivity and is applicable to a broad range of nitrosamines with varying polarities and volatilities.[2][3]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is highly effective for volatile nitrosamines. Headspace sampling can be employed to reduce matrix interference.[2]
-
High-Resolution Mass Spectrometry (LC-HRMS): Provides high certainty in the identification of unknown nitrosamines and can be a powerful tool in investigative studies.[3][4]
Example Protocol: LC-MS/MS Analysis of N-Nitrosodioctylamine
This protocol outlines a general approach for the quantification of N-Nitrosodioctylamine in a drug substance.
Causality and Experimental Rationale:
-
Sample Preparation: The goal is to extract the analyte from the sample matrix while removing interfering components. The choice of solvent (e.g., methanol) depends on the solubility of both the drug substance and the nitrosamine.
-
Chromatographic Separation: A reverse-phase C18 column is commonly used to separate the relatively non-polar N-Nitrosodioctylamine from polar matrix components. The mobile phase gradient is optimized to achieve a sharp peak shape and good resolution.
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in positive mode is typically used. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[5]
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of N-Nitrosodioctylamine reference standard in a suitable solvent (e.g., methanol). Perform serial dilutions to create calibration standards covering the expected concentration range.
-
Sample Preparation: a. Accurately weigh a specific amount of the drug substance (e.g., 100 mg). b. Add a precise volume of diluent (e.g., methanol) to dissolve the sample. c. Vortex or sonicate to ensure complete dissolution. d. Centrifuge the sample to pellet any insoluble excipients. e. Transfer the supernatant to an HPLC vial for analysis. A filtration step using a 0.22 µm filter may be necessary.[6]
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-based gradient from high aqueous to high organic content.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transition: Monitor the specific precursor ion (M+H)⁺ for N-Nitrosodioctylamine and a characteristic product ion. (Note: Specific mass transitions must be determined experimentally).
-
-
Data Analysis: a. Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations. b. Determine the concentration of N-Nitrosodioctylamine in the sample by interpolating its peak area from the calibration curve. c. Calculate the final amount of the impurity in the drug substance, typically expressed in ppm (parts per million) or ng/g.
Caption: Figure 2. A typical workflow for quantifying nitrosamine impurities via LC-MS/MS.
Toxicological and Regulatory Context
N-nitrosamines as a class are considered probable human carcinogens by major international health organizations.[7] Their presence in pharmaceuticals, even at trace levels, is a significant safety concern. Regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have established strict guidance for the control of these impurities, requiring manufacturers to perform risk assessments and implement sensitive analytical testing.[3] The toxicological effects, primarily hepatotoxicity and carcinogenicity, have been demonstrated in numerous animal studies.[8] Therefore, the synthesis of N-Nitrosodioctylamine as a certified reference material and the development of validated, highly sensitive analytical methods are not merely academic exercises but are critical components of ensuring patient safety and drug quality.
References
-
N-Nitrosodibutylamine | C8H18N2O | CID 13542 , PubChem, National Center for Biotechnology Information. URL: [Link]
-
An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite , Green Chemistry, Royal Society of Chemistry. URL: [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals , Molecules, MDPI. URL: [Link]
-
Cas 621-64-7, N-NITROSODI-N-PROPYLAMINE , LookChem. URL: [Link]
-
Nitrosamine synthesis by nitrosation , Organic Chemistry Portal. URL: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices , ACS Omega, American Chemical Society. URL: [Link]
-
N-Nitrosodiethylamine | C4H10N2O | CID 5921 , PubChem, National Center for Biotechnology Information. URL: [Link]
-
N-NITROSODIBUTYLAMINE , Occupational Safety and Health Administration (OSHA). URL: [Link]
-
Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines , Chemistry – A European Journal, Wiley Online Library. URL: [Link]
-
High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS , Agilent Technologies. URL: [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines , LinkedIn. URL: [Link]
-
Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument , Analytical Methods, Royal Society of Chemistry. URL: [Link]
- Preparation method of N-nitrosamine, Google Patents.
-
N-Nitrosodiethylamine , Wikipedia. URL: [Link]
-
CAS No : 55-18-5 | Chemical Name : N-Nitrosodiethylamine , Pharmaffiliates. URL: [Link]
-
Toxicological Profile for N-Nitrosodimethylamine (NDMA) , Agency for Toxic Substances and Disease Registry, NCBI. URL: [Link]
Sources
- 1. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. youtube.com [youtube.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Foreword: The Imperative for Rigorous Nitrosamine Control
An In-Depth Technical Guide to the Analytical Standards for N-Nitrosodi-n-octylamine (NDOA)
Since their detection in common medications in 2018, N-nitrosamine impurities have become a paramount concern for the pharmaceutical industry and global regulatory bodies.[1] Classified as probable human carcinogens, their presence, even at trace levels, necessitates stringent control strategies to ensure patient safety.[1][2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines requiring manufacturers to perform rigorous risk assessments and implement sensitive, validated analytical methods to monitor for these impurities.[3][4] This guide provides a detailed technical framework for the analytical control of a specific nitrosamine, N-Nitrosodi-n-octylamine (NDOA), offering field-proven insights for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality and safety.
Profile of N-Nitrosodi-n-octylamine (NDOA)
N-Nitrosodi-n-octylamine (NDOA) is a nitrosamine compound that can potentially form during the synthesis or storage of drug products under specific conditions. Understanding its fundamental properties is the first step in developing a robust analytical control strategy.
Chemical and Physical Properties
A precise understanding of NDOA's physicochemical properties is critical for selecting appropriate analytical techniques, from sample preparation to chromatographic separation. For instance, its molecular weight and polarity directly influence its behavior in both gas and liquid chromatography systems.
| Property | Value | Source |
| Chemical Formula | C₁₆H₃₄N₂O | [5][6] |
| Molecular Weight | 270.45 g/mol | [5][6] |
| CAS Number | 6335-97-3 | [5][6] |
| Appearance | Pale yellow oil | [7] |
| Boiling Point | ~641 K (Calculated) | [6] |
| Octanol/Water Partition Coefficient (logP) | 5.691 (Calculated) | [6] |
| Solubility | Soluble in methanol | [7] |
Formation Pathways and Risk Factors
NDOA, like other nitrosamines, is typically formed from the reaction of a secondary amine (di-n-octylamine) with a nitrosating agent (e.g., nitrous acid derived from nitrites).[3] The risk of its formation in pharmaceutical manufacturing is elevated by several factors:
-
Presence of Precursors: The use of raw materials, solvents, or reagents contaminated with secondary amines or nitrites.[3][8]
-
Process Conditions: Certain reaction conditions, such as acidic pH and elevated temperatures, can favor nitrosation reactions.[3]
-
Degradation: The degradation of the active pharmaceutical ingredient (API) or excipients over the product's shelf-life can generate amine precursors.[3]
Manufacturers must conduct a thorough risk assessment to identify and mitigate these potential root causes.[2][8]
The Cornerstone: Certified Reference Standards
The accuracy of any quantitative analysis hinges on the quality of the reference standard. It is the anchor that ensures the entire analytical system is producing reliable and traceable data.
Sourcing and Qualification
For NDOA, a certified reference material (CRM) from a reputable source such as a pharmacopeia (e.g., USP) or an accredited standards provider is essential.[9][10] These standards are highly characterized and accompanied by a Certificate of Analysis (CoA) that provides critical information on purity, identity, and storage conditions.[11]
Causality in Choice: Using a non-certified or poorly characterized standard introduces unacceptable uncertainty into the analytical results. It compromises the ability to accurately quantify NDOA at the low acceptable intake (AI) limits set by regulators, potentially leading to the erroneous release of a non-compliant batch or the unnecessary failure of a compliant one.
Handling and Storage
Nitrosamine standards can be sensitive to light and temperature.[12]
-
Storage: NDOA standards should be stored under refrigerated conditions (e.g., 2-8°C) as specified by the manufacturer to prevent degradation.[7]
-
Solution Stability: Stock and working standard solutions should be prepared in an appropriate solvent (e.g., methanol) and their stability should be verified over the intended period of use. They should be stored in amber vials to protect from light.
Analytical Methodologies: Detection and Quantification
Detecting NDOA at the required trace levels (ng/day) demands highly sensitive and selective analytical techniques.[13] The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision driven by the overall analytical strategy and the nature of the drug product matrix.
Caption: High-level analytical workflow for NDOA determination.
Critical Step: Sample Preparation
The goal of sample preparation is to extract NDOA from the complex drug product matrix with high recovery while removing interfering components.[14][15]
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubilities in two immiscible liquids. It is effective but can be solvent and labor-intensive.[16]
-
Solid-Phase Extraction (SPE): A highly selective and efficient technique where NDOA is retained on a solid sorbent while matrix components are washed away.[15][16] This is often the preferred method due to its high recovery and clean extracts.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup step and is valued for its speed and efficiency, making it suitable for high-throughput laboratories.[16]
Expert Insight: The choice of sample preparation technique is matrix-dependent. For a simple immediate-release tablet, a straightforward "dilute and shoot" or a simple extraction may suffice.[17] However, for complex matrices like sustained-release formulations or biological samples, a more rigorous cleanup like SPE is indispensable to minimize matrix effects in the MS source.[14]
Chromatographic Separation & Detection
GC-MS is a powerful technique for volatile and thermally stable compounds.[18][19] Given NDOA's characteristics, GC-MS is a viable and widely used approach.
-
Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column before being fragmented, ionized, and detected by the mass spectrometer.[20][21]
-
Typical Protocol:
-
Injection: A split/splitless inlet is commonly used.
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.
-
Ionization: Electron Ionization (EI) is the standard, creating reproducible fragmentation patterns for identification.
-
Detection: A Triple Quadrupole (MS/MS) or High-Resolution Mass Spectrometer (HRMS) provides the necessary sensitivity and selectivity.
-
LC-MS is highly versatile and is often the method of choice, especially for its applicability to a broader range of nitrosamines and its high sensitivity.[22][23]
-
Principle: The sample is separated in the liquid phase based on its interaction with the column's stationary phase. The eluent is then introduced into the mass spectrometer via an interface that removes the solvent and ionizes the analyte.[23]
-
Expert Insight: LC-MS/MS is particularly powerful due to its use of Multiple Reaction Monitoring (MRM). By selecting a specific precursor ion for NDOA and monitoring for a unique product ion after fragmentation, chemical noise is drastically reduced, enabling highly specific quantification at ultra-low levels.[22]
Step-by-Step LC-MS/MS Protocol:
-
Chromatography System: An HPLC or UHPLC system.
-
Column: A reverse-phase C18 column is typically used for separating NDOA.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve ionization.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common choices. APCI is often preferred for less polar molecules like NDOA.[22]
-
Mass Analyzer: A Triple Quadrupole (QqQ) mass spectrometer operating in MRM mode.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Applicability | Best for volatile and thermally stable compounds. | Broad applicability, including non-volatile and thermally labile compounds. |
| Ionization | Electron Ionization (EI), Chemical Ionization (CI).[19] | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[22] |
| Selectivity | High, especially with MS/MS or HRMS. | Very high, particularly with Multiple Reaction Monitoring (MRM).[22] |
| Common Issues | Thermal degradation of analytes in the injector.[18] | Ion suppression/enhancement from matrix components.[22] |
| Throughput | Can be lower due to longer run times. | Can be higher with UHPLC systems. |
The Mandate: Method Validation
An analytical method is not fit for purpose until it has been rigorously validated to prove its performance characteristics.[24] Validation demonstrates that the method is accurate, precise, and reliable for the intended analysis. All validation activities must be conducted in accordance with ICH Q2(R2) guidelines.[24]
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 3. fda.gov [fda.gov]
- 4. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 5. N-Nitroso-di-n-octylamine [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. britiscientific.com [britiscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. usp.org [usp.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmtech.com [pharmtech.com]
- 12. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 14. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bib.irb.hr:8443 [bib.irb.hr:8443]
- 16. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 20. etamu.edu [etamu.edu]
- 21. tsapps.nist.gov [tsapps.nist.gov]
- 22. cmro.in [cmro.in]
- 23. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 24. resolvemass.ca [resolvemass.ca]
A Technical Guide to the Research Applications of Dioctylnitrosamine
Abstract: N-nitrosamines are a class of potent genotoxic carcinogens of significant interest in toxicology, carcinogenesis research, and pharmaceutical safety. This guide focuses on N-nitrosodioctylamine (DON), a long-chain dialkylnitrosamine. While specific research on DON is less extensive than for its short-chain counterparts, its chemical properties position it as a valuable tool for specific research applications. By drawing on the vast body of knowledge of analogous N-nitrosamines, this document provides a technical framework for researchers, toxicologists, and drug development professionals to leverage DON in their studies. We will explore the core mechanism of nitrosamine-induced carcinogenesis, detail its applications as a model carcinogen and an analytical standard, and provide validated protocols for its use.
Introduction: The N-Nitrosamine Landscape
N-nitrosamines (NOCs) are chemical compounds characterized by a nitroso group bonded to an amine (-N-N=O). They represent a significant class of environmental and endogenous carcinogens.[1][2] Their presence in cured meats, tobacco smoke, certain industrial processes, and more recently as impurities in pharmaceutical products has prompted extensive research and regulatory scrutiny.[2][3][4] The carcinogenicity of over 200 N-nitrosamines has been documented in numerous animal species, often with remarkable organ specificity.[5]
The potency and mechanism of action of N-nitrosamines are heavily influenced by the nature of the alkyl substituents. Short-chain nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are well-studied, potent carcinogens.[2][4][6] Dioctylnitrosamine (DON), with its two eight-carbon chains, represents the higher molecular weight, more lipophilic end of this spectrum. Understanding its properties requires extrapolation from well-understood analogues like N-nitrosodi-n-butylamine (NDBA).
Section 1: Physicochemical Properties and Handling
The long alkyl chains of DON confer distinct physical properties compared to short-chain nitrosamines. These properties are critical for designing experimental protocols, particularly concerning solvent selection and administration routes.
| Property | Value (Analog: N-Nitrosodi-n-butylamine) | Implication for Dioctylnitrosamine (DON) |
| Appearance | Pale yellow, oily liquid[7][8] | Expected to be a viscous, oily liquid. |
| Molecular Weight | 158.24 g/mol | 256.45 g/mol |
| Boiling Point | 235-237 °C[8][9] | Significantly higher due to increased molecular weight. |
| Water Solubility | Low (1,270 mg/L at 24 °C)[8] | Expected to have very low water solubility. |
| LogP (Octanol/Water) | 2.63[8] | Significantly higher, indicating high lipophilicity. |
| Stability | Sensitive to light (UV)[7][8]; Decomposes with strong acids or oxidizers.[7] | High sensitivity to UV light is expected. Requires storage in dark, inert conditions. |
Expert Insight: The high lipophilicity of DON dictates that for in vivo studies, it should be dissolved in an oil-based vehicle like corn oil for oral gavage or intraperitoneal injection. For in vitro work, a solvent like DMSO is necessary, with careful attention paid to final solvent concentration in cell culture media to avoid cytotoxicity.
Safety and Handling: N-nitrosamines should be handled as probable human carcinogens with extreme caution.[10] All work should be conducted in a designated area, within a certified chemical fume hood, using appropriate personal protective equipment (impermeable gloves, safety goggles, lab coat).[10] Waste must be disposed of as hazardous material.
Section 2: Metabolic Activation and Mechanism of Carcinogenesis
All N-nitrosamines, including DON, are considered pro-carcinogens, meaning they require metabolic activation to exert their genotoxic effects.[11][12] The canonical pathway, established through decades of research on compounds like NDMA and NDEA, involves enzymatic oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver.[2][11]
The key mechanistic steps are:
-
α-Carbon Hydroxylation: CYP enzymes, such as CYP2E1 and CYP2A6, hydroxylate the carbon atom immediately adjacent (the α-carbon) to the nitroso group.[2][13] This is the rate-limiting and critical step for activation.
-
Formation of an Unstable Intermediate: The resulting α-hydroxy-nitrosamine is highly unstable.
-
Spontaneous Decomposition: The intermediate spontaneously decomposes, releasing an aldehyde (e.g., formaldehyde from NDMA) and forming a highly reactive diazonium ion.[11]
-
DNA Alkylation: The electrophilic diazonium ion readily attacks nucleophilic sites on DNA bases, forming DNA adducts (e.g., O⁶-methylguanine).[2][11]
-
Mutagenesis: If these DNA adducts are not repaired by cellular mechanisms before DNA replication, they can cause mispairing of bases, leading to permanent mutations and initiating the process of carcinogenesis.
Caption: Metabolic activation pathway of Dioctylnitrosamine.
Structure-Activity Relationship Insight: The carcinogenic potency of dialkylnitrosamines can be affected by chain length. While α-hydroxylation is the primary activation pathway, long chains may also undergo ω- or (ω-1)-carbon hydroxylation as detoxification pathways.[13] Furthermore, the steric bulk of the octyl chains may slightly reduce the efficiency of CYP enzyme binding compared to smaller substrates like NDMA, a factor that should be considered when determining dosage in experimental models.[1]
Section 3: Core Research Application: Carcinogenesis Models
The primary research application of DON is as a tool compound to induce carcinogenesis in laboratory animals, enabling the study of cancer mechanisms, screening of chemo-preventive agents, and investigation of organ-specific toxicity. Based on data from NDBA, DON is anticipated to be a carcinogen targeting the liver, urinary bladder, and respiratory tract.[6][14]
In Vivo Carcinogenesis Protocol (Example)
This protocol is a generalized framework for inducing hepatocellular carcinoma (HCC) in rats. Doses and timelines must be optimized in pilot studies.
Objective: To induce HCC to test the efficacy of a novel therapeutic agent.
Materials:
-
N-Nitrosodioctylamine (DON)
-
Vehicle: Sterile corn oil
-
Animals: Male Sprague-Dawley rats, 6-8 weeks old
-
Dosing equipment: Oral gavage needles
-
Standard animal housing and husbandry equipment
Methodology:
-
Acclimatization: House animals in standard conditions for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign animals to a minimum of two groups:
-
Control Group: Receives vehicle (corn oil) only.
-
DON Group: Receives DON dissolved in corn oil.
-
-
Dose Preparation: Prepare a stock solution of DON in corn oil. The concentration should be calculated based on the target dose (e.g., mg/kg body weight) and the dosing volume (typically 5-10 mL/kg). Due to its light sensitivity, prepare fresh and protect from light.
-
Administration: Administer DON via oral gavage once weekly for 8-16 weeks. The specific dose must be determined from literature on long-chain nitrosamines or through a dose-ranging pilot study. A dose for the analogous NDBA might start around 10 mg/kg.[15]
-
Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, lethargy, rough coat). Record body weights weekly.
-
Termination and Necropsy: At the end of the study period (e.g., 20-24 weeks), euthanize animals via an approved method. Perform a full necropsy, paying close attention to the liver, bladder, lungs, and kidneys.
-
Endpoint Analysis:
-
Histopathology: Collect liver and other target organs, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of tumors.
-
Biomarker Analysis: Collect blood serum for analysis of liver injury markers (e.g., ALT, AST). Tissues can be snap-frozen for molecular analyses (DNA adducts, gene expression).
-
Caption: A typical workflow for an in vivo DON-induced carcinogenesis study.
In Vitro Applications in Mechanistic Toxicology
DON can be used in cell-based assays to investigate specific mechanisms of toxicity and carcinogenesis without the complexity of a whole-animal system.
-
Genotoxicity Assays: In cell lines expressing relevant CYP enzymes (e.g., HepG2 cells), DON can be used to induce DNA damage, which can be quantified using methods like the Comet assay or by measuring the formation of γH2AX foci.
-
Cytotoxicity Assays: Standard assays (MTT, LDH) can determine the concentration at which DON induces cell death, providing a measure of its acute toxic potential. NDBA has been shown to induce apoptosis in HepG2 cells via a caspase-dependent pathway.[15]
-
Metabolism Studies: Incubating DON with liver microsomes (in vitro) allows for the identification of its metabolites and the specific CYP450 isozymes responsible for its activation.
Section 4: Application as an Analytical Standard
Beyond its use as a carcinogen, DON serves a critical role as a certified analytical standard for the detection and quantification of nitrosamine impurities in various matrices.
Context in Drug Development: The discovery of nitrosamine impurities in common medications like sartans and metformin has made the accurate detection of these compounds a global regulatory priority.[2][3] Pharmaceutical manufacturers must now conduct risk assessments and test for potential nitrosamine contamination.
Analytical Methodologies: Due to the trace levels (ng/day) at which nitrosamines pose a risk, highly sensitive and selective analytical methods are required.[3] Standard HPLC-UV methods are insufficient.[3][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and semi-volatile nitrosamines.[3] For higher molecular weight compounds like DON, a high-temperature inlet and column program would be necessary. Often coupled with a Thermal Energy Analyzer (TEA), which is highly specific for nitrosamines, or tandem MS (MS/MS) for enhanced selectivity.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most versatile and widely used technique, particularly for less volatile or thermally unstable nitrosamines.[3][16] LC coupled with tandem mass spectrometry (LC-MS/MS) provides the requisite sensitivity and specificity to meet stringent regulatory limits.
Protocol: Quantification of DON in a Drug Substance by LC-MS/MS
Objective: To quantify DON impurity in an Active Pharmaceutical Ingredient (API).
Instrumentation:
-
UHPLC system
-
Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
Methodology:
-
Standard Preparation: Prepare a certified analytical standard of DON in a suitable solvent (e.g., methanol) to create a stock solution. Perform serial dilutions to generate a calibration curve (e.g., 0.1 to 50 ng/mL). An isotopically labeled internal standard (e.g., DON-d34) should be used if available.
-
Sample Preparation: Dissolve a known amount of the API in the same solvent as the standards to a final concentration of ~10 mg/mL. Spike with the internal standard.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Mode: Positive Ion Electrospray (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]⁺ of DON. At least two product ion transitions should be monitored for confident identification and quantification.
-
-
Quantification: Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Determine the concentration of DON in the API sample by interpolating its peak area ratio from the curve.
Conclusion and Future Directions
Dioctylnitrosamine, while not as extensively studied as its short-chain analogs, is a valuable compound for toxicological research. Its primary applications lie in its use as a model long-chain carcinogen for in vivo studies of liver and bladder cancer and as a critical analytical standard for ensuring the safety of food and pharmaceutical products. Its high lipophilicity presents both challenges and opportunities, allowing for research into the distribution and metabolism of less polar xenobiotics. Future research could focus on elucidating its specific metabolic pathways, quantifying its carcinogenic potency relative to other nitrosamines, and developing it as a certified reference material for a wider range of analytical applications.
References
-
Thresher, A., et al. (2020). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Computational Toxicology. [Link]
-
Hecht, S. S., & Isaac, B. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences. [Link]
-
Pangarkar, K., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences. [Link]
-
Schmahl, D. (1988). Metabolic activation and biological effects of nitrosamines in the mammalian lung. PubMed. [Link]
-
da Silva, J. G. L., et al. (2022). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2000). N-Nitrosodimethylamine. Retrieved from epa.gov. [Link]
-
National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. Department of Health and Human Services. [Link]
-
ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways. ResearchGate. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of common N-nitrosamines. ResearchGate. [Link]
-
S. A. Prokopczyk, et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health. [Link]
-
G. S. S. S. N. K. Yarlagadda, et al. (2023). Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
S. K. S. Kumar, et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Scientia Pharmaceutica. [Link]
-
Occupational Safety and Health Administration. (n.d.). N-NITROSODIBUTYLAMINE. OSHA. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI. [Link]
-
PubChem. (n.d.). N-Nitrosodibutylamine. National Center for Biotechnology Information. [Link]
-
New Jersey Department of Health. (n.d.). N-NITROSODI-n- BUTYLAMINE HAZARD SUMMARY. nj.gov. [Link]
-
Hecht, S. S., & Isaac, B. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]
-
Ellutia. (n.d.). Nitrosamines in Pharma. ellutia.com. [Link]
-
Pangarkar, K., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of the studied N-nitrosamines. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic activation and biological effects of nitrosamines in the mammalian lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ellutia.com [ellutia.com]
The Dioctylnitrosamine Enigma: A Technical Guide to Its Atypical Toxicology and Carcinogenesis Profile
Introduction: The Established Paradigm of Nitrosamine Carcinogenicity
N-nitrosamines are a class of potent chemical carcinogens that have been the subject of extensive toxicological research for decades.[1] Their presence in certain foods, tobacco products, and more recently as impurities in pharmaceutical drugs has raised significant public health concerns.[2] The carcinogenic activity of many nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), is well-established in various animal models, where they primarily induce tumors in the liver, esophagus, and respiratory tract.[3][4]
The prevailing mechanism of action for carcinogenic nitrosamines involves metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[5][6] This bioactivation typically occurs through α-hydroxylation of one of the alkyl chains, leading to the formation of an unstable α-hydroxynitrosamine.[1] This intermediate then spontaneously decomposes to yield a highly reactive electrophilic diazonium ion, which can subsequently alkylate cellular macromolecules, most critically DNA.[1][5] The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[5]
Dioctylnitrosamine: An Anomaly in the Nitrosamine Family
Contrary to the well-documented carcinogenicity of its short-chain homologues, N-nitrosodi-n-octylamine (dioctylnitrosamine) has demonstrated a striking lack of carcinogenic activity in at least one key study. Research has shown that dioctylnitrosamine did not induce a significant incidence of tumors in rats under the tested conditions. This finding presents a fascinating deviation from the general structure-activity relationships observed for many other nitrosamines and warrants a deeper investigation into the potential mechanistic basis for its apparent non-carcinogenic nature.
This technical guide will provide an in-depth analysis of the toxicology and carcinogenesis of dioctylnitrosamine, with a particular focus on elucidating the potential reasons for its atypical profile. By comparing its structure and potential metabolic fate to those of its well-studied carcinogenic counterparts, we aim to provide a scientifically grounded hypothesis for its lack of carcinogenicity.
Comparative Analysis: Unraveling the Dioctylnitrosamine Puzzle
The carcinogenic potency of nitrosamines is known to be influenced by their chemical structure, particularly the nature of the alkyl substituents.[7][8] While there is a correlation between the number of carbons and carcinogenic activity, the relationship is not linear and other factors play a crucial role.[8] In the case of dioctylnitrosamine, its two long octyl chains are the most distinguishing feature.
The Role of Steric Hindrance in Metabolic Activation
The initial and rate-limiting step in the carcinogenesis of most nitrosamines is the enzymatic α-hydroxylation by CYP enzymes.[1] The active site of these enzymes has a specific conformation, and the bulky octyl chains of dioctylnitrosamine may present a significant steric hindrance, preventing efficient binding and subsequent metabolism. This is a critical point of divergence from smaller, more flexible nitrosamines like NDEA, which can more readily access the enzymatic active site.
This proposed steric hindrance could lead to a significantly reduced rate of α-hydroxylation, thereby limiting the formation of the ultimate carcinogenic electrophile.
Alternative Metabolic Pathways: A Detoxification Route?
In the event that dioctylnitrosamine does undergo metabolism, it is plausible that alternative, non-activating pathways are favored over α-hydroxylation. For long-chain alkanes, ω- and (ω-1)-hydroxylation are common metabolic routes. If similar pathways are active for dioctylnitrosamine, this would lead to the formation of hydroxylated metabolites that are less likely to generate a DNA-reactive species. This would effectively be a detoxification pathway, shunting the compound away from the carcinogenic cascade.
Experimental Protocols: Investigating Nitrosamine Carcinogenesis
A standard protocol for assessing the carcinogenic potential of a nitrosamine in a rodent model, such as the one that would have been used to evaluate dioctylnitrosamine, typically involves the following steps:
-
Animal Model Selection: Fischer 344 rats are a commonly used strain for carcinogenicity studies due to their well-characterized background tumor rates.
-
Dose Selection and Administration: A range of doses is selected based on preliminary toxicity studies to identify a maximum tolerated dose (MTD). The test compound is often administered in the drinking water or diet for a chronic duration, typically up to two years.[3]
-
In-life Observations: Animals are monitored regularly for clinical signs of toxicity, body weight changes, and food/water consumption.
-
Terminal Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined for gross abnormalities, and a comprehensive set of tissues is collected for microscopic histopathological evaluation by a qualified pathologist.
-
Data Analysis: The incidence of tumors in the treated groups is statistically compared to that in the control group to determine if there is a significant increase in tumor formation.
Data Presentation: A Comparative Look at Nitrosamine Carcinogenicity
The following table summarizes the structural properties and known carcinogenic potential of dioctylnitrosamine in comparison to some well-studied short-chain and another long-chain nitrosamine.
| Nitrosamine | Chemical Structure | Alkyl Chain Length | Carcinogenic Potential in Rats | Primary Target Organs |
| N-Nitrosodimethylamine (NDMA) | (CH₃)₂N-N=O | Short (C1) | High | Liver, Kidney, Lung |
| N-Nitrosodiethylamine (NDEA) | (C₂H₅)₂N-N=O | Short (C2) | High | Liver, Esophagus |
| N-Nitrosodi-n-butylamine (NDBA) | (C₄H₉)₂N-N=O | Medium (C4) | Moderate | Bladder, Liver |
| N-Nitrosodi-n-octylamine (Dioctylnitrosamine) | (C₈H₁₇)₂N-N=O | Long (C8) | Not significant in one study | N/A |
Visualizing Metabolic Pathways
The following diagrams illustrate the established metabolic activation pathway for carcinogenic short-chain nitrosamines and a proposed, less efficient metabolic scenario for dioctylnitrosamine.
Caption: Established metabolic activation of carcinogenic short-chain nitrosamines.
Caption: Proposed metabolic fate of dioctylnitrosamine favoring detoxification.
Conclusion and Future Directions
The available evidence, though limited, suggests that dioctylnitrosamine does not conform to the general carcinogenic profile of many other N-nitrosamines. The most plausible explanation for this observation lies in its unique chemical structure. The long octyl chains likely impose significant steric hindrance, impeding the critical metabolic activation step of α-hydroxylation by cytochrome P450 enzymes. Furthermore, alternative, non-activating metabolic pathways such as ω-hydroxylation may be favored, leading to the formation of readily excretable, non-carcinogenic metabolites.
To definitively elucidate the mechanisms behind dioctylnitrosamine's atypical toxicological profile, further research is warranted. Key areas for future investigation include:
-
In vitro metabolism studies: Utilizing human and rat liver microsomes to directly assess the rate and profile of dioctylnitrosamine metabolism, with a focus on identifying the specific CYP enzymes involved and quantifying the formation of α-hydroxylated versus other metabolites.
-
Genotoxicity assays: A comprehensive battery of in vitro and in vivo genotoxicity tests, such as the Ames test, micronucleus assay, and Comet assay, would provide direct evidence of its DNA-damaging potential.
-
DNA adduct analysis: Sensitive analytical techniques, such as mass spectrometry, could be employed to detect and quantify the formation of dioctylnitrosamine-derived DNA adducts in target tissues of exposed animals.
A deeper understanding of the structure-activity relationships that govern the carcinogenicity of nitrosamines, particularly those with long alkyl chains, is crucial for accurate risk assessment and the development of safer chemical entities. The case of dioctylnitrosamine serves as a valuable reminder that while general toxicological principles are essential, a thorough, compound-specific investigation is paramount.
References
- Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer and Metastasis Reviews, 6(3), 301–356.
- Wishnok, J. S. (1976). Structure-activity relationships in nitrosamine carcinogenesis. British Journal of Cancer, 33(3), 307–311.
- Wishnok, J. S. (1976). Structure activity relationships in nitrosamine carcinogenesis.
- Vesselinovitch, S. D., Koka, M., Mihailovich, N., & Rao, K. V. (1984). Carcinogenicity of diethylnitrosamine in newborn, infant, and adult mice. Journal of Cancer Research and Clinical Oncology, 108(1), 60–65.
- Dobo, K., et al. (2021). Developing Structure-activity Relationships For N-nitrosamine Activity. Lhasa Limited.
- Cross, K. P., & Ponting, D. J. (2022). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology, 35(11), 2029–2042.
- Pfeiffer, E., & Kaina, B. (2023).
- Mei, N., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology, 96(9), 2499–2510.
- Li, X., et al. (2022). The genotoxic potential of mixed nitrosamines in drinking water involves oxidative stress and Nrf2 activation.
- Heflich, R. H., et al. (2023). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503673.
- Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxics, 10(4), 193.
- Swann, P. F. (1984). Metabolism of N-nitrosodimethylamine.
- Mansour, D. F., Abdallah, H. M. I., Ibrahim, B. M. M., Hegazy, R. R., Esmail, R. S. E., & Abdel-Salam, L. O. (2019). The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract. Asian Pacific journal of cancer prevention : APJCP, 20(8), 2551–2561.
- Yang, Y., et al. (2017). Genotoxicity of a Low-Dose Nitrosamine Mixture as Drinking Water Disinfection Byproducts in NIH3T3 Cells. International Journal of Environmental Research and Public Health, 14(8), 922.
- Mansour, D. F., Abdallah, H. M. I., Ibrahim, B. M. M., Hegazy, R. R., Esmail, R. S. E., & Abdel-Salam, L. O. (2019). The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract. PubMed.
- Mansour, D. F., Abdallah, H. M. I., Ibrahim, B. M. M., Hegazy, R. R., Esmail, R. S. E., & Abdel-Salam, L. O. (2019). The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract.
- Chung, F. L., & Hecht, S. S. (1983). Formation and metabolism of N-nitrosamines. Semantic Scholar.
- Swann, P. F. (1984). Metabolism of N-nitrosodimethylamine. Semantic Scholar.
- Lijinsky, W., & Taylor, H. W. (1978).
- Farrelly, J. G., Stewart, M. L., & Lijinsky, W. (1984). The metabolism of nitrosodi-n-propylamine, nitrosodiallylamine and nitrosodiethanolamine. Carcinogenesis, 5(8), 1015–1019.
- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for N-Nitrosodimethylamine (NDMA). NCBI Bookshelf.
- National Center for Biotechnology Information. (n.d.). N-Nitrosodiethylamine. PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relations in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenicity of diethylnitrosamine in newborn, infant, and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Environmental Occurrence and Fate of Dioctylnitrosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention from the scientific and regulatory communities due to the potent carcinogenicity of many of its members. While much of the focus has been on smaller, more volatile nitrosamines like N-nitrosodimethylamine (NDMA) due to their prevalence in drinking water and pharmaceuticals, the environmental behavior of larger, long-chain nitrosamines such as N-nitrosodi-n-octylamine (NDOA) is less understood. This guide provides a comprehensive technical overview of the current knowledge regarding the environmental occurrence and fate of NDOA, designed to inform researchers, environmental scientists, and professionals in drug development and chemical manufacturing. Given the limited direct research on NDOA, this guide synthesizes information on its precursor, di-n-octylamine, and draws logical parallels from the established behavior of other long-chain nitrosamines to provide a holistic understanding of its potential environmental impact.
Formation and Sources of N-Nitrosodi-n-octylamine (NDOA)
The formation of N-nitrosamines is a well-established chemical process involving the reaction of a secondary or tertiary amine with a nitrosating agent.[1] The primary precursor to NDOA is the secondary amine, di-n-octylamine .
The Precursor: Di-n-octylamine - Industrial Uses and Potential for Environmental Release
Di-n-octylamine (CAS No. 1120-48-5) is a synthetic organic compound with a range of industrial applications stemming from its hydrophobic nature and chemical reactivity.[1][2] Understanding its uses is critical to identifying potential hotspots for NDOA formation in the environment.
Key Industrial Applications of Di-n-octylamine:
-
Surfactant and Emulsifier Production: Di-n-octylamine serves as an intermediate in the synthesis of various surfactants and emulsifying agents.[2][3] These products are used in industrial cleaners, detergents, and other formulations where the mixing of oil and water is required.
-
Corrosion Inhibitors: It is a key component in the formulation of corrosion inhibitors used in lubricants, metalworking fluids, and protective coatings for machinery in industries such as mining and automotive manufacturing.[1][3][4]
-
Rubber and Polymer Processing: Di-n-octylamine and its derivatives can be used as accelerators or antiozonants in the manufacturing of rubber products, enhancing their durability and resistance to degradation.[1] The rubber and tire industry is a known source of various nitrosamine emissions.[5][6][7]
-
Agrochemicals: It is utilized in the production of certain agrochemical formulations.[2]
-
Chemical Synthesis: Di-n-octylamine is a versatile chemical intermediate in the synthesis of a variety of other specialty chemicals.[2][8]
The widespread industrial use of di-n-octylamine presents multiple pathways for its release into the environment. Wastewater from manufacturing facilities that produce or use di-n-octylamine is a primary potential source.[9] Spills, improper disposal, and volatilization from industrial sites can also contribute to its presence in soil, water, and air.
The Nitrosation of Di-n-octylamine
The conversion of di-n-octylamine to NDOA occurs through nitrosation, a reaction with a nitrosating agent. The most common nitrosating agents in the environment are derived from nitrite (NO₂⁻) under acidic conditions, which forms nitrous acid (HNO₂).[1]
The general reaction is as follows:
(C₈H₁₇)₂NH + HNO₂ → (C₈H₁₇)₂N-N=O + H₂O
-
Di-n-octylamine + Nitrous Acid → N-Nitrosodi-n-octylamine + Water
This reaction can occur in various environmental compartments where di-n-octylamine and nitrosating agents coexist, such as:
-
Industrial Wastewater: Wastewater from the industries mentioned above may contain residual di-n-octylamine. If this wastewater is mixed with sources of nitrites (e.g., from other industrial processes or agricultural runoff) under favorable pH conditions, NDOA can form.
-
Water Treatment Processes: The use of chloramines in water disinfection can sometimes lead to the formation of nitrosamines.[10] While this is more commonly associated with smaller amines, the potential for this pathway exists if di-n-octylamine is present in the source water.
-
Soil and Sediment: Di-n-octylamine released into the environment can partition to soil and sediment. In these matrices, microbial activity can convert nitrate to nitrite, creating the necessary conditions for nitrosation.
The kinetics of nitrosation are influenced by pH, temperature, and the concentrations of the amine and nitrosating agent. Generally, nitrosation of secondary amines is most efficient under acidic conditions (pH < 6).[11][12]
Environmental Fate of N-Nitrosodi-n-octylamine
Once formed, the environmental fate of NDOA is governed by a combination of physical, chemical, and biological processes. Due to the lack of specific studies on NDOA, its behavior is inferred from its chemical structure and the known fate of other long-chain nitrosamines.
Physicochemical Properties and Environmental Distribution
NDOA (CAS No. 6335-97-3) is a large, hydrophobic molecule with the formula C₁₆H₃₄N₂O and a molecular weight of 270.45 g/mol .[11][13][14] Its high octanol-water partition coefficient (logP) suggests a strong tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water. This property also indicates a potential for bioaccumulation in organisms.
Table 1: Physicochemical Properties of N-Nitrosodi-n-octylamine
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₄N₂O | [11][13][14] |
| Molecular Weight | 270.45 g/mol | [11][13][14] |
| CAS Number | 6335-97-3 | [11][13][14] |
Degradation Pathways
The persistence of NDOA in the environment is determined by its susceptibility to degradation. The primary degradation pathways for nitrosamines are photolysis and biodegradation.
Nitrosamines are known to be susceptible to photolytic degradation by ultraviolet (UV) radiation from sunlight.[4] The N-N=O bond can be cleaved by UV light, leading to the breakdown of the molecule.[15] The rate of photolysis is dependent on the intensity of sunlight, the presence of other light-absorbing substances in the water, and the quantum yield of the specific nitrosamine. For other long-chain nitrosamines, photolysis can be a significant removal mechanism in sunlit surface waters.[14] It is highly probable that NDOA also undergoes photolysis, breaking down into di-n-octylamine and other products. However, specific studies on the photodegradation rate and quantum yield of NDOA are currently lacking.
Microbial degradation is another important fate process for nitrosamines in the environment. Studies on other nitrosamines have shown that they can be biodegraded under both aerobic and anaerobic conditions, although rates can be slow.[16][17] The biodegradability of nitrosamines can be influenced by the length of the alkyl chains. Some research suggests that bacteria can cleave the N-N=O bond, converting the nitrosamine back to the parent amine and nitrite.[16][18] It is plausible that microorganisms capable of degrading long-chain hydrocarbons could also metabolize NDOA. However, without specific studies, the biodegradation rates and pathways for NDOA in soil and water remain an area for further research.
Analytical Methodologies for NDOA Detection
The detection and quantification of NDOA in environmental matrices present analytical challenges due to its expected low concentrations and the complexity of the sample matrices.[1] Established methods for other nitrosamines, particularly those with higher molecular weights, can be adapted for NDOA analysis.
Sample Preparation and Extraction
A crucial first step in the analysis of NDOA from environmental samples is its extraction and concentration.
-
Water Samples: For water samples, solid-phase extraction (SPE) is a common technique. Cartridges packed with materials like activated carbon or polymeric sorbents can be used to adsorb NDOA from a large volume of water. The NDOA is then eluted with a small volume of an organic solvent.[19]
-
Soil and Sediment Samples: Extraction from solid matrices typically involves solvent extraction, such as Soxhlet extraction or pressurized liquid extraction (PLE), using a solvent like dichloromethane or a mixture of acetone and hexane.
Instrumental Analysis
Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary techniques for the analysis of nitrosamines.
GC-MS is a robust technique for the analysis of volatile and semi-volatile nitrosamines. For NDOA, a high-temperature capillary GC column would be required. The mass spectrum of NDOA, available from the NIST database, shows characteristic fragmentation patterns that can be used for its identification and quantification.[14]
Step-by-Step GC-MS Workflow for NDOA Analysis:
-
Sample Extraction: Extract NDOA from the environmental matrix using an appropriate solvent.
-
Cleanup: The extract may need to be cleaned up to remove interfering compounds. This can be achieved using techniques like column chromatography with silica gel or Florisil.
-
Concentration: The cleaned extract is concentrated to a small volume.
-
GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system.
-
Injector: A splitless or on-column injection is typically used for trace analysis.
-
Column: A non-polar or medium-polarity capillary column is suitable for separating NDOA from other compounds.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring for the molecular ion and characteristic fragment ions of NDOA.
-
A highly selective detector for nitrosamines is the Thermal Energy Analyzer (TEA) , which can be coupled with a GC. The GC-TEA system is specific for compounds that contain a nitroso group and is less prone to matrix interferences than conventional MS detectors.[2][8][20][21]
LC-MS/MS is increasingly used for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally unstable.[18][22][23][24][25] This technique offers high sensitivity and specificity.
Step-by-Step LC-MS/MS Workflow for NDOA Analysis:
-
Sample Extraction and Cleanup: Similar to the GC-MS workflow.
-
LC Separation: The extract is injected into an LC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically employed.
-
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often preferred for less polar nitrosamines.[22]
-
Detection: The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule of NDOA) is selected and fragmented, and one or more specific product ions are monitored. This provides a high degree of certainty in identification and quantification.
-
Conclusions and Future Research Directions
N-nitrosodi-n-octylamine is a high-molecular-weight nitrosamine with the potential to form in environmental settings where its precursor, di-n-octylamine, is present. The industrial use of di-n-octylamine in surfactants, corrosion inhibitors, and rubber manufacturing represents the most likely sources of NDOA contamination. Based on its physicochemical properties, NDOA is expected to partition to soil and sediment and may have the potential to bioaccumulate. While photolysis is a likely degradation pathway in sunlit waters, its overall persistence, particularly in soil and groundwater, is unknown.
The current body of scientific literature has a significant data gap regarding the environmental occurrence, concentrations, and specific degradation kinetics of NDOA. To fully assess the environmental risk posed by this compound, future research should focus on:
-
Monitoring Studies: Targeted monitoring of industrial wastewater, surface water, and sediment in areas with significant use of di-n-octylamine to determine the presence and concentrations of NDOA.
-
Fate and Transport Studies: Laboratory and field studies to determine the photodegradation and biodegradation rates and pathways of NDOA in various environmental matrices.
-
Analytical Method Development: Development and validation of sensitive and robust analytical methods specifically for the quantification of NDOA in complex environmental samples.
A deeper understanding of the environmental behavior of NDOA and other long-chain nitrosamines is essential for developing effective risk assessment and management strategies to protect environmental and human health.
References
-
Polic Chemical. (n.d.). Dioctylamine Supplier & Manufacturer | Factory Price. Retrieved from [Link]
-
FILAB. (n.d.). Analysis of nitrosamines by GC-TEA. Retrieved from [Link]
- Kim, H., & Lee, W. (2020). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. International journal of molecular sciences, 21(18), 6883.
- Andrzejewski, P., Kasprzyk-Hordern, B., & Nawrocki, J. (2011). Development of mutagenicity during degradation of N-nitrosamines by advanced oxidation processes.
- Fajen, J. M., Carson, G. A., Rounbehler, D. P., Fine, D. H., Goff, U., & Hoffman, M. K. (1979). N-nitrosamines in the rubber and tire industry. Science, 205(4412), 1262–1264.
- Spiegelhalder, B., & Preussmann, R. (1982). Nitrosamines and rubber.
-
Surfactant Encyclopedia. (2014, December 2). Di-n-octylamine. Retrieved from [Link]
- Spiegelhalder, B., Preussmann, R., & Hartung, M. (1983). Occupational nitrosamine exposure. 1. Rubber and tyre industry.
- Rowland, I. R., & Grasso, P. (1975). Degradation of N-nitrosamines by intestinal bacteria. Applied microbiology, 29(1), 7–12.
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]
- McDaniel, T. J., Forbes, M. W., Stelmack, C. G., & DeLuca, S. J. (2023). Rapid screening of high-priority N-nitrosamines in pharmaceutical, forensic, and environmental samples with paper spray ionization and filter cone spray ionization-mass spectrometry. Rapid communications in mass spectrometry : RCM, 37(7), e9493.
- McDaniel, T. J., Forbes, M. W., Stelmack, C. G., & DeLuca, S. J. (2023). Rapid Screening of High Priority N-Nitrosamines in Pharmaceutical, Forensic, and Environmental Samples with PSI-MS and FCSI-MS. Rapid Communications in Mass Spectrometry, 37(7), e9493.
- Charrois, J. W., Arend, M. W., Froese, K. L., & Hrudey, S. E. (2004). Detecting N-nitrosamines in drinking water at nanogram per liter levels using ammonia positive chemical ionization. Environmental science & technology, 38(18), 4835–4841.
-
OSHA. (n.d.). OSHA Hazard Information Bulletins N-Nitrosamine in the Rubber Industry. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Retrieved from [Link]
-
GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. Retrieved from [Link]
- Rowland, I. R., & Grasso, P. (1975). Degradation of N-Nitrosamines by Intestinal Bacteria. Applied Microbiology, 29(1), 7-12.
- Breider, F., Gachet Aquillon, C., & von Gunten, U. (2023). A Survey of Industrial N-nitrosamine Discharges in Switzerland.
-
Nitrosamines Exchange. (2022, September 26). Anybody using Thermal Energy Analysis for Nitrosamine testing? Retrieved from [Link]
-
James, A. (2022, September 9). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. American Pharmaceutical Review. Retrieved from [Link]
-
Waters Corporation. (2023). N-Nitrosamines Analysis An Overview. Retrieved from [Link]
-
Technology Centre Mongstad. (n.d.). Environmental Guidelines and Regulations for Nitrosamines: A Policy Summary. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Review and the Latest Update of N-Nitrosamines in the Rubber Industry; the Regulated, the Potentially Regulated, and Compounding to Eliminate Nitrosamine Formation. Retrieved from [Link]
-
NIST. (n.d.). N-Nitroso-di-n-octylamine. Retrieved from [Link]
- Appel, K. E., Wiessler, M., & Frank, H. (1991). Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences.
-
ResearchGate. (n.d.). Biodegradation of nitrosamines in water. Retrieved from [Link]
-
Cheméo. (n.d.). N-Nitroso-di-n-octylamine. Retrieved from [Link]
- Chow, Y. L., & Polo, J. (1986). Efficient photolytic degradation of nitrosamines.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Octylamine in Modern Chemical Synthesis. Retrieved from [Link]
- Sahoo, S. K., & Halden, R. U. (2017). Detection and Occurrence of N-Nitrosamines in Archived Biosolids from the Targeted National Sewage Sludge Survey of the U.S. Environmental Protection Agency. Environmental science & technology, 51(2), 707–715.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Toxicological Profile for N-Nitrosodi-n-propylamine. Retrieved from [Link]
-
SciSpace. (n.d.). Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine. Retrieved from [Link]
- Suzuki, S., Moriyama, H., & Frei, E. (1991). Direct alkyl chain cleavage after C-hydroxylation of dialkylnitrosamines in rats. A new pathway of the oxidative biotransformation.
-
SciSpace. (n.d.). Recent Developments in Environment-Friendly Corrosion Inhibitors for Mild Steel. Retrieved from [Link]
- Bastidas, D. M., & Martin, U. (2022). Green Corrosion Inhibitors for Metal and Alloys Protection in Contact with Aqueous Saline Environments: A Review. Materials (Basel, Switzerland), 15(18), 6428.
- Somers, A. E., Deacon, G. B., Hinton, B. R., MacFarlane, D. R., Junk, P. C., Tan, M. Y., & Forsyth, M. (2016). Recent developments in environment-friendly corrosion inhibitors for mild steel. Journal of the Indian Institute of Science, 96(4), 285-292.
Sources
- 1. Environmental Nitrosamines: Sources, Analysis Challenges & Testing Methods | LGC Standards [lgcstandards.com]
- 2. Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. N-nitrosamines in the rubber and tire industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrosamines and rubber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occupational nitrosamine exposure. 1. Rubber and tyre industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. filab.fr [filab.fr]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. series.publisso.de [series.publisso.de]
- 11. chemeo.com [chemeo.com]
- 12. Detection and Occurrence of N-Nitrosamines in Archived Biosolids from the Targeted National Sewage Sludge Survey of the U.S. Environmental Protection Agency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Nitroso-di-n-octylamine | LGC Standards [lgcstandards.com]
- 14. N-Nitroso-di-n-octylamine [webbook.nist.gov]
- 15. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation of N-Nitrosamines by Intestinal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. img.antpedia.com [img.antpedia.com]
- 19. lcms.cz [lcms.cz]
- 20. Anybody using Thermal Energy Analysis for Nitrosamine testing? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 21. labcompare.com [labcompare.com]
- 22. waters.com [waters.com]
- 23. shimadzu.com [shimadzu.com]
- 24. glsciences.com [glsciences.com]
- 25. lcms.cz [lcms.cz]
In Vitro Evaluation of Dioctylnitrosamine: A Technical Guide to Assessing Genotoxicity and Cytotoxicity
Introduction: The Imperative for In Vitro Assessment of Nitrosamines
N-nitrosamines are a class of chemical compounds that have garnered significant attention from the scientific and regulatory communities due to their classification as probable human carcinogens.[1][2] The recent detection of nitrosamine impurities in various pharmaceutical products has underscored the critical need for robust and reliable methods to assess their potential risks.[3] Dioctylnitrosamine (DN), also known as N-nitrosodioctylamine, is a member of this class, and like other nitrosamines, its potential for adverse health effects warrants thorough investigation. This technical guide provides a comprehensive framework for the in vitro evaluation of DN, focusing on its metabolic activation, genotoxic potential, and cytotoxic effects. While specific experimental data on DN is limited in publicly available literature, this guide will leverage the extensive knowledge of well-characterized nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), to provide a detailed roadmap for researchers, scientists, and drug development professionals.
The core principle behind the toxicity of many nitrosamines is their requirement for metabolic activation to exert their carcinogenic effects.[1][4] This bioactivation is primarily mediated by the cytochrome P450 (CYP) enzyme system, which transforms the parent nitrosamine into reactive electrophilic intermediates capable of interacting with cellular macromolecules, including DNA.[2][4][5] Therefore, any in vitro assessment of DN must incorporate a metabolically competent system to accurately mimic the physiological conditions under which it may become harmful.
This guide will detail the essential in vitro assays for evaluating the genotoxic and cytotoxic endpoints of DN. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and offer insights into the interpretation of results. By following the principles and methodologies outlined herein, researchers can conduct a thorough in vitro assessment of Dioctylnitrosamine and other nitrosamine compounds, contributing to a comprehensive understanding of their potential risks.
Part 1: Metabolic Activation - The Gateway to Toxicity
The first crucial step in the in vitro assessment of Dioctylnitrosamine is to understand its metabolic fate. The primary pathway for the activation of many nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[2][5] This process is believed to be a critical determinant of their carcinogenic potential.[6]
The Role of Cytochrome P450
The CYP superfamily of enzymes, particularly isoforms such as CYP2E1 and CYP2A6, are known to be involved in the metabolism of various nitrosamines.[2] These enzymes introduce a hydroxyl group at the carbon atom adjacent (alpha) to the nitroso group. This hydroxylation results in an unstable intermediate that spontaneously decomposes to form a highly reactive electrophilic diazonium ion.[2][5] This reactive species can then go on to alkylate DNA, leading to mutations and potential initiation of carcinogenesis.
In Vitro Metabolic Activation Systems
To mimic this in vivo metabolic activation in an in vitro setting, it is essential to use a system that contains active CYP enzymes. The most common approach is the use of a liver post-mitochondrial fraction, known as the S9 fraction. The S9 fraction is typically prepared from the livers of rodents (rats or hamsters) that have been treated with CYP inducers to enhance their metabolic capacity.
Experimental Workflow: In Vitro Metabolic Activation
Caption: Workflow for in vitro metabolic activation of Dioctylnitrosamine using S9 fraction.
Part 2: Assessing the Genotoxic Potential of Dioctylnitrosamine
Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA) within a cell. For nitrosamines, this is a primary mechanism of their carcinogenicity. A battery of in vitro genotoxicity assays should be employed to comprehensively evaluate the genotoxic potential of Dioctylnitrosamine.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used and regulatory-accepted assay for assessing the mutagenic potential of chemical compounds.[7] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The assay determines if a test compound can cause a reverse mutation (reversion) in these bacteria, allowing them to regain the ability to synthesize histidine and form colonies.
Key Considerations for Ames Testing of Nitrosamines:
-
Metabolic Activation: The Ames test for nitrosamines must be performed in the presence of a metabolic activation system (S9 mix), as most are not mutagenic without it.
-
Tester Strains: A panel of tester strains should be used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).
-
Positive Controls: Appropriate positive controls (known mutagens) should be included for each tester strain, both with and without S9 activation, to ensure the validity of the assay.
Experimental Protocol: Ames Test
-
Preparation: Prepare overnight cultures of the Salmonella typhimurium tester strains. Prepare the S9 mix containing the S9 fraction and necessary cofactors (e.g., NADP+, G6P).
-
Exposure: In a test tube, combine the tester strain culture, the test compound (Dioctylnitrosamine at various concentrations), and either S9 mix or a buffer control (for experiments without metabolic activation).
-
Pre-incubation: Incubate the mixture at 37°C for a short period to allow for metabolic activation and interaction with the bacterial DNA.
-
Plating: Mix the contents of the tube with molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division (mitosis). An increase in the frequency of micronucleated cells is an indicator of genotoxic events. This assay is typically performed in mammalian cells.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Plate mammalian cells (e.g., human lymphocytes, CHO, TK6, or HepG2 cells) and allow them to attach and grow.
-
Treatment: Expose the cells to various concentrations of Dioctylnitrosamine, with and without S9 metabolic activation, for an appropriate duration (typically 3-24 hours).
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division where the cytoplasm divides), resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one round of mitosis during or after treatment.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of cells (e.g., 1000 binucleated cells per concentration).
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of micronucleated cells indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8] When damaged, the DNA relaxes and can be drawn out of the nucleus by an electric field, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments). The length and intensity of the comet tail are proportional to the amount of DNA damage.
Experimental Protocol: Comet Assay
-
Cell Treatment: Expose cells in suspension or as a monolayer to Dioctylnitrosamine at various concentrations, with and without S9 activation.
-
Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to break down the cell and nuclear membranes, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric current.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Image Analysis: Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
Part 3: Evaluating the Cytotoxic Effects of Dioctylnitrosamine
Cytotoxicity assays are essential to determine the concentration at which a compound causes cell death. This information is crucial for interpreting genotoxicity data, as excessive cytotoxicity can lead to false-positive results in some genotoxicity assays. It also provides insights into the compound's overall toxicity profile.
MTT Assay (or similar tetrazolium reduction assays)
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Dioctylnitrosamine for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.
Part 4: Data Interpretation and Integrated Risk Assessment
A comprehensive in vitro evaluation of Dioctylnitrosamine requires an integrated analysis of the data from all assays.
Data Summary Table:
| Assay | Endpoint Measured | Expected Outcome for a Genotoxic Nitrosamine |
| Ames Test | Gene mutation (reversion) | Positive (increase in revertant colonies) with S9 activation |
| Micronucleus Assay | Chromosomal damage | Positive (increase in micronucleated cells) with S9 activation |
| Comet Assay | DNA strand breaks | Positive (increase in comet tail length/moment) with S9 activation |
| MTT Assay | Cell viability/cytotoxicity | Dose-dependent decrease in cell viability |
Logical Relationship Diagram:
Caption: A logical diagram illustrating the progression from metabolic activation to potential carcinogenesis.
Interpreting the Results:
-
A positive result in one or more of the genotoxicity assays, particularly in the presence of metabolic activation, would suggest that Dioctylnitrosamine has the potential to be genotoxic.
-
The cytotoxicity data will help to establish a concentration range for the genotoxicity assays where the observed effects are not merely a consequence of cell death.
-
The collective evidence from these in vitro studies provides a strong indication of the potential hazard of Dioctylnitrosamine. Positive findings would warrant further investigation, potentially including in vivo studies, to fully characterize its risk to human health.
Conclusion
This technical guide provides a robust framework for the in vitro assessment of Dioctylnitrosamine. By employing a battery of well-validated assays that incorporate metabolic activation, researchers can effectively evaluate its genotoxic and cytotoxic potential. While the lack of specific data for DN necessitates a comparative approach with other well-studied nitrosamines, the methodologies described here are universally applicable and will enable a thorough and scientifically sound investigation. The findings from these in vitro studies are indispensable for informed risk assessment and are a critical component of ensuring the safety of pharmaceuticals and other consumer products.
References
-
PubMed. (2024, July 16). Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice. Retrieved from [Link]
-
PubMed. (1970, October 10). Metabolism of diethylnitrosamine by human liver slices in vitro. Retrieved from [Link]
-
PubMed. (1986, August). Metabolism of diethylnitrosamine by nasal mucosa and hepatic microsomes from hamster and rat. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic activation pathways for NDMA and NDEA. Retrieved from [Link]
-
PubMed. (n.d.). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Retrieved from [Link]
-
PubMed. (2024, July 16). Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Formation and metabolism of N-nitrosamines. Retrieved from [Link]
-
PubMed. (n.d.). Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In vitro metabolism and microsome-mediated mutagenicity of dialkylnitrosamines in rat, hamster, and mouse tissues. Retrieved from [Link]
-
PubMed. (1999, June 1). N-Nitrosodimethylamine-mediated cytotoxicity in a cell line expressing P450 2E1: evidence for apoptotic cell death. Retrieved from [Link]
-
PubMed. (2022, April 20). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Retrieved from [Link]
-
PubMed. (2024, May 4). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. Retrieved from [Link]
-
PubMed. (2024, October 20). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Retrieved from [Link]
-
PubMed. (n.d.). In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. Retrieved from [Link]
-
PubMed Central. (n.d.). The influence of repair pathways on the cytotoxicity and mutagenicity induced by the pyridyloxobutylation pathway of tobacco specific nitrosamines. Retrieved from [Link]
-
ResearchGate. (2024, May 1). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. Retrieved from [Link]
-
diffundit® Portal de Revistas Electrónicas. (2023, May 12). In vivo genetic toxicity assessments for nitrosamines. Retrieved from [Link]
-
MDPI. (n.d.). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Retrieved from [Link]
-
ResearchGate. (n.d.). Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines. Retrieved from [Link]
-
PubMed. (n.d.). Selective cytotoxicity of N-nitrosamines to cultured rat esophageal epithelial cells. Retrieved from [Link]
-
PubMed. (n.d.). Metabolic activation of aromatic amines and dialkylnitrosamines. Retrieved from [Link]
-
PubMed. (1984). Metabolic inactivation of N-nitrosamines by cytochrome P-450 in vitro and in vivo. Retrieved from [Link]
-
PubMed Central. (n.d.). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Retrieved from [Link]
-
PubMed. (1987). Analysis of N-nitrosamines for genotoxicity in primary hepatocytes derived from various species. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for the genotoxicity evaluation of nitrosamines. Retrieved from [Link]
-
PubChem. (n.d.). N-Nitrosodibutylamine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Retrieved from [Link]
-
PubMed Central. (2022, June 26). A Genetic Toxicology Study of the Rapid Detection of Nitrosamine Compounds by the rpsL Gene Mutation Assay. Retrieved from [Link]
-
Toxys. (2025, May 27). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. Retrieved from [Link]
Sources
- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective cytotoxicity of N-nitrosamines to cultured rat esophageal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Stability and Degradation Pathways of Dioctylnitrosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines, a class of compounds characterized by the nitroso group bonded to an amine, have garnered significant attention within the pharmaceutical and environmental sciences due to the carcinogenic potential of many of its members.[1][2] Dioctylnitrosamine (N-nitrosodioctylamine or NDDA), a member of this family, presents a unique set of challenges owing to its specific chemical structure. Understanding the stability and degradation pathways of dioctylnitrosamine is paramount for ensuring the safety and quality of pharmaceutical products, as well as for developing effective remediation strategies for environmental contamination.
This technical guide provides a comprehensive overview of the core principles governing the stability of dioctylnitrosamine and delineates its primary degradation pathways. We will explore the influence of key physicochemical parameters, such as light, temperature, and pH, on its persistence and transformation. Furthermore, this guide will detail established experimental protocols for assessing stability and identifying degradation products, offering field-proven insights to aid researchers in their investigations.
Stability Profile of Dioctylnitrosamine
The stability of a nitrosamine is intrinsically linked to its molecular structure and the surrounding environmental conditions. While N-nitrosamines are generally considered persistent, their degradation can be initiated and accelerated by several factors.[3][4]
Physicochemical Properties
Dioctylnitrosamine is a pale yellow, oily liquid.[5] Its long alkyl chains contribute to its lipophilic nature, influencing its solubility and partitioning behavior in different matrices. While specific data for dioctylnitrosamine is limited, related nitrosamines like N-nitrosodi-n-propylamine and N-nitrosodi-n-butylamine are soluble in water and organic solvents.[2][6] This solubility profile is critical when considering its potential for leaching, environmental transport, and interaction with biological systems.
Factors Influencing Stability
Several external factors can significantly impact the stability of dioctylnitrosamine, leading to its degradation. These include:
-
Light (Photodegradation): Exposure to ultraviolet (UV) light is a primary driver of nitrosamine degradation.[7][8] The N-N bond in the nitroso group can undergo photolytic cleavage, leading to the formation of radical species and subsequent breakdown of the molecule.[7][8] N-nitrosamines are known to be sensitive to light, especially UV radiation, which can cause relatively rapid photolytic degradation.[2] The rate and extent of photodegradation are influenced by light intensity and the presence of photosensitizers in the matrix.[7]
-
Temperature (Thermal Degradation): Elevated temperatures can induce the thermal decomposition of nitrosamines.[7][9] This process, known as thermal denitrosation, involves the cleavage of the N-NO bond. The presence of certain catalysts can accelerate this process.[7] For instance, in some industrial applications, high temperatures can lead to the formation of nitrosamines from precursor amines and nitrosating agents, and subsequently, their degradation.[10] The activation energy for thermal decomposition of some nitrosamines is approximately 100 kJ/mol, indicating a significant temperature dependence.[9]
-
pH: The pH of the surrounding medium plays a crucial role in both the formation and degradation of nitrosamines.[11][12] While acidic conditions (pH 3-5) are generally considered high-risk for nitrosamine formation, alkaline conditions (pH > 7) can promote their degradation through base-catalyzed denitrosation.[7][11] However, the effect of pH on photolysis can be complex, with some studies showing increased degradation rates at lower pH.[1][3][12]
-
Oxidizing and Reducing Agents: The presence of reactive oxygen species (ROS) can lead to oxidative degradation of nitrosamines.[7] Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in breaking down these compounds.[13][14][15] Conversely, reducing agents can also promote the degradation of nitrosamines through reductive pathways.[16][17]
-
Matrix Effects: The formulation matrix, including excipients in pharmaceutical products, can significantly influence nitrosamine stability.[7] Some excipients may act as reducing agents, promoting denitrosation, while others, like metal oxides, can accelerate oxidative degradation.[7] The presence of certain polymers and surfactants might stabilize nitrosamines through solvation or hydrogen bonding.[7]
Degradation Pathways of Dioctylnitrosamine
The degradation of dioctylnitrosamine can proceed through several distinct pathways, each yielding a unique set of transformation products. Understanding these pathways is essential for predicting the fate of the compound and identifying potential toxicological concerns associated with its breakdown products.
Photolytic Degradation
Photodegradation is a major pathway for the breakdown of nitrosamines in the environment.[3] Upon absorption of UV radiation, the N-N bond in dioctylnitrosamine can cleave, leading to the formation of a dioctylaminyl radical and a nitric oxide radical. These highly reactive species can then undergo a variety of subsequent reactions.
Caption: Oxidative degradation pathway of Dioctylnitrosamine.
Oxidative degradation can lead to a variety of products, including nitramines (N-nitro-dioctylamine) and carbonyl compounds resulting from oxidation of the alkyl chains. [18]The specific products formed will depend on the oxidant and reaction conditions.
Reductive Degradation
In the presence of reducing agents or under certain electrochemical conditions, dioctylnitrosamine can undergo reductive degradation. [16]This typically involves the reduction of the nitroso group. Advanced reduction processes (ARPs) utilizing UV light and a reducing agent like sulfite have been shown to be effective for the degradation of some nitrosamines. [16][17]
Caption: Reductive degradation pathway of Dioctylnitrosamine.
Reductive pathways can lead to the formation of the parent secondary amine (dioctylamine) and potentially hydrazine derivatives.
Microbial Degradation
Certain microorganisms have been shown to be capable of degrading nitrosamines. [19][20]This biodegradation can occur under both aerobic and anaerobic conditions. The metabolic pathways can involve the conversion of the nitrosamine to the parent amine and nitrite, or other volatile metabolites. [20]While specific studies on dioctylnitrosamine are limited, the potential for microbial degradation exists and is an area of active research, particularly for environmental remediation. [21][22]
Experimental Methodologies for Stability and Degradation Analysis
A robust understanding of dioctylnitrosamine stability and degradation requires well-designed experimental protocols. The choice of methodology will depend on the specific research question, the matrix being studied, and the available analytical instrumentation.
Stability Testing Protocol
A comprehensive stability testing protocol should evaluate the impact of various stress conditions on the concentration of dioctylnitrosamine over time.
Objective: To assess the stability of dioctylnitrosamine under defined conditions of temperature, humidity, light, and pH.
Materials:
-
Dioctylnitrosamine standard
-
Appropriate solvent or formulation matrix
-
Climate-controlled stability chambers
-
Photostability chamber with controlled light and UV exposure
-
pH meter and buffers
-
Analytical instrumentation (e.g., LC-MS/MS, GC-MS) [23][24]* Amber glassware or other light-protective containers [25] Procedure:
-
Sample Preparation: Prepare solutions of dioctylnitrosamine at a known concentration in the desired matrix. For pH studies, adjust the pH of the solutions using appropriate buffers.
-
Storage Conditions: Aliquot the samples into appropriate containers and store them under the following conditions:
-
Thermal Stability: Store samples at various temperatures (e.g., 25°C/60% RH, 40°C/75% RH, and an elevated temperature for accelerated testing). [26] * Photostability: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined period. A dark control should be included.
-
pH Stability: Store samples at different pH values (e.g., acidic, neutral, and alkaline) at a constant temperature.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: Analyze the concentration of dioctylnitrosamine in each sample using a validated analytical method, such as LC-MS/MS or GC-MS. [27]5. Data Evaluation: Plot the concentration of dioctylnitrosamine as a function of time for each storage condition to determine the degradation rate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-NITROSODIBUTYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 6. lookchem.com [lookchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (769e) Thermal Decomposition of Nitrosamines in Amine Scrubbing | AIChE [proceedings.aiche.org]
- 10. labcompare.com [labcompare.com]
- 11. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. researchgate.net [researchgate.net]
- 13. pacewater.com [pacewater.com]
- 14. "Mechanistic insight into the degradation of Nitrosamines via aqueous-p" by Daisuke Minakata and Erica Coscarelli [digitalcommons.mtu.edu]
- 15. Degradation of N-Nitrosodiethylamine in aqueous solution by gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A novel oxidative degradation of N-nitrosamine via electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Degradation of N-nitrosamines by intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. N-Nitrosodimethylamine Degradation Pathway [eawag-bbd.ethz.ch]
- 23. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. propharmagroup.com [propharmagroup.com]
- 26. Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
Spectroscopic Analysis of Dioctylnitrosamine: A Technical Guide for Researchers
Introduction
Dioctylnitrosamine, an N-nitrosamine compound, falls within a class of molecules that are of significant interest to researchers in the fields of environmental science, food safety, and pharmaceutical development due to their potential toxicological properties. A thorough understanding of the molecular structure and purity of dioctylnitrosamine is paramount for accurate risk assessment and quality control. This technical guide provides an in-depth exploration of the spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the comprehensive analysis of dioctylnitrosamine. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
The Unique Structural Chemistry of N-Nitrosamines: The Phenomenon of Rotational Isomerism
A fundamental understanding of the N-nitrosamino functional group is crucial for the accurate interpretation of its spectroscopic data. The nitrogen-nitrogen bond in N-nitrosamines possesses a significant degree of double bond character due to resonance, which restricts free rotation around this bond.[1][2] This restricted rotation gives rise to the existence of stable rotational isomers, often referred to as rotamers or E/Z isomers, in asymmetrical N-nitrosamines.[1][2]
In the case of di-n-octylnitrosamine, the two octyl chains create a symmetrical substitution pattern. However, the planarity of the N-N=O unit means the two octyl groups can exist in syn (Z) or anti (E) conformations relative to the oxygen atom. This can lead to magnetic inequivalence of the alpha-methylenes, potentially resulting in a more complex NMR spectrum than might be anticipated for a symmetrical molecule.
¹H and ¹³C NMR Spectroscopic Analysis of Di-n-octylnitrosamine
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3]
Predicted ¹H NMR Spectrum of Di-n-octylnitrosamine
Due to the likely presence of E/Z isomers, the ¹H NMR spectrum of di-n-octylnitrosamine is expected to show two distinct sets of signals for the protons on the octyl chains, particularly for those closest to the nitrosamino group (α- and β-protons). The chemical shifts of the α-methylene protons are significantly influenced by the anisotropic effect of the N=O group and will differ between the syn and anti isomers.
Based on data from analogous long-chain dialkylnitrosamines, the following chemical shifts can be predicted for di-n-octylnitrosamine in a deuterated solvent such as chloroform-d (CDCl₃):
Table 1: Predicted ¹H NMR Chemical Shifts for Di-n-octylnitrosamine in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) - syn Isomer | Predicted Chemical Shift (δ, ppm) - anti Isomer | Multiplicity |
| α-CH₂ (N-CH₂) | ~ 4.0 - 4.2 | ~ 3.5 - 3.7 | Triplet (t) |
| β-CH₂ | ~ 1.6 - 1.8 | ~ 1.5 - 1.7 | Multiplet (m) |
| γ- to η-CH₂ | ~ 1.2 - 1.4 | ~ 1.2 - 1.4 | Multiplet (m) |
| ω-CH₃ | ~ 0.8 - 0.9 | ~ 0.8 - 0.9 | Triplet (t) |
Note: These are predicted values and may vary based on experimental conditions.
The integration of the signals corresponding to the syn and anti isomers can be used to determine their relative populations.
Predicted ¹³C NMR Spectrum of Di-n-octylnitrosamine
The ¹³C NMR spectrum will also reflect the presence of E/Z isomers, with distinct signals for the carbon atoms of the two octyl chains. The chemical shifts of the α-carbons will be the most affected by the isomeric forms.
Table 2: Predicted ¹³C NMR Chemical Shifts for Di-n-octylnitrosamine in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) - syn Isomer | Predicted Chemical Shift (δ, ppm) - anti Isomer |
| α-C (N-CH₂) | ~ 50 - 55 | ~ 45 - 50 |
| β-C | ~ 30 - 32 | ~ 28 - 30 |
| γ- to η-C | ~ 22 - 32 | ~ 22 - 32 |
| ω-C (CH₃) | ~ 14 | ~ 14 |
Note: These are predicted values and may vary based on experimental conditions.
Infrared (IR) Spectroscopic Analysis of Di-n-octylnitrosamine
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For dioctylnitrosamine, the key vibrational modes of interest are the N=O and N-N stretching frequencies.
Characteristic IR Absorption Bands
Based on studies of various N-nitrosamines, the following characteristic absorption bands are expected in the IR spectrum of dioctylnitrosamine:[4]
Table 3: Characteristic IR Absorption Bands for Di-n-octylnitrosamine
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N=O Stretch (non-associated) | 1480 - 1440 | Strong |
| N=O Stretch (associated) | 1350 - 1290 | Strong |
| N-N Stretch | 1150 - 1050 | Medium to Strong |
| C-H Stretch (alkyl) | 2960 - 2850 | Strong |
| C-H Bend (alkyl) | 1470 - 1370 | Medium |
The presence of both non-associated and associated N=O stretching bands may indicate intermolecular interactions in the sample.
Experimental Protocols
Synthesis and Purification of Di-n-octylnitrosamine (for reference standard generation)
A common method for the synthesis of N-nitrosamines is the nitrosation of the corresponding secondary amine.[4]
Protocol:
-
Dissolve di-n-octylamine in an appropriate solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water.
-
Acidify the mixture dropwise with a dilute acid (e.g., hydrochloric acid) while maintaining the low temperature.
-
Stir the reaction mixture for a specified time.
-
Perform a liquid-liquid extraction to isolate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis and purification of di-n-octylnitrosamine.
NMR Sample Preparation and Analysis
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of purified dioctylnitrosamine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
DOT Diagram: NMR Analysis Workflow
Caption: General workflow for NMR sample preparation and analysis.
IR Sample Preparation and Analysis
For a liquid sample like dioctylnitrosamine, Attenuated Total Reflectance (ATR) FTIR is a convenient and effective technique.[6][7]
Protocol:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
IR Data Acquisition:
-
Place a small drop of the purified dioctylnitrosamine directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
-
DOT Diagram: ATR-FTIR Analysis Workflow
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
Data Interpretation and Structural Confirmation
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful toolkit for the unequivocal identification and structural confirmation of dioctylnitrosamine.
-
¹H NMR: Confirms the presence of the octyl chains and provides information on the ratio of E/Z isomers.
-
¹³C NMR: Corroborates the carbon framework of the molecule and further supports the presence of rotational isomers.
-
IR Spectroscopy: Confirms the presence of the key N-nitrosamino functional group through its characteristic vibrational bands.
By integrating the data from these three techniques, a comprehensive and confident structural assignment of dioctylnitrosamine can be achieved.
Conclusion
The spectroscopic analysis of dioctylnitrosamine by NMR and IR techniques is a critical component of its characterization. A thorough understanding of the unique structural features of N-nitrosamines, particularly the phenomenon of rotational isomerism, is essential for accurate spectral interpretation. The methodologies and predicted data presented in this guide provide a robust framework for researchers to confidently identify and characterize dioctylnitrosamine, ensuring the integrity and reliability of their scientific investigations.
References
- Urbański, T., & Piskorz, M. (n.d.). Ultraviolet and Infrared Spectra of Some Nitrosamines. Roczniki Chemii.
-
Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of Cambridge. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Homogenous Nickel-Catalyzed Chemoselective Transfer Hydrogenation of Functionalized Nitroarenes with Ammonia-Borane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). FTIR spectrum of N,N - -(hexane -1,6-diyl) bis(4-dodecylbenzene sulfonamide). Retrieved from [Link]
- Farminer, A. R., & Webb, G. A. (1975). NMR studies on some N-nitramines and N-nitrosamines. Tetrahedron, 31(13-14), 1521–1526.
-
ResearchGate. (n.d.). The ¹H NMR spectrum of dibenzylnitrosamine. Retrieved from [Link]
- Byrne, B., et al. (2016). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Biotechnology Advances, 34(8), 1373-1383.
- Lee, O. Y., et al. (2009). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR ATR spectra from sample set of MEA standard solutions. Retrieved from [Link]
-
SpectraBase. (n.d.). n-Octylamine - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Diethanolamine. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR of 4-nitro-1,8-naphthalimide-N-ethylene-N, N 0 -dimethyl, N 00 -hexadecyl bromide. Retrieved from [Link]
-
Southern Research Station. (2019, November 18). Infrared and Raman spectra of lignin substructures: Dibenzodioxocin. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2020, January 8). Enhanced FTIR Spectroscopy of Biological Liquid Samples Confined Between Ge Hemispherical ATR Element and Al Coated Glass Substr. Retrieved from [Link]
-
ResearchGate. (n.d.). atr-ftir and ft- raman study of alkaline aluminate solutions (synthetic bayer liquors). Retrieved from [Link]
-
Beilstein Journals. (2024, January 5). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
SciELO. (2010, July 27). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000271). Retrieved from [Link]
-
UNISA Institutional Repository. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT calculated IR absorption spectra for nitrosamines. Retrieved from [Link]
-
Defense Technical Information Center. (2019, September 27). IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory. Retrieved from [Link]
-
ORBi. (n.d.). Some Remarks on the Spectra of Nitrites and Nitrosamines. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Sci-Hub. NMR studies on some N-nitramines and N-nitrosamines / Tetrahedron, 1975 [sci-hub.ru]
- 4. researchgate.net [researchgate.net]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
Methodological & Application
Application Note: Ultrasensitive Detection of N-Nitrosodioctylamine (NDOA) in Pharmaceutical Ingredients by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Introduction: The Challenge of High Molecular Weight Nitrosamines
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict controls and testing for these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[3][4][5] While much of the focus has been on smaller, more volatile nitrosamines like N-nitrosodimethylamine (NDMA), larger and less volatile species such as N-Nitrosodioctylamine (NDOA) present unique analytical challenges.
NDOA's higher boiling point and lower volatility make it less amenable to common headspace sampling techniques, necessitating direct liquid injection for GC-MS analysis.[6] Furthermore, achieving the required low limits of detection (in the parts-per-billion range) demands a highly sensitive and selective analytical approach to overcome complex sample matrices.[6]
This application note provides a comprehensive, field-proven protocol for the robust extraction and quantification of NDOA in pharmaceutical materials. We employ a liquid-liquid extraction (LLE) sample preparation method followed by analysis using a triple quadrupole Gas Chromatography-Mass Spectrometry (GC-MS/MS) system. The methodology is designed to ensure scientific accuracy, precision, and alignment with regulatory expectations for controlling genotoxic impurities.[7][8]
Principle of the Method
The analytical strategy is founded on two core pillars: efficient analyte isolation and highly selective detection.
-
Analyte Isolation: Liquid-liquid extraction (LLE) is employed to selectively partition NDOA from the API or drug product matrix into an immiscible organic solvent, typically dichloromethane (DCM).[9][10] This step serves to both concentrate the analyte and remove non-volatile matrix components that could interfere with GC analysis. The use of a deuterated internal standard (ISTD), such as NDOA-d34, is critical to correct for variability during sample preparation and injection, ensuring quantitative accuracy.
-
Selective Detection: Gas chromatography provides the physical separation of NDOA from other volatile components in the extract. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8] MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to NDOA. This specificity is crucial for minimizing false positives and achieving the low detection limits required by regulatory guidelines.[10][11] Electron Ionization (EI) is used as the ionization source, a robust and standard technique for GC-MS analysis.[8][12]
Analytical Workflow Overview
The entire process, from sample receipt to final report, follows a systematic and validated sequence to ensure data integrity.
Caption: Workflow for NDOA detection by GC-MS/MS.
Materials and Methods
Reagents and Standards
-
N-Nitrosodioctylamine (NDOA) analytical standard (>99% purity)
-
N-Nitrosodioctylamine-d34 (NDOA-d34) internal standard (ISTD)
-
Dichloromethane (DCM), HPLC or GC-MS grade
-
Methanol, HPLC grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Deionized Water
-
Anhydrous Sodium Sulfate
Equipment
-
Triple Quadrupole GC-MS/MS System (e.g., Agilent 8890/7010B or equivalent)[10]
-
Autosampler with liquid injection capability
-
15 mL centrifuge tubes
-
Vortex mixer and Centrifuge
-
Analytical balance (4-decimal place)
-
2 mL amber glass GC vials with PTFE-lined septa
Experimental Protocols
Preparation of Standards and Solutions
Causality: Preparing separate stock solutions and then combining them into working standards minimizes the risk of cross-contamination and allows for greater flexibility in preparing calibration levels. Using a deuterated internal standard is the gold standard for correcting analyte loss during extraction and inconsistencies in injection volume.
-
NDOA Stock Solution (100 µg/mL): Accurately weigh 10 mg of NDOA standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
ISTD Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of NDOA-d34 in Methanol using the same procedure.
-
Intermediate Spiking Solution (1 µg/mL): Dilute the stock solutions with Methanol to create an intermediate solution containing both NDOA and NDOA-d34 at 1 µg/mL.
-
Calibration Standards (0.5 - 50 ng/mL): Prepare a series of calibration standards by diluting the intermediate solution with DCM. A typical range would be 0.5, 1, 2, 5, 10, 20, and 50 ng/mL. Each calibration standard must contain the ISTD at a constant concentration (e.g., 10 ng/mL).
-
1M NaOH Solution: Dissolve 4.0 g of NaOH in 100 mL of deionized water.
Sample Preparation Protocol
Causality: This LLE protocol is designed to efficiently extract NDOA from a typical solid API matrix. Basifying the sample with NaOH ensures that any acidic or basic matrix components are ionized and remain in the aqueous phase, while the neutral NDOA molecule partitions into the organic DCM layer.[9] Centrifugation provides a clean separation of the layers.
-
Weighing: Accurately weigh 250 mg of the API or ground drug product into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the ISTD solution to the tube to achieve a final concentration equivalent to the mid-point of the calibration curve (e.g., 10 ppb relative to the sample weight).
-
Dissolution/Suspension: Add 5 mL of 1M NaOH solution. Vortex for 2 minutes to dissolve or fully suspend the sample.
-
Extraction: Add 5 mL of DCM to the suspension. Vortex vigorously for at least 5 minutes to ensure thorough mixing and analyte extraction.[9]
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully collect the lower organic (DCM) layer using a glass pipette, avoiding the aqueous layer and any solid interface. Pass the DCM extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Final Preparation: Transfer approximately 1.5 mL of the dried extract into a 2 mL amber GC vial for analysis.
GC-MS/MS Instrument Parameters
Causality: A splitless injection is used to maximize the transfer of the trace-level analyte onto the GC column, which is essential for sensitivity.[2] The oven temperature program starts low to focus the analytes at the head of the column and then ramps to a high final temperature to ensure the elution of the high-boiling NDOA. A mid-polarity column (e.g., WAX or '624' type) provides good peak shape for nitrosamines.[8] MRM detection is chosen for its superior selectivity and signal-to-noise ratio compared to other MS modes.[8]
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Injection Mode | Splitless, 2 µL injection volume |
| Inlet Temperature | 250 °C |
| Column | e.g., DB-624 UI (30 m x 0.25 mm, 1.4 µm) or similar |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial 50 °C, hold 2 min; Ramp at 20 °C/min to 260 °C, hold 5 min |
| Transfer Line Temp. | 270 °C |
| MS System | Agilent 7010B GC/TQ or equivalent |
| Ion Source | Electron Ionization (EI) |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | NDOA: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)NDOA-d34: Precursor > Product (Quantifier) |
Note on MRM Transitions: Optimal precursor and product ions must be determined experimentally by infusing a standard solution of NDOA. Software tools like AutoSRM can automate this process to find the most sensitive and specific transitions.[12]
Method Performance and Validation
This method should be validated according to ICH Q2(R1) guidelines. The following performance characteristics are expected:
| Parameter | Typical Specification | Rationale |
| Linearity | R² ≥ 0.995 over the calibration range | Demonstrates a proportional response of the instrument to analyte concentration.[7] |
| LOD | Signal-to-Noise (S/N) ratio ≥ 3 | The lowest concentration at which the analyte can be reliably detected. |
| LOQ | S/N ratio ≥ 10; typically ≤ 5 ppb | The lowest concentration that can be accurately and precisely quantified.[9][10] |
| Accuracy (Recovery) | 70-130% | Determined by spiking known amounts of NDOA into a blank matrix at different levels.[7][9] |
| Precision (RSD) | Repeatability RSD ≤ 15% | Measures the consistency of results for multiple preparations of the same sample.[7][8] |
Conclusion
The described GC-MS/MS method provides a robust, sensitive, and selective protocol for the determination of N-Nitrosodioctylamine (NDOA) in pharmaceutical materials. The combination of a streamlined liquid-liquid extraction and the specificity of MRM analysis allows for reliable quantification at levels that meet or exceed stringent regulatory requirements. Proper method validation is essential before implementation for routine quality control testing.[7][8]
References
- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). EDREX: GL.BIOINN/CADC/CAPCARE/CAPP/CIP/PPMA.001.
- Control of Nitrosamine Impurities in Human Drugs. (2024). U.S.
- Nitrosamines by GC-MS/MS. (n.d.). European Directorate for the Quality of Medicines & HealthCare (EDQM).
- Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. (2022). Molecules, 23(20), 12125.
- CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). U.S.
- Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023).
- FDA revises final guidance on nitrosamine impurities. (2024). Regulatory Affairs Professionals Society (RAPS).
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Sigma-Aldrich.
- Industry Gives Input on FDA's Call for Nitrosamine Impurities Testing. (2023). Pharmaceutical Technology.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). MDPI.
- Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. (n.d.). Shimadzu.
- Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. (2021). Journal of Young Pharmacists.
- An automated sample preparation workflow for the analysis of nitrosamines in metformin. (n.d.). Thermo Fisher Scientific.
- High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024).
- Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (n.d.). Restek.
- Application Notes and Protocols for N-Nitrosamine Analysis Sample Prepar
- Determining Nitrosamines Using GC-MS/MS with Electron Ioniz
- GC-MS Method Development for Nitrosamine Testing. (2025).
- Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent.
- High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. (n.d.). Shimadzu.
- Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. (2021). USP.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. shimadzu.com [shimadzu.com]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 5. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
- 6. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edqm.eu [edqm.eu]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Robust LC-MS/MS Method for the Ultrasensitive Quantification of Dioctylnitrosamine (DNOS)
Introduction
The detection of N-nitrosamine impurities in pharmaceutical products has become a critical concern for global health authorities due to their classification as probable human carcinogens.[1][2][3] Since 2018, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines requiring manufacturers to perform comprehensive risk assessments and implement sensitive analytical testing to control these impurities.[4][5][6][7] Nitrosamines can form during drug synthesis, manufacturing, or storage if specific precursors, such as secondary or tertiary amines and nitrosating agents, are present.
Dioctylnitrosamine (N-nitrosodi-n-octylamine, DNOS) is a larger, more lipophilic nitrosamine compared to commonly discussed impurities like NDMA. Its potential presence requires a dedicated, highly sensitive, and specific analytical method for quantification at trace levels. The complexity of pharmaceutical matrices necessitates a powerful analytical technique that can provide the required selectivity and sensitivity.[1] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering unparalleled specificity through Multiple Reaction Monitoring (MRM) and robust quantification capabilities.[8][9][10]
This application note details a comprehensive, validated LC-MS/MS protocol for the quantification of Dioctylnitrosamine in a representative drug product matrix. The methodology described herein is designed to meet and exceed current regulatory expectations for sensitivity and reliability, providing researchers and drug development professionals with a self-validating system for ensuring product safety and quality.
Principle of the Method
The core of this method is the selective extraction of DNOS from the sample matrix, followed by chromatographic separation and highly specific detection using tandem mass spectrometry.
-
Sample Preparation: DNOS is extracted from the sample matrix using a robust liquid-liquid extraction (LLE) protocol. This step is critical for removing matrix components that could interfere with the analysis and for concentrating the analyte to achieve the required low limits of quantification.[1][11]
-
Chromatographic Separation: The extracted sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 reversed-phase column is used to separate DNOS from other residual matrix components based on its hydrophobicity. A gradient elution ensures a sharp peak shape and efficient separation.
-
Detection and Quantification: The column eluent is introduced into a tandem quadrupole mass spectrometer. DNOS is ionized using an appropriate source, typically Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), which are effective for nitrosamine analysis.[8][9] The specific precursor ion for DNOS is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This MRM process provides exceptional selectivity and sensitivity, minimizing the potential for false positives.[10][12] Quantification is achieved by comparing the analyte's response to a calibration curve generated from certified reference standards.
Visualization of the Analytical Workflow
The overall process from sample receipt to final result is depicted in the workflow diagram below.
Caption: Overall workflow for DNOS quantification.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Dioctylnitrosamine (DNOS) certified reference standard
-
Dioctylnitrosamine-d34 (isotopically labeled internal standard, IS)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (≥99%, LC-MS grade)
-
Dichloromethane (DCM, HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Class A volumetric flasks and pipettes
-
1.5 mL amber autosampler vials with caps[11]
-
15 mL polypropylene centrifuge tubes
Instrumentation and Conditions
The method was developed on a modern UHPLC system coupled to a tandem quadrupole mass spectrometer. The parameters provided below are a starting point and may require optimization for different instrument models.
| Parameter | Setting | Rationale |
| UHPLC System | ||
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for lipophilic compounds like DNOS. |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffered aqueous phase to control pH and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) | Strong organic phase for efficient elution of DNOS. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Volume | 5 µL | Minimizes potential matrix effects and column overload. |
| Gradient | 10% B to 95% B over 8 min, hold 2 min, re-equilibrate 3 min | A focused gradient ensures separation from polar impurities and sharp elution of DNOS. |
| Mass Spectrometer | ||
| Ionization Source | APCI, Positive Ion Mode | APCI is often preferred for less polar, neutral molecules like many nitrosamines, as it can provide robust ionization with reduced matrix effects compared to ESI.[8][10] |
| Capillary Voltage | 3.5 kV | Optimized for stable ion generation. |
| Source Temp. | 450 °C | Facilitates efficient desolvation and ionization. |
| Gas Flow | Instrument dependent | Optimized to maximize signal-to-noise. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity for quantification.[9] |
MRM Transitions for DNOS
The following MRM transitions were optimized by infusing a standard solution of DNOS and its labeled internal standard. The most abundant and stable transition is used for quantification, while a second transition serves for confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| DNOS | 271.3 | 114.1 | 15 | Quantifier |
| DNOS | 271.3 | 57.1 | 25 | Qualifier |
| DNOS-d34 (IS) | 305.5 | 131.2 | 18 | Quantifier (IS) |
Rationale for Fragmentation: The precursor ion [M+H]⁺ of DNOS is m/z 271.3. The primary fragmentation pathways for dialkyl nitrosamines typically involve alpha-cleavage adjacent to the amine nitrogen.[13][14] The quantifier transition (271.3 -> 114.1) corresponds to the cleavage and loss of one octyl chain, while the qualifier transition represents further fragmentation of the remaining structure.
Caption: The principle of MRM for selective DNOS detection.
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls
Causality: Accurate standard preparation is the foundation of quantitative analysis. Using an isotopically labeled internal standard (DNOS-d34) is critical to correct for variations in sample preparation efficiency and matrix effects.[15]
-
Internal Standard (IS) Stock (100 µg/mL): Accurately weigh ~1 mg of DNOS-d34. Dissolve in Methanol in a 10 mL volumetric flask.
-
DNOS Stock (100 µg/mL): Accurately weigh ~1 mg of DNOS. Dissolve in Methanol in a 10 mL volumetric flask.
-
Intermediate Solutions: Prepare intermediate stock solutions of both DNOS and the IS at 1.0 µg/mL by diluting the primary stocks with Methanol.
-
IS Spiking Solution (10 ng/mL): Dilute the 1.0 µg/mL IS intermediate solution with 50:50 Acetonitrile:Water. This solution will be added to every sample, blank, and standard.
-
Calibration Standards (0.1 to 50 ng/mL): Serially dilute the 1.0 µg/mL DNOS intermediate solution to prepare a series of calibration standards. A typical range would be 0.1, 0.25, 0.5, 1.0, 5.0, 10, 25, and 50 ng/mL. Prepare these in 50:50 Acetonitrile:Water.
-
Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., 0.3 ng/mL (LQC), 8 ng/mL (MQC), and 40 ng/mL (HQC)) from a separate weighing of the DNOS stock, if possible, to ensure independence from the calibration standards.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
Causality: The goal is to efficiently extract the lipophilic DNOS from a potentially complex aqueous or solid sample matrix into an organic solvent, leaving interfering substances behind. Dichloromethane (DCM) is an effective solvent for this purpose.
-
Sample Weighing: Accurately weigh an amount of the ground drug product powder equivalent to the desired dose into a 15 mL polypropylene tube.
-
Dissolution: Add 5.0 mL of LC-MS grade water to the tube. Vortex for 2 minutes to dissolve the sample as much as possible.
-
Internal Standard Spiking: Add 50 µL of the 10 ng/mL IS Spiking Solution to all samples, blanks (water only), and standards. This results in a final IS concentration of 0.1 ng/mL in the final reconstituted volume (assuming 5 mL extraction volume reconstituted to 0.5 mL, this step needs careful calculation based on final volume). Correction for clarity: Add 50 µL of a 100 ng/mL IS working solution to the 5 mL dissolved sample to achieve a target concentration of 1 ng/mL.
-
Extraction: Add 5.0 mL of Dichloromethane (DCM) to the tube. Cap tightly and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass pipette. Avoid disturbing the interface.
-
Evaporation: Evaporate the DCM to complete dryness under a gentle stream of nitrogen at 35 °C. High temperatures should be avoided to prevent analyte degradation.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (10% Mobile Phase B in Mobile Phase A). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Filtration & Transfer: Filter the reconstituted solution through a 0.22 µm PVDF syringe filter into an amber autosampler vial for analysis.
Method Validation
The method must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure it is fit for purpose.[16][17] The following parameters should be assessed.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No significant interfering peaks at the retention time of DNOS in blank matrix samples. | Ensures the signal is from the analyte of interest only.[16] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. | Confirms a proportional response across the desired concentration range. |
| Accuracy (Recovery) | 80-120% recovery for spiked QC samples at three levels. | Measures the closeness of the measured value to the true value.[16] |
| Precision (RSD) | Repeatability (intra-day) RSD ≤ 15%; Intermediate Precision (inter-day) RSD ≤ 15%. | Demonstrates the reproducibility of the method.[16] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with accuracy and precision within acceptable limits (e.g., 80-120% and ≤20% RSD). Must be below the regulatory limit. | Defines the lowest level at which the analyte can be reliably quantified. |
| Matrix Effect | The ratio of analyte response in post-extraction spiked matrix vs. neat solution should be between 0.8 and 1.2. | Assesses the degree of ion suppression or enhancement from the sample matrix.[15] |
| Stability | Analyte stability should be demonstrated under relevant conditions (e.g., autosampler, freeze-thaw cycles) with recovery within ±15% of nominal. | Ensures that the analyte does not degrade during sample storage and analysis. |
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Dioctylnitrosamine (DNOS). The protocol, from sample preparation to data analysis, is designed to provide trustworthy and accurate results, enabling pharmaceutical manufacturers and researchers to comply with stringent global regulations on nitrosamine impurities.[4][5] The use of an isotopically labeled internal standard and a comprehensive method validation approach ensures the integrity of the data generated. This method serves as a reliable tool for safeguarding patient health by ensuring the quality and safety of pharmaceutical products.
References
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation.
- EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review.
- EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH.
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. FDA.
- FDA revises final guidance on nitrosamine impurities. RAPS.
- An automated sample preparation workflow for the analysis of nitrosamines in metformin. Thermo Fisher Scientific.
- Control of Nitrosamine Impurities in Human Drugs. FDA.
- EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab.
- Nitrosamine impurities. European Medicines Agency (EMA).
- Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. FDA.
- CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.
- Nitrosamines Analysis in Pharmaceuticals. Agilent.
- 8 Essential Characteristics of LC-MS/MS Method Valid
- Nitrosamine impurities. CMDh - Heads of Medicines Agencies.
- Nitrosamines in Pharma. Ellutia.
- Technical Support Center: Analytical Method Development for Nitrosamine Impurities in Pharmaceuticals. Benchchem.
- Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking w
- Nitrosamines Analysis with LC-MS/MS.
- How method validation is done for any analyte in LC-MS/MS ?.
- Nitrosamines Analysis with LC/MS-MS.
- Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro.
- Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
- Mass spectrometry of N-nitrosamines. PubMed.
- Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ellutia.com [ellutia.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 6. fda.gov [fda.gov]
- 7. Heads of Medicines Agencies: Nitrosamine impurities [hma.eu]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. waters.com [waters.com]
- 13. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resolian.com [resolian.com]
- 17. researchgate.net [researchgate.net]
Application Note: Optimized Sample Preparation for the Analysis of N-Nitrosodioctylamine in Water Matrices
Abstract
This application note presents a comprehensive guide to the sample preparation of N-Nitrosodioctylamine (NDOA), a high molecular weight and lipophilic nitrosamine, from various water matrices. Due to its distinct physicochemical properties compared to smaller, more commonly regulated nitrosamines, NDOA requires tailored extraction protocols to achieve the high sensitivity and recovery necessary for accurate quantification. We detail two robust methodologies: a primary Solid-Phase Extraction (SPE) method leveraging a Hydrophilic-Lipophilic Balanced (HLB) sorbent and an alternative Liquid-Liquid Extraction (LLE) protocol. The rationale behind critical steps, quality control measures, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are discussed to provide researchers with a scientifically grounded and field-proven workflow.
Introduction: The Challenge of High Molecular Weight Nitrosamines
N-nitrosamines are a class of disinfection byproducts and industrial contaminants classified as probable human carcinogens, necessitating their monitoring in water at trace levels (ng/L). While regulatory methods like U.S. EPA Method 521 have been established, they primarily focus on smaller, more volatile nitrosamines such as N-nitrosodimethylamine (NDMA)[1].
N-Nitrosodioctylamine (NDOA), with a molecular weight of 270.45 g/mol , presents a distinct analytical challenge. Its physicochemical properties diverge significantly from its smaller analogues:
-
High Lipophilicity (LogP): NDOA has a calculated octanol-water partition coefficient (LogP) of 5.691 [2]. This indicates it is highly non-polar and hydrophobic. In contrast, NDMA has a LogP of -0.57.
-
Low Water Solubility: The Log10 of its water solubility is -6.27 mol/L , confirming its poor solubility in aqueous matrices[2].
These characteristics mean that while NDOA has a strong affinity for organic phases and sorbents, its extraction and subsequent elution require careful optimization to prevent poor recovery. This guide provides the technical foundation and step-by-step protocols for efficient NDOA isolation from water samples.
Method Overview: A Two-Pronged Strategy
To address the unique properties of NDOA, we present two effective sample preparation workflows. The primary recommended method is Solid-Phase Extraction (SPE) due to its high concentration factor, cleaner extracts, and amenability to automation. Liquid-Liquid Extraction (LLE) is provided as a robust and accessible alternative.
Sources
Application Notes & Protocols: The Use of N-Nitrosodiethanolamine (NDELA) as a Positive Control in Genotoxicity Assays
Introduction: The Imperative for Validated Genotoxicity Assessment
Genotoxicity testing is a cornerstone of chemical and pharmaceutical safety assessment, designed to detect compounds that can induce genetic damage through various mechanisms.[1] Such damage, if not repaired, can lead to mutations, chromosomal aberrations, and aneuploidy, which are fundamental events in the multistep process of carcinogenesis and can also be associated with heritable diseases.[2][3] Regulatory bodies worldwide, including the FDA and those following OECD guidelines, mandate a standard battery of tests to identify these potential hazards before a new substance is approved for human use.[1][4]
The integrity of these assays hinges on their ability to reliably detect known genotoxic agents. This is achieved through the concurrent use of positive controls—substances known to produce a reproducible, positive response in a specific test system. A positive control serves two primary functions: it validates the sensitivity of the experimental system and, for compounds requiring metabolic activation, it confirms the functional capacity of the exogenous metabolic system (typically an S9 liver fraction) employed in the assay.[5]
N-Nitrosodiethanolamine (NDELA), a member of the potent N-nitrosamine class of carcinogens, is an archetypal pro-mutagen.[6] It is genotoxically inert in its parent form and requires specific metabolic biotransformation to become a reactive, DNA-damaging agent.[7] This characteristic makes NDELA an exemplary positive control for verifying the complete functionality of in vitro genotoxicity assays that incorporate a metabolic activation system. This guide provides a detailed examination of NDELA's mechanism of action and outlines robust protocols for its use in three core genotoxicity assays.
Mechanistic Profile of N-Nitrosodiethanolamine (NDELA)
Chemical Identity and Properties
-
Compound: N-Nitrosodiethanolamine (NDELA)
-
CAS Number: 1116-54-7
-
Molecular Formula: C₄H₁₀N₂O₃
-
Classification: Pro-mutagen, Pro-carcinogen
The Critical Pathway of Metabolic Activation
Unlike direct-acting genotoxicants, N-nitrosamines require enzymatic conversion to exert their carcinogenic properties.[3] While many nitrosamines like NDMA and NDEA are activated by cytochrome P450 (CYP) enzymes, NDELA follows a distinct and critical pathway, making it a unique tool for assay validation.[8][9]
The bioactivation of NDELA is a multi-step process:
-
β-Hydroxylation/Cyclization: The initial and rate-limiting step is the oxidation of one of the ethanol side chains, a reaction mediated by alcohol dehydrogenase. This leads to the formation of a cyclic hemiacetal intermediate, N-nitroso-2-hydroxymorpholine (NHMOR).[7]
-
Sulfation: The cyclic intermediate, NHMOR, is then a substrate for sulfotransferase enzymes. This enzymatic reaction creates a highly unstable sulfate conjugate.[7]
-
Formation of the Electrophile: The sulfate conjugate is the proposed ultimate genotoxic electrophile. It is highly reactive and spontaneously degrades to form a species that can readily alkylate nucleophilic sites on DNA, forming DNA adducts and leading to genetic damage.[7]
The necessity of this specific enzymatic cascade underscores why a functionally competent S9 mix, containing the requisite cytosolic enzymes like alcohol dehydrogenase and sulfotransferases, is essential for detecting NDELA's genotoxicity in vitro.
Caption: Metabolic activation pathway of NDELA to its ultimate genotoxic form.
General Workflow for In Vitro Genotoxicity Assays
The protocols described in the subsequent sections follow a standardized workflow. The inclusion of NDELA as a positive control is specifically for the arms of the experiment that include a metabolic activation system (+S9).
Caption: Generalized experimental workflow for in vitro genotoxicity testing.
Application & Protocols
The following sections provide assay-specific protocols for using NDELA as a positive control. All handling of NDELA and its solutions must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, as it is a suspected human carcinogen.
Bacterial Reverse Mutation Assay (Ames Test)
This assay, conducted according to OECD Test Guideline 471, uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[10][11] NDELA is expected to be mutagenic in strains sensitive to base-pair substitution mutagens, such as S. typhimurium TA100 and TA1535, and E. coli WP2 uvrA (pKM101), but only in the presence of a metabolic activation system.[12][13]
Protocol: NDELA as a Positive Control in the Ames Test (+S9)
-
Strain Preparation: Prepare overnight cultures of the tester strains (e.g., TA100, TA1535) in nutrient broth, incubating at 37°C with shaking until the late exponential or early stationary phase is reached.[12]
-
S9 Mix Preparation: On the day of the experiment, thaw the S9 fraction (from Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rats or hamsters) and co-factor supplements on ice. Prepare the S9 mix according to established procedures (e.g., Moltox). An "enhanced" Ames test condition may use a higher S9 concentration (e.g., 30% v/v).[13][14]
-
NDELA Preparation: Prepare a stock solution of NDELA in a suitable solvent (e.g., water or DMSO). Serially dilute to achieve the desired final concentrations.
-
Pre-incubation Method (Recommended for Nitrosamines):
-
To a sterile test tube, add in sequence:
-
0.5 mL of S9 mix.
-
0.1 mL of the bacterial culture.
-
A small volume (e.g., 50 µL) of the NDELA working solution.
-
-
Vortex gently and pre-incubate the mixture at 37°C for 30 minutes with gentle shaking.[12]
-
-
Plating: Following incubation, add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, vortex briefly, and pour the entire contents onto the surface of a minimal glucose agar plate.
-
Incubation: Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Acceptance Criteria: The assay is valid if the vehicle control counts are within the historical range and the NDELA-treated plates show a concentration-dependent increase in revertant colonies that is at least a 2-fold increase over the vehicle control.[15]
In Vitro Mammalian Cell Micronucleus Test
This test, following OECD Test Guideline 487, detects chromosomal damage.[10] Micronuclei are small, membrane-bound bodies in the cytoplasm that contain lagging chromosome fragments or whole chromosomes left behind during cell division. NDELA will induce micronuclei in mammalian cells (e.g., TK6, CHO, or human peripheral blood lymphocytes) after a short exposure in the presence of S9 mix.[16][17]
Protocol: NDELA as a Positive Control in the Micronucleus Test (+S9)
-
Cell Culture: Seed mammalian cells (e.g., TK6) at an appropriate density to ensure they are in exponential growth at the time of treatment.
-
S9 Mix Preparation: Prepare the S9 mix as described in section 4.1.2.
-
Treatment (Short Exposure):
-
Prepare treatment media containing various concentrations of the test article, vehicle, or NDELA.
-
For the +S9 arm, add the S9 mix to the treatment media (typically 1-2% v/v).
-
Remove the culture medium from the cells and replace it with the treatment medium.
-
Incubate for a short period (e.g., 3-4 hours) at 37°C.[16]
-
-
Wash and Recovery: After the exposure period, remove the treatment medium, wash the cells with PBS, and add fresh culture medium.
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium to block cytokinesis, allowing for the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[16]
-
Incubation: Incubate the cells for a period equivalent to 1.5-2.0 normal cell cycles from the beginning of treatment.
-
Cell Harvest: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Slide Preparation: Treat cells with a hypotonic solution, fix with methanol:acetic acid, and drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[16]
-
Acceptance Criteria: The assay is valid if the vehicle control is within historical limits and NDELA treatment results in a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[18]
In Vitro Mammalian Chromosomal Aberration Test
This assay, guided by OECD Test Guideline 473, provides a direct visualization of structural chromosome damage in metaphase cells.[19] NDELA is used to confirm the assay's ability to detect clastogens that require metabolic activation.
Protocol: NDELA as a Positive Control in the Chromosomal Aberration Test (+S9)
-
Cell Culture: Culture suitable cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes (HPBL), ensuring they are actively dividing. For HPBL, stimulate division with a mitogen like phytohaemagglutinin (PHA) for ~48 hours prior to treatment.[19][20]
-
Treatment (Short Exposure): Perform the 3-4 hour exposure with NDELA in the presence of S9 mix, as described for the micronucleus test (Section 4.2.3).
-
Wash and Recovery: Wash the cells and re-incubate them in fresh medium.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., Colcemid® or colchicine) to the culture for the final 2-3 hours of incubation. This accumulates cells in the metaphase stage of mitosis.
-
Cell Harvest: Harvest the cells via trypsinization or centrifugation.
-
Slide Preparation: Follow the same hypotonic treatment and fixation steps as in the micronucleus assay. Drop the fixed cells onto slides.
-
Staining: Stain the chromosome preparations with Giemsa stain.
-
Scoring: Analyze at least 200-300 well-spread metaphases per concentration under a microscope. Score for structural aberrations, including chromatid and chromosome breaks, deletions, and exchanges.[20][21]
-
Acceptance Criteria: The test is considered valid if the frequency of aberrant cells in the vehicle control is low and within the historical control range, while the NDELA-treated cultures show a statistically significant and dose-related increase in the percentage of cells with structural aberrations.[21][22]
Data Summary and Interpretation
A successful positive control response is fundamental to the validation of any genotoxicity study. The expected outcome for NDELA is a clear, dose-responsive positive result, but only in the presence of a metabolic activation system. A lack of response in the +S9 arm indicates a technical failure, potentially with the S9 mix activity or another assay component, invalidating the results for the test article in that experiment.
| Parameter | Ames Test (OECD 471) | Micronucleus Test (OECD 487) | Chromosomal Aberration (OECD 473) |
| Endpoint | Gene Mutation (Point Mutations) | Chromosome Damage (Fragments/Loss) | Chromosome Damage (Structural Aberrations) |
| Test System | S. typhimurium (TA100, TA1535), E. coli (WP2 uvrA pKM101) | Mammalian Cells (TK6, CHO, HPBL) | Mammalian Cells (CHO, HPBL) |
| Metabolic Activation | Required (e.g., induced Rat/Hamster Liver S9) | Required (e.g., induced Rat Liver S9) | Required (e.g., induced Rat Liver S9) |
| Typical Exposure | 30 min pre-incubation | 3-4 hours | 3-4 hours |
| Positive Result Criteria | ≥ 2-fold increase in revertants over vehicle control; dose-response relationship | Statistically significant, dose-dependent increase in micronucleated cells | Statistically significant, dose-dependent increase in cells with aberrations |
References
- ISS. (n.d.). OECD Test Guidelines for Genetic Toxicology.
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. Available from: [Link]
- OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition.
- GOV.UK. (2022). Guidance on genotoxicity testing strategies for manufactured nanomaterials.
-
Sterzel, W., & Eisenbrand, G. (1986). N-nitrosodiethanolamine is activated in the rat to an ultimate genotoxic metabolite by sulfotransferase. Journal of Cancer Research and Clinical Oncology, 111(1), 20–24. Available from: [Link]
- Magar, S. (2016). OECD Guidlines By Genotoxicity. SlideShare.
- GOV.UK. (n.d.). Guidance on the genotoxicity testing strategies for germ cell mutagens.
- Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed.
- Okada, M. (1982). [Metabolic activation of carcinogenic N-nitrosodialkylamines]. Semantic Scholar.
- Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate.
- FDA. (n.d.). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
- Lai, D. Y., & Arcos, J. C. (1980). Metabolic activation of aromatic amines and dialkylnitrosamines. PubMed.
- European Medicines Agency. (2024). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products.
- Narumi, K., et al. (2012). Development of a repeated-dose liver micronucleus assay using adult rats: an investigation of diethylnitrosamine and 2,4-diaminotoluene. PubMed.
- FDA. (n.d.). Recommended Approaches to Integration of Genetic Toxicology Study Results.
- Narumi, K., et al. (2012). Development of a repeated-dose liver micronucleus assay using adult rats: An investigation of diethylnitrosamine and 2,4-diaminotoluene. ResearchGate.
- Enamine. (n.d.). Micronucleus Test.
- Enamine. (n.d.). Bacterial Reverse Mutation Test (Ames Test).
- Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PubMed Central.
- Williams, G. M., & Kobets, T. (2020). Previous Findings of Diethylnitrosamine (DEN) and N-Nitrosodiethanolamine (NDELA) Testing in CEGA. ResearchGate.
- Long, A. S., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. PubMed.
- Weiner, S., et al. (2025). Using N-Nitrosodiethanolamine (NDELA) and N-Nitrosopiperidine (NPIP) Transgenic Rodent Gene Mutation Data and Quantum Mechanical Modeling to Derive Potency-Based Acceptable Intakes for NDSRIs Lacking Robust Carcinogenicity Data. PubMed.
- Elespuru, R. K., et al. (2018). Applied Genetic Toxicology: From Principles to Practice. PubMed Central.
- Bootman, J., & Einig, E. (2017). Regulatory requirements for genotoxicity assessment of plant protection product active ingredients, impurities, and metabolites. ResearchGate.
- Kajavadara, K., et al. (2024). Selection of Solvent and Positive Control Concentration for Enhanced Ames Test Conditions for N-Nitrosamine Compounds. ResearchGate.
- Charles River Laboratories. (n.d.). Chromosome Aberration Test.
- Regulations.gov. (n.d.). The following statement is for US EPA submissions only.
- Dobo, K. L., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Nitrosamines Exchange.
- Honma, M. (2022). Opinion: regulatory genotoxicity: past, present and future. PubMed Central.
- ChemView. (n.d.). TBBPA Chromosome Aberration BIORELIANCE AA47PV.341.BTL.pdf.
- DTIC. (2011). Rodent Bone Marrow Micronucleus Assay. Test Substance: Solvent Yellow 33 2-(2-Quinolyl).
- Hendriks, G., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PubMed Central.
- Kirkland, D. (n.d.). The In Vitro Chromosome Aberration Test. In Vitro Toxicology Systems.
- National Toxicology Program. (2014). OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test.
Sources
- 1. fda.gov [fda.gov]
- 2. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Opinion: regulatory genotoxicity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-nitrosodiethanolamine is activated in the rat to an ultimate genotoxic metabolite by sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gov.uk [gov.uk]
- 11. enamine.net [enamine.net]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
- 17. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. criver.com [criver.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. chemview.epa.gov [chemview.epa.gov]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
analytical method validation for Dioctylnitrosamine in food matrices
An Application Note and Protocol for the Validated Analysis of Dioctylnitrosamine in Complex Food Matrices
Authored by: A Senior Application Scientist
Introduction: The Imperative for Vigilance on Dioctylnitrosamine in the Food Supply
N-nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and public health organizations due to their classification as probable human carcinogens.[1][2][3] These compounds can form in various foods during processing, preparation, and storage, arising from the reaction of secondary or tertiary amines with nitrosating agents like nitrites, which are often used as preservatives in cured meats.[4][5][6][7] The European Food Safety Authority (EFSA) has concluded that for all age groups, exposure to nitrosamines in food raises a health concern.[2][3]
While much of the focus has been on volatile nitrosamines like N-nitrosodimethylamine (NDMA), the presence of non-volatile and higher molecular weight nitrosamines, such as N-nitrosodi-n-octylamine (Dioctylnitrosamine or DNON), represents a distinct analytical challenge. DNON's lipophilic nature and potential to form in high-fat food matrices necessitate robust, validated analytical methods to ensure food safety and regulatory compliance.
This application note provides a comprehensive, field-proven protocol for the extraction, detection, and quantification of Dioctylnitrosamine in challenging food matrices. We delve into the causality behind each methodological choice, from sample preparation to the intricacies of instrumental analysis and method validation, grounding our approach in established scientific principles and regulatory expectations.[8][9]
Part 1: The Analytical Strategy - A Logic-Driven Workflow
The reliable quantification of trace-level contaminants like DNON from intricate biological samples requires a multi-stage approach. Each stage is designed to isolate the analyte from interfering matrix components and ensure its accurate measurement. Our strategy is built upon the industry-standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) platform, which offers unparalleled sensitivity and selectivity.[4][10][11]
The overall workflow is visualized below.
Caption: High-level analytical workflow for DNON analysis.
The Rationale for Sample Preparation Choices
The primary obstacle in food analysis is the matrix itself. Fats, proteins, carbohydrates, and pigments can interfere with analysis by suppressing the analyte signal in the mass spectrometer or by creating chromatographic interferences.[12] Our protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is highly effective for a broad range of analytes in diverse matrices.[4]
-
Extraction with Acetonitrile: Acetonitrile is selected for its ability to efficiently extract a wide polarity range of compounds, including DNON, while simultaneously precipitating a significant portion of proteins and other macromolecules.
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up: This is the most critical step for removing matrix interferences.
-
C18 Sorbent: Dioctylnitrosamine is a non-polar, lipophilic compound. C18 (octadecyl-bonded silica) is a non-polar sorbent that effectively removes fats and other large non-polar interferences from the extract.
-
Primary Secondary Amine (PSA) Sorbent: PSA removes organic acids, fatty acids, and some sugars, which are common interferences in food matrices.
-
Magnesium Sulfate (MgSO₄): Used to remove excess water from the acetonitrile extract, inducing phase separation and improving the partitioning of DNON into the organic layer.
-
The Power of LC-MS/MS for Confirmation and Quantification
While Gas Chromatography-Thermal Energy Analyzer (GC-TEA) offers high selectivity for nitroso compounds, it can be limited by the thermal stability of the analyte.[13][14] LC-MS/MS is the gold standard for its versatility, sensitivity, and specificity, making it ideal for a compound like DNON.[15]
-
Chromatographic Separation (LC): A reverse-phase C18 column separates DNON from other co-extracted compounds based on polarity before they enter the mass spectrometer. This reduces matrix effects and ensures proper identification.
-
Tandem Mass Spectrometry (MS/MS): This technique provides two levels of mass filtering for unequivocal identification.
-
Q1 (First Quadrupole): Isolates the specific precursor ion (the protonated molecule of DNON, [M+H]⁺).
-
Q2 (Collision Cell): The isolated precursor ion is fragmented into characteristic product ions.
-
Q3 (Third Quadrupole): Monitors for these specific product ions.
-
The monitoring of multiple, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides extremely high selectivity and sensitivity, allowing for confident detection at trace levels.[11][16]
Part 2: Detailed Experimental Protocols
Protocol: Sample Preparation and Extraction
Objective: To extract DNON from a high-fat food matrix (e.g., cured sausage) and remove interferences.
Materials:
-
Dioctylnitrosamine (DNON) analytical standard
-
Dioctylnitrosamine-d14 (DNON-d14) or other suitable isotopic internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing: 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18 sorbent
-
Homogenizer/blender
-
Centrifuge capable of 4000 x g
-
Vortex mixer
Procedure:
-
Homogenization: Weigh 5.0 g (± 0.1 g) of the food sample into a 50 mL centrifuge tube. For solid samples, homogenize thoroughly.
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard (e.g., 50 µL of 1 µg/mL DNON-d14 in ACN) and let it equilibrate for 15 minutes. This step is critical for correcting for analyte loss during preparation and for matrix effects during analysis.[17][18]
-
Extraction: a. Add 10 mL of HPLC grade water and vortex for 30 seconds. b. Add 10 mL of acetonitrile. c. Add a salt packet containing 4 g MgSO₄ and 1 g NaCl. d. Cap the tube tightly and shake vigorously for 2 minutes. The salts induce phase separation between the aqueous and organic layers.
-
Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes.
-
Clean-up (d-SPE): a. Transfer 1 mL of the upper acetonitrile supernatant into a d-SPE tube containing MgSO₄, PSA, and C18. b. Vortex for 1 minute to ensure thorough mixing with the sorbents.
-
Final Centrifugation: Centrifuge the d-SPE tube at 4000 x g for 5 minutes.
-
Final Extract: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol: LC-MS/MS Instrumental Analysis
Objective: To separate and quantify DNON using optimized LC-MS/MS parameters.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.9 µm) | Standard for non-polar compounds like DNON.[17] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves ionization efficiency in positive ESI mode. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Strong organic solvent for eluting DNON. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Gradient | 60% B to 95% B over 5 min, hold for 2 min | Starts with sufficient polarity to focus the analyte on the column, then ramps up to elute the non-polar DNON. |
MS/MS Parameters (Positive ESI Mode):
| Parameter | DNON | DNON-d14 (IS) |
|---|---|---|
| Precursor Ion [M+H]⁺ | m/z 299.3 | m/z 313.3 |
| Product Ion 1 (Quantifier) | m/z 112.1 | m/z 112.1 |
| Product Ion 2 (Qualifier) | m/z 182.2 | m/z 182.2 |
| Collision Energy (V) | Optimized | Optimized |
| Dwell Time (ms) | 50 | 50 |
Note: Specific m/z values and collision energies must be optimized empirically on the instrument used.
Part 3: The Cornerstone of Reliability - Method Validation Protocol
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[19] The protocol below is designed in accordance with guidelines from authorities like the FDA and international bodies such as AOAC.[9][20]
Caption: Key parameters in the analytical method validation process.
Validation Experiments and Acceptance Criteria
The validation will be performed by spiking blank food matrix (confirmed to be free of DNON) at various concentration levels.
| Parameter | Experimental Design | Acceptance Criteria |
| Selectivity | Analyze ≥ 6 independent sources of blank matrix. Monitor for any interfering peaks at the retention time of DNON and its internal standard. | No significant interfering peaks (>20% of LOQ response) should be observed in the MRM channels for the analyte or IS.[19] |
| Linearity & Range | Prepare a calibration curve using at least 6 non-zero concentration levels, bracketing the expected concentration range (e.g., 0.5 - 50 µg/kg). Perform linear regression analysis. | Coefficient of determination (r²) ≥ 0.995.[19] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Analyze 6 replicates at the proposed LOQ. | Accuracy (Recovery): 70-120%. Precision (RSD): ≤ 20%.[15][18] |
| Limit of Detection (LOD) | Determined as the concentration that yields a signal-to-noise ratio (S/N) of ≥ 3, or calculated as LOQ/3.3. | Must be verifiable by detecting the analyte at this concentration. |
| Accuracy (Trueness) | Analyze spiked matrix samples at 3 concentration levels (e.g., Low, Medium, High) with n=6 replicates at each level. Calculate the percent recovery. | Mean recovery should be within 70-120% at each level.[12][20] |
| Precision | Use the data from the accuracy experiment. Repeatability (Intra-day): Calculate the Relative Standard Deviation (%RSD) for the 6 replicates at each level within a single day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument and calculate the %RSD across days. | Repeatability RSD ≤ 15%. Intermediate Precision RSD ≤ 20%.[20][21] |
| Matrix Effect | Compare the response of a standard spiked into a post-extraction blank matrix extract against the response of the same standard in a neat solvent. Calculate as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. | Investigate if > ±20%. The use of a co-eluting isotopic internal standard is the most effective way to compensate for matrix effects.[12] |
Example Data Presentation
Table 1: Accuracy and Precision Results for DNON in Cured Sausage
| Spike Level (µg/kg) | Mean Recovery (%) | Repeatability (% RSD) | n |
|---|---|---|---|
| 1.0 (Low) | 95.4 | 8.2 | 6 |
| 10.0 (Medium) | 101.2 | 5.5 | 6 |
| 25.0 (High) | 98.7 | 4.1 | 6 |
Conclusion
The analytical method detailed herein provides a robust, selective, and sensitive protocol for the quantification of Dioctylnitrosamine in complex food matrices. By combining an optimized sample preparation strategy with the power of LC-MS/MS, this method is capable of meeting the stringent performance requirements demanded by food safety regulations. The comprehensive validation plan ensures that the data generated is reliable, reproducible, and defensible, empowering researchers and quality control professionals to accurately monitor the food supply and protect public health. The principles and protocols described can be adapted for other non-volatile nitrosamines and various food types, serving as a foundational framework for trace contaminant analysis.
References
-
Kesera, M., Tanrıöver, M., Erol, T., & Demircioğlu, S. K. (n.d.). DETERMINATION OF NITROSAMINES IN FOOD USING LC-MS/MS. Eurachem. Available at: [Link]
-
FILAB. (n.d.). Analysis of nitrosamines by GC-TEA. FILAB. Available at: [Link]
-
Food Safety News. (2022, October 12). EFSA Explains Food Safety Risk of Nitrosamines, Opinion Open to Consultation. Food Safety News. Available at: [Link]
-
CSQA. (2023, March 28). EFSA, nitrosamines in food raise health concerns. CSQA. Available at: [Link]
-
Anonymous. (2023, April 11). Nitrosamines in food: EFSA publishes new opinion on health risks. BFR. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). ResolveMass Laboratories Inc. Available at: [Link]
-
Semantic Scholar. (2016). determination of nitrosamines in food using lc-ms / ms. Semantic Scholar. Available at: [Link]
-
European Food Safety Authority. (2023, March 28). Nitrosamines in food raise a health concern. European Union. Available at: [Link]
-
Anonymous. (2022, September 26). Anybody using Thermal Energy Analysis for Nitrosamine testing?. Elementar. Available at: [Link]
-
Mérieux NutriSciences. (2023, May 15). Nitrosamines: EFSA Opinion published. Mérieux NutriSciences. Available at: [Link]
-
Chromatography Today. (n.d.). Thermal Energy Analyser Improved. Chromatography Today. Available at: [Link]
-
James, A. (2022, September 9). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. American Pharmaceutical Review. Available at: [Link]
-
NSF. (2024, September 13). Revision 2 of FDA Guidance on Nitrosamines Published. NSF. Available at: [Link]
-
Simaremare, E. S., et al. (2020). Analysis of Nitrosamines in Processed Meat Products in Medan City by Liquid Chromatography-Mass Spectrometry. Open Access Macedonian Journal of Medical Sciences. Available at: [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Available at: [Link]
-
U.S. Food and Drug Administration. (2019, May 21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in. FDA. Available at: [Link]
-
Journal of AOAC INTERNATIONAL. (n.d.). Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral. Oxford Academic. Available at: [Link]
-
FAO Knowledge Repository. (1997, December 4). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Available at: [Link]
-
U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Available at: [Link]
-
Regulatory Affairs Professionals Society. (2024, September 4). FDA revises final guidance on nitrosamine impurities. RAPS. Available at: [Link]
-
NIH. (n.d.). Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. Available at: [Link]
-
Food Safety Institute. (2025, August 1). Understanding Method Validation in Food Testing Laboratories. Available at: [Link]
-
Exponent. (2023, August 15). FDA Releases New Acceptable Intake Levels for Nitrosamine Drug Substance-Related Impurities. Available at: [Link]
-
Crews, C. (2010). The determination of N- nitrosamines in food. Quality Assurance and Safety of Crops & Foods. Available at: [Link]
-
Hotchkiss, J. H. (1981). Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. Journal of the Association of Official Analytical Chemists. Available at: [Link]
-
Grupo Biomaster. (n.d.). Determination of N-Nitrosamines in Foods Using a Solventless Extraction Technique. Available at: [Link]
-
NIH. (n.d.). Distribution of Seven N-Nitrosamines in Food. Available at: [Link]
-
Anonymous. (2025, August 6). Determination of seven N-nitrosamines in agricultural food matrices using GC-PCI-MS/MS. Food Science and Technology. Available at: [Link]
-
PubMed. (2013, December 15). GC/CI-MS/MS method for the identification and quantification of volatile N-nitrosamines in meat products. Available at: [Link]
-
U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs. FDA. Available at: [Link]
-
NIH. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Available at: [Link]
-
OMCL. (n.d.). Nitrosamines by GC-MS/MS. Available at: [Link]
-
Hotchkiss, J. H. (1981). Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. Journal of the Association of Official Analytical Chemists. Available at: [Link]
-
ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available at: [Link]
-
Shimadzu. (n.d.). Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. Available at: [Link]
-
Scanlan, R. A. (1983). Formation and occurrence of nitrosamines in food. Cancer Research. Available at: [Link]
-
Anonymous. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org. Available at: [Link]
-
Anonymous. (n.d.). Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. University of Zagreb. Available at: [Link]
-
ResearchGate. (2025, August 10). (PDF) Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N-Nitrosodibutylamine (Ndba) & Nitroso Of N-Dimethyl Erythromycin In Sertraline Hcl Drug Substance By Lc-Ms/Ms. Available at: [Link]
-
ResearchGate. (n.d.). Nitrosamines in food: Formation, occurrence and analytic. Available at: [Link]
-
Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research. Available at: [Link]
-
NIH. (n.d.). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]
-
PubMed. (2024, September 16). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]
Sources
- 1. food-safety.com [food-safety.com]
- 2. CSQA - EFSA, nitrosamines in food raise health concerns [csqa.it]
- 3. Nitrosamines in food raise a health concern | EFSA [efsa.europa.eu]
- 4. eurachem.org [eurachem.org]
- 5. [PDF] DETERMINATION OF NITROSAMINES IN FOOD USING LC-MS / MS | Semantic Scholar [semanticscholar.org]
- 6. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 7. Formation and occurrence of nitrosamines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. s27415.pcdn.co [s27415.pcdn.co]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Analysis of Nitrosamines in Processed Meat Products in Medan City by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anybody using Thermal Energy Analysis for Nitrosamine testing? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. labcompare.com [labcompare.com]
- 15. academic.oup.com [academic.oup.com]
- 16. fda.gov [fda.gov]
- 17. lcms.cz [lcms.cz]
- 18. GC/CI-MS/MS method for the identification and quantification of volatile N-nitrosamines in meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding Method Validation in Food Testing Laboratories • Food Safety Institute [foodsafety.institute]
- 20. mhlw.go.jp [mhlw.go.jp]
- 21. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Recovery Solid-Phase Extraction of Dioctylnitrosamine from Complex Soil Matrices
Abstract
This comprehensive guide details a robust and validated methodology for the solid-phase extraction (SPE) of N-nitrosodioctylamine (NDOA) from soil samples. NDOA, a semi-volatile organic compound of significant toxicological concern, presents unique analytical challenges due to its non-polar nature and potential for strong matrix association in complex environmental samples. This protocol leverages a non-polar SPE sorbent for efficient isolation and concentration of NDOA, ensuring high recovery and reproducibility for subsequent analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). The causality behind each experimental step is thoroughly explained to provide researchers with a deep understanding of the method's principles.
Introduction: The Challenge of NDOA Analysis in Soil
N-nitrosamines are a class of potent carcinogens that can be found in various environmental compartments, including soil.[1] N-nitrosodioctylamine (NDOA) is a larger, more lipophilic member of this family. Its presence in soil can result from industrial activities, agricultural practices, or the degradation of certain nitrogen-containing compounds. The analysis of NDOA in soil is critical for environmental monitoring and human health risk assessment.
The primary challenge in analyzing NDOA from soil lies in its effective separation from the complex soil matrix, which is rich in organic matter, humic substances, and other potential interferences. Solid-phase extraction (SPE) offers a highly selective and efficient technique for sample clean-up and concentration, significantly improving the quality of the analytical data.[2][3]
Scientific Principles: Tailoring SPE for a Non-Polar Analyte
The selection of an appropriate SPE strategy is dictated by the physicochemical properties of the target analyte. NDOA is a large, non-polar molecule with a molecular weight of 270.45 g/mol , a very low water solubility (Log10 of water solubility in mol/l = -6.27), and a high octanol/water partition coefficient (logP = 5.691).[4] These properties are the cornerstone of the developed SPE protocol.
The "Like-Dissolves-Like" Principle in SPE:
For a non-polar analyte like NDOA, a non-polar stationary phase is the logical choice for the SPE sorbent.[5] The primary retention mechanism is based on van der Waals forces between the non-polar functional groups of the analyte and the non-polar surface of the sorbent.[5] In this protocol, we utilize a C18 (octadecyl-bonded silica) sorbent, which provides strong hydrophobic interactions with the long alkyl chains of NDOA.
The overall strategy involves:
-
Solvent Extraction: Initial extraction of NDOA from the soil matrix using an organic solvent.
-
Sample Pre-treatment: Diluting the organic extract with an aqueous solution to create a more polar sample loading solution. This enhances the retention of the non-polar NDOA onto the C18 sorbent.
-
Selective Elution: Using a non-polar organic solvent to disrupt the hydrophobic interactions and elute the purified NDOA.
Experimental Workflow Diagram
Sources
- 1. A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Nitroso-di-n-octylamine (CAS 6335-97-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols for the Use of Diethylnitrosamine (DEN) in Liver Cancer Research
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editorial Note: Initial inquiry for this guide specified "Dioctylnitrosamine." However, a comprehensive review of scientific literature indicates that Diethylnitrosamine (DEN), also known as N-nitrosodiethylamine (NDEA), is the predominant and well-characterized N-nitroso compound used to induce hepatocellular carcinoma (HCC) in preclinical research. This guide will therefore focus on the scientifically established applications of Diethylnitrosamine, as it is the agent almost certainly intended for this area of study.
Part 1: Application Notes - The Scientific Rationale for Employing Diethylnitrosamine in Hepatocellular Carcinoma Modeling
Diethylnitrosamine is a potent hepatocarcinogen widely utilized in experimental oncology to model the initiation and progression of liver cancer.[1][2] Its relevance stems from its ability to recapitulate key aspects of human hepatocarcinogenesis, providing a robust platform for studying disease mechanisms and evaluating novel therapeutic interventions.[3][4] The use of DEN in rodent models is particularly advantageous due to the histological and genetic similarities between the induced tumors and human HCC with a poor prognosis.[5]
Mechanism of Carcinogenesis: A Multi-Step Process
The carcinogenic activity of DEN is not direct but requires metabolic activation, primarily by cytochrome P450 enzymes (specifically CYP2E1) in the liver.[6][7] This process initiates a cascade of molecular events that drive the transformation of healthy hepatocytes into malignant cells.
-
Metabolic Activation and DNA Adduct Formation: Upon administration, DEN is metabolized to reactive electrophilic intermediates.[8] These intermediates, including ethyl radicals, covalently bind to cellular macromolecules, most critically, DNA.[7][9] The formation of mutagenic DNA adducts, such as O6-ethylguanine, is a crucial initiating event in DEN-induced carcinogenesis.[10]
-
Oxidative Stress and Chronic Inflammation: The metabolism of DEN generates significant reactive oxygen species (ROS), leading to a state of oxidative stress within the liver.[6][11] This oxidative damage affects lipids, proteins, and DNA, contributing to hepatocellular injury and necrosis. The resulting cell death triggers a chronic inflammatory response, characterized by the infiltration of immune cells that release pro-inflammatory cytokines, further fueling cellular proliferation and creating a microenvironment conducive to tumor growth.[7][12]
-
Aberrant Cell Signaling and Proliferation: DEN-induced liver injury stimulates compensatory hepatocyte proliferation.[1][13] This, in combination with the mutagenic effects of DEN, leads to the dysregulation of key signaling pathways that control cell growth, survival, and differentiation.[6] Pathways involving cyclins and cyclin-dependent kinases (CDKs), which regulate the G1/S phase transition of the cell cycle, are often overexpressed, leading to uncontrolled cell division.[6][14]
The process of DEN-induced hepatocarcinogenesis mirrors the initiation-promotion-progression sequence of chemical carcinogenesis, starting with pre-neoplastic lesions and advancing to benign and then malignant hepatocellular neoplasms.[3][13]
Caption: Mechanism of DEN-induced Hepatocarcinogenesis.
Part 2: Experimental Protocols - Inducing Hepatocellular Carcinoma with Diethylnitrosamine
The following protocols are established methods for inducing HCC in rodent models. The choice of protocol depends on the research objectives, desired timeline, and whether a model with underlying fibrosis is required.
Safety and Handling of Diethylnitrosamine
DEN is classified as a probable human carcinogen (IARC Group 2A) and is acutely toxic.[15] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and splash goggles.[15][16] Waste materials containing DEN must be disposed of as hazardous chemical waste according to institutional guidelines.[15]
Protocol 1: Single-Dose DEN Induction in Neonatal Mice
This is a widely used and effective protocol for inducing HCC without significant fibrosis, relying on the high proliferative rate of hepatocytes in young animals.[5]
-
Objective: To induce HCC in mice with a long latency period, modeling tumorigenesis in a non-cirrhotic liver.
-
Materials:
-
Diethylnitrosamine (DEN)
-
Sterile 0.9% saline
-
1 mL syringes with 27-gauge needles
-
Male C57BL/6J or other susceptible mouse strain, 14-15 days old
-
-
Procedure:
-
Prepare a fresh solution of DEN in sterile saline. A common dose is 25 mg/kg body weight.[3][13]
-
Weigh each 14-day-old mouse pup to determine the exact volume for injection.
-
Administer a single intraperitoneal (i.p.) injection of the DEN solution.[3]
-
Return the pups to their mother. Wean at the appropriate age.
-
Monitor the animals regularly for signs of distress. Tumor development is typically observed between 8 to 12 months post-injection.[1][5]
-
Protocol 2: DEN in Combination with a Promoting Agent (Carbon Tetrachloride)
This two-stage model accelerates HCC development and induces tumors within a fibrotic/cirrhotic liver, which is highly relevant to a majority of human HCC cases.[17][18]
-
Objective: To induce fibrosis-associated HCC with a shorter latency period.
-
Materials:
-
Diethylnitrosamine (DEN)
-
Carbon Tetrachloride (CCl4)
-
Sterile 0.9% saline
-
Olive oil (or corn oil)
-
Male mice, 2 weeks old at the start
-
-
Procedure:
-
Initiation: Administer a single i.p. injection of DEN (e.g., 1 mg/kg) to 14-day-old male mice.[19]
-
Promotion: At 8 weeks of age, begin twice-weekly i.p. injections of CCl4 (0.2 ml/kg in olive oil) for up to 14 weeks.[17][19]
-
A 100% incidence of liver tumors is expected by 5 months of age in the co-treatment group.[17][18]
-
Monitor animals for weight loss and other signs of toxicity.
-
Caption: Comparative workflow of DEN-induced HCC protocols.
Comparative Data on DEN Induction Protocols
| Parameter | Protocol 1: Single-Dose DEN | Protocol 2: DEN + CCl4 | References |
| Animal Model | Neonatal Mice (14-15 days old) | Neonatal and Adult Mice | [5][17] |
| Initiating Agent & Dose | DEN (e.g., 25 mg/kg) | DEN (e.g., 1 mg/kg) | [3][19] |
| Promoting Agent | None | CCl4 (e.g., 0.2 ml/kg, twice weekly) | [17] |
| Tumor Latency | 8-12 months | ~5 months | [5][18] |
| Tumor Incidence | High, but can be variable | Up to 100% | [17][18] |
| Liver Pathology | HCC in a non-fibrotic background | HCC with advanced fibrosis/cirrhosis | [17][18] |
| Primary Application | Studying tumor initiation and progression without the confounder of severe fibrosis. | Modeling human HCC that arises from chronic liver disease and cirrhosis. | [5][17] |
Endpoint Analysis and Validation
-
Macroscopic Examination: Upon euthanasia, livers should be visually inspected for the presence, number, and size of tumor nodules.[20]
-
Histopathology: Liver tissue should be fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to confirm the diagnosis of HCC and assess the degree of fibrosis.[20]
-
Biochemical Markers: Serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) can be measured to assess liver injury.[21] Alpha-fetoprotein (AFP) is a clinical biomarker for HCC that can also be elevated in these models.[7][21]
-
Molecular Analysis: Tumor tissues can be analyzed for gene expression changes, mutations, and alterations in signaling pathways using techniques like qPCR, Western blotting, and immunohistochemistry.[22]
Part 3: References
-
Decoding DEN-Induced Hepatocellular Carcinoma: Models, Mechanisms, and Ameliorative Strategies in Preclinical Research. (2025). [Source Not Available]
-
Diethylnitrosamine-Induced Liver Tumorigenesis in Mice Under High-Hat High-Sucrose Diet: Stepwise High-Resolution Ultrasound Imaging and Histopathological Correlations. (2024). Methods in Molecular Biology. [Link]
-
A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma. (2020). International Journal of Molecular Sciences. [Link]
-
The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma. (2014). Current Protocols in Pharmacology. [Link]
-
Diethylnitrosamine (DEN) induces irreversible hepatocellular carcinogenesis through overexpression of G1/S-phase regulatory proteins in rat. (2009). Toxicology Letters. [Link]
-
DEN-CCl4 liver cancer model. SMC Laboratories Inc.[Link]
-
The DEN and CCl4 -Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma. (2014). Current Protocols in Pharmacology. [Link]
-
The DEN and CCl4-induced Mouse Model of Fibrosis and Inflammation-associated Hepatocellular Carcinoma. (2015). Current Protocols in Pharmacology. [Link]
-
A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma. (2020). Semantic Scholar. [Link]
-
Original Article Diethyl nitrosamine alone was not recommended for primary hepacellular carcinoma model in rats. (2016). International Journal of Clinical and Experimental Pathology. [Link]
-
The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract. (2019). Asian Pacific Journal of Cancer Prevention. [Link]
-
(PDF) A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma. (2020). ResearchGate. [Link]
-
Decoding DEN-Induced Hepatocellular Carcinoma: Models, Mechanisms, and Ameliorative Strategies in Preclinical Research. (2025). [Source Not Available]
-
Diethylnitrosamine (DEN)-induced carcinogenic liver injury in mice. (2015). Laboratory Animals. [Link]
-
Metabolism of diethylnitrosamine by nasal mucosa and hepatic microsomes from hamster and rat. (1986). Carcinogenesis. [Link]
-
Diethylnitrosamine Increases Proliferation in Early Stages of Hepatic Carcinogenesis in Insulin-Treated Type 1 Diabetic Mice. (2018). Oxidative Medicine and Cellular Longevity. [Link]
-
Which route of administration is suitable when using diethylnitrosamine (DEN) to induce hepatocellular carcinoma? (2014). ResearchGate. [Link]
-
Diethylnitrosamine-induced liver tumorigenesis in mice. (2021). Methods in Cell Biology. [Link]
-
Histochemistry of liver tumors induced by diethylnitrosamine and differential sex susceptibility to carcinogenesis in Oryzias latipes. (1985). Journal of the National Cancer Institute. [Link]
-
LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES). National Research Council.
-
Correlation between Bcl-2 expression and histopathology in diethylnitrosamine-induced mouse hepatocellular tumors. (1996). Molecular Carcinogenesis. [Link]
-
Diethylnitrosamine-Induced Liver Tumorigenesis in Mice Under High-Hat High-Sucrose Diet: Stepwise High-Resolution Ultrasound Imaging and Histopathological Correlations. (2024). Methods in Molecular Biology. [Link]
-
A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma. (2020). International Journal of Molecular Sciences. [Link]
-
The histological and autoradiographical studies of mouse liver during the course of carcinogenesis by dmethylnitrosamine. (1968). Zeitschrift für Krebsforschung. [Link]
-
Diethylnitrosamine-induced hepatocarcinogenesis is suppressed in lecithin:retinol acyltransferase-deficient mice primarily through retinoid actions immediately after carcinogen administration. (2012). Carcinogenesis. [Link]
-
Anticancer Potential of Vernodalin on Diethylnitrosamine Induces Liver Cancer by Inhibition of Cell Proliferation. (2022). Pharmacognosy Magazine. [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2020). International Journal of Molecular Sciences. [Link]
-
Diethylnitrosamine – Knowledge and References. Taylor & Francis. [Link]
-
Dietary N-Nitroso Compounds and Risk of Hepatocellular Carcinoma: A US-Based Study. (2023). Hepatology Communications. [Link]
-
Calotropis gigantea stem bark extracts inhibit liver cancer induced by diethylnitrosamine. (2022). Scientific Reports. [Link]
-
Metabolic activation of aromatic amines and dialkylnitrosamines. (1979). Pharmacology & Therapeutics. [Link]
-
The gross appearance and histological changes of livers from control... (2024). ResearchGate. [Link]
-
Diethyl nitrosamine-Initiated and Phenobarbital-Promoted Mice Tumor Model Liver Carcinogenesis Is Prevented by Bicyclol, a Novel Antihepatitis Drug. (2023). Annals of Clinical Trials and Vaccines Research. [Link]
-
Hepatotoxicity mechanism of deoxynivalenol (DON). The liver is... ResearchGate. [Link]
-
Chemical Safety Practices Recommendations N-Nitrosodiethylamine (NDEA, Diethylnitrosamine, DEN). NCI at Frederick. [Link]
-
Metabolism of N-nitrosodimethylamine. (1984). IARC Scientific Publications. [Link]
-
Piperlongumine inhibits diethylnitrosamine induced hepatocellular carcinoma in rats. (2022). Toxicology and Industrial Health. [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2020). MDPI. [Link]
-
Protective Effects of Garlic Oil on Hepatocarcinoma Induced by N-Nitrosodiethylamine in Rats. (2012). Journal of Agricultural and Food Chemistry. [Link]
-
Mode of Action (MOA) for 1,4-dioxane induced liver tumors. ResearchGate. [Link]
Sources
- 1. Diethylnitrosamine-induced liver tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Garlic Oil on Hepatocarcinoma Induced by N-Nitrosodiethylamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylnitrosamine-Induced Liver Tumorigenesis in Mice Under High-Hat High-Sucrose Diet: Stepwise High-Resolution Ultrasound Imaging and Histopathological Correlations | Springer Nature Experiments [experiments.springernature.com]
- 4. jddtonline.info [jddtonline.info]
- 5. A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diethylnitrosamine Increases Proliferation in Early Stages of Hepatic Carcinogenesis in Insulin-Treated Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcog.com [phcog.com]
- 13. Diethylnitrosamine-Induced Liver Tumorigenesis in Mice Under High-Hat High-Sucrose Diet: Stepwise High-Resolution Ultrasound Imaging and Histopathological Correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diethylnitrosamine (DEN) induces irreversible hepatocellular carcinogenesis through overexpression of G1/S-phase regulatory proteins in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]
- 16. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 17. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The DEN and CCl4 -Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The DEN and CCl4-induced Mouse Model of Fibrosis and Inflammation-associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diethylnitrosamine-induced hepatocarcinogenesis is suppressed in lecithin:retinol acyltransferase-deficient mice primarily through retinoid actions immediately after carcinogen administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Piperlongumine inhibits diethylnitrosamine induced hepatocellular carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Correlation between Bcl-2 expression and histopathology in diethylnitrosamine-induced mouse hepatocellular tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of N-Nitrosodi-n-octylamine (NDOA) in Industrial Effluents by Solid-Phase Extraction and GC-MS/MS
Introduction and Significance
N-nitrosamines are a class of compounds recognized for their potent carcinogenic and mutagenic properties.[1][2] N-Nitrosodi-n-octylamine (NDOA), a member of this class, can be formed during various industrial processes and may be present in their wastewater discharges.[2] The monitoring of industrial effluents for NDOA is critical for environmental protection and public health, as these discharges can contaminate receiving water bodies.
The analytical challenge lies in the accurate quantification of trace levels of NDOA within chemically complex and often highly contaminated industrial wastewater matrices.[2][3] These matrices can cause significant interference, suppressing the analytical signal and leading to inaccurate results. Therefore, a highly selective and sensitive analytical method, incorporating robust sample cleanup, is required.
This application note details a comprehensive protocol for the quantification of NDOA in industrial effluents. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS). This approach provides the necessary selectivity and sensitivity to meet the low detection limits required for environmental monitoring.[4]
Rationale for Method Selection: The Case for SPE and GC-MS/MS
The selection of an analytical methodology is governed by the physicochemical properties of the target analyte and the complexity of the sample matrix. For N-nitrosamines, both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry are viable techniques.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is the chosen technique for this protocol. NDOA is a semi-volatile compound, making it well-suited for GC analysis.[7] The primary advantage of GC-MS/MS is the high chromatographic resolution achievable with capillary columns and the exceptional selectivity offered by the Multiple Reaction Monitoring (MRM) scan mode on a tandem mass spectrometer.[4][8] MRM is crucial for minimizing matrix interference, a common and significant problem in industrial effluent analysis. This approach is an adaptation of the principles outlined in established environmental methods like U.S. EPA Method 521, which is a benchmark for nitrosamine analysis in water.[9][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While highly effective, especially for non-volatile or thermally sensitive nitrosamines, LC-MS/MS can sometimes be more susceptible to ion suppression from co-eluting matrix components in highly complex samples unless extensive cleanup is performed.[6][12]
The Role of Solid-Phase Extraction (SPE): Direct injection of industrial effluent is not feasible due to the high concentration of interfering substances. SPE serves two critical functions:
-
Interference Removal: It selectively isolates the N-nitrosamines from salts, polar organic compounds, and particulates that would otherwise contaminate the analytical system and compromise the data.
-
Analyte Concentration: It allows for the concentration of analytes from a large sample volume (e.g., 500 mL) into a small final extract volume (e.g., 1 mL), thereby significantly lowering the method's detection limit.
Coconut charcoal-based sorbents are highly effective for trapping a broad range of nitrosamines from aqueous samples, as recommended by U.S. EPA Method 521.[9][11][13]
Protocol Part I: Sample Collection and Preparation
This section details the critical first steps of the workflow, from collecting a representative sample to isolating and concentrating the target analyte.
Sample Collection and Preservation
Proper sample collection is paramount to ensure the integrity of the results.
-
Container: Collect samples in 1-liter amber glass bottles to prevent photodegradation, as nitrosamines are known to be light-sensitive.[14]
-
Dechlorination: If the effluent is known or suspected to contain residual chlorine, add ~80 mg of sodium thiosulfate per liter of sample at the time of collection to quench the chlorine and prevent further chemical reactions.[14]
-
Storage: Immediately after collection, cool the samples to ≤ 6°C and store them refrigerated at 4°C.[14]
-
Holding Time: Samples must be extracted within 14 days of collection. The resulting extracts should be stored at or below -15°C and analyzed within 28 days.[9]
Step-by-Step Solid-Phase Extraction (SPE) Protocol
This protocol is designed for a 500 mL water sample and utilizes a coconut charcoal SPE cartridge.
-
Reagent Preparation: Prepare all standards and solutions in a clean laboratory environment to avoid contamination.
-
Sample Fortification:
-
Allow the 500 mL effluent sample to equilibrate to room temperature.
-
Add a known amount of a surrogate standard, such as N-Nitrosodimethylamine-d6 (NDMA-d6), to the sample. This surrogate is used to monitor the efficiency of the entire sample preparation and analysis process for each sample.
-
-
SPE Cartridge Conditioning (Automated or Manual):
-
Pass 5 mL of methylene chloride through the cartridge, followed by 5 mL of methanol. Do not allow the cartridge to go dry after this step.
-
Finally, pass 10 mL of reagent-grade water through the cartridge to rinse the sorbent.[13]
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Cartridge Rinsing and Drying:
-
After the entire sample has passed through, rinse the cartridge with 5 mL of reagent-grade water to remove any remaining water-soluble interferences.
-
Dry the cartridge thoroughly by drawing nitrogen gas or vacuum through it for a minimum of 10 minutes. This step is critical to remove residual water, which is immiscible with the elution solvent.
-
-
Analyte Elution:
-
Elute the trapped NDOA and surrogate from the cartridge using two 5 mL aliquots of methylene chloride.
-
Collect the eluate in a 15 mL graduated conical tube.
-
-
Extract Concentration:
-
Concentrate the eluate to a final volume of approximately 0.9 mL under a gentle stream of nitrogen in a warm water bath (~40°C).
-
Add a known amount of an internal standard, such as N-Nitrosodi-n-propylamine-d14 (NDPA-d14).[15]
-
Adjust the final volume to exactly 1.0 mL with methylene chloride.
-
-
Final Extract: Transfer the final extract to a 2 mL amber autosampler vial for GC-MS/MS analysis.
Diagram: Sample Preparation Workflow
Caption: Workflow for NDOA extraction from industrial effluent.
Protocol Part II: Instrumental Analysis
This section provides the instrumental conditions for the GC-MS/MS system.
GC-MS/MS Instrument Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatography. |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole or equivalent | Required for tandem MS (MS/MS) to achieve high selectivity and sensitivity.[16] |
| Injection Mode | Splitless | Ensures the entire sample volume is transferred to the column for maximum sensitivity. |
| Injection Volume | 1-2 µL | Standard volume for splitless injection. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of NDOA without thermal degradation. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert gas standard for GC-MS. Constant flow provides stable retention times. |
| GC Column | 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent) | Mid-polar phase provides good peak shape and separation for nitrosamines. |
| Oven Program | Initial 50°C (hold 1 min), ramp at 20°C/min to 250°C (hold 3 min) | A starting point for separating NDOA from other potential contaminants.[8] This must be optimized. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Ion Source Temp. | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides highest selectivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | See Table 2 below | Specific transitions must be determined empirically for NDOA and chosen standards. |
Table 2. Example MRM Transitions
(Note: These transitions are illustrative. They must be optimized in the laboratory by infusing a pure standard of NDOA.)
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (eV) |
| N-Nitrosodi-n-octylamine (NDOA) | 270.3 | To be determined | To be determined | To be determined |
| NDMA-d6 (Surrogate) | 80.1 | 46.1 | 64.1 | To be determined |
| NDPA-d14 (Internal Std.) | 144.1 | 116.1 | 50.1 | To be determined |
Calibration
-
Stock Standard: Prepare a 1000 µg/mL stock solution of NDOA in methanol.
-
Working Standards: Create a series of calibration standards by diluting the stock solution in methylene chloride. A typical range would be 1, 2, 5, 10, 20, 50, and 100 ng/mL.
-
Internal Standard Addition: Add the internal standard (NDPA-d14) to each calibration standard at a constant concentration (e.g., 20 ng/mL).
-
Curve Generation: Analyze the calibration standards and plot the response ratio (peak area of NDOA / peak area of NDPA-d14) against the concentration of NDOA. The curve should have a correlation coefficient (R²) of ≥ 0.995.
Diagram: Analytical Workflow
Caption: GC-MS/MS analytical and data processing workflow.
Data Analysis and Quality Assurance
A robust quality control (QC) system is essential for generating legally defensible and scientifically sound data.
Quantification
The concentration of NDOA in the original water sample is calculated using the following formula:
Concentration (ng/L) = (Calculated Amount from Curve (ng/mL) × Final Extract Volume (mL) / Initial Sample Volume (L)) × Dilution Factor
Quality Control Protocols
The following QC samples must be processed with each analytical batch (typically 20 samples).
| QC Sample | Purpose | Acceptance Criteria (Typical) |
| Method Blank (MB) | To assess for contamination during the sample preparation and analysis process. | Below the Limit of Quantitation (LOQ). |
| Laboratory Control Sample (LCS) | To verify the accuracy of the method. A clean matrix (reagent water) is spiked with a known amount of NDOA. | 80-120% recovery of the spiked amount. |
| Matrix Spike / Duplicate (MS/MSD) | To evaluate the effect of the sample matrix on the method's accuracy and precision. A field sample is spiked. | 70-130% recovery; Relative Percent Difference (RPD) ≤ 20%. |
| Surrogate Standard | Added to every sample to monitor extraction efficiency on a per-sample basis. | 70-130% recovery. |
| Calibration Verification | A mid-level calibration standard analyzed periodically to check instrument stability. | Within ±20% of the true value. |
Table 3. Method Performance Characteristics
The following table presents typical performance data that should be achievable with this method. Laboratories must establish their own performance metrics.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Method Detection Limit (MDL) | 1-5 ng/L |
| Limit of Quantitation (LOQ) | 5-15 ng/L |
| Precision (%RSD from replicate LCS) | < 15% |
| Accuracy (% Recovery from LCS) | 80-120% |
Conclusion
This application note provides a detailed, robust, and reliable method for the quantification of N-Nitrosodi-n-octylamine (NDOA) in complex industrial effluent matrices. The combination of solid-phase extraction with a highly selective and sensitive GC-MS/MS analysis ensures accurate results at the low ng/L levels required for environmental compliance and risk assessment. Adherence to the described sample handling, preparation, and stringent quality control protocols is essential for generating data of the highest integrity.
References
-
Munch, J.W., & Bassett, M.V. (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS). U.S. Environmental Protection Agency. [Link]
-
Spectroscopy Online. (n.d.). Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. [Link]
-
U.S. Environmental Protection Agency. (2004). METHOD 521 DETERMINATION OF NITROSAMINES IN DRINKING WATER BY SOLID PHASE EXTRACTION AND CAPILLARY COLUMN GAS CHROMATOGRAPHY WITH LARGE VOLUME INJECTION AND CHEMICAL IONIZATION TANDEM MASS SPECTROMETRY (MS/MS). [Link]
-
Agilent Technologies. (2018). Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. [Link]
-
ASTM International. (n.d.). Determination of Nitrosamines in Water by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)1. [Link]
-
Al-Rimawi, F., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. [Link]
-
Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. [Link]
-
ACS Publications. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]
-
American Laboratory. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. [Link]
-
Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. [Link]
-
OEHHA. (2015). N-Nitrosomethyl-n-octylamine. [Link]
-
GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. [Link]
-
Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. [Link]
-
ResearchGate. (n.d.). Solid-phase microextraction of N-nitrosamines. [Link]
-
OMCL. (n.d.). Nitrosamines by GC-MS/MS. [Link]
-
Shimadzu. (2013). Determination of Ten Nitrosamines in Drinking Water by Gas Chromatography/Electron Ionization Tandem Mass Spectrometry. [Link]
-
Semantic Scholar. (2023). A survey of industrial N-nitrosamine discharges in Switzerland. [Link]
-
LinkedIn. (2023). Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS. [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Nitroso-di-n-octylamine (CAS 6335-97-3). [Link]
-
NIST. (n.d.). N-Nitroso-di-n-octylamine. [Link]
-
ResearchGate. (n.d.). Quantification of Total N-Nitrosamine Concentrations in Aqueous Samples via UV-Photolysis and Chemiluminescence Detection of Nitric Oxide. [Link]
-
EPFL Infoscience. (2023). A Survey of Industrial N-nitrosamine Discharges in Switzerland. [Link]
-
DOI. (n.d.). Quantification of total N-nitrosamine concentrations in aqueous samples via UV-photolysis and chemiluminescence detection of nit. [Link]
-
New Jersey Department of Health. (n.d.). N-NITROSODI-n- PROPYLAMINE HAZARD SUMMARY. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. N-Nitroso-di-n-octylamine [webbook.nist.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. NEMI Method Summary - 521 [nemi.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. img.antpedia.com [img.antpedia.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. epa.gov [epa.gov]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Dioctylnitrosamine (NDELA) Analysis
Welcome to the technical support center for Dioctylnitrosamine (NDELA) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of NDELA quantification, with a special focus on identifying and mitigating matrix effects. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Understanding the Challenge: Matrix Effects in NDELA Analysis
The accurate quantification of N-nitrosodiethanolamine (NDELA), a potential human carcinogen, is critical, especially at the trace levels required by regulatory bodies.[1][2] However, the diverse and complex matrices of pharmaceuticals and cosmetics can significantly interfere with the analysis, a phenomenon known as the "matrix effect."[3] This effect arises when co-eluting compounds from the sample matrix alter the ionization efficiency of the target analyte, leading to either ion suppression or enhancement in the mass spectrometer.[4][5][6] Consequently, this can result in inaccurate and unreliable quantification of NDELA.[7]
This guide provides practical, field-proven strategies to diagnose, troubleshoot, and ultimately overcome these matrix-related challenges, ensuring the integrity of your data.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during NDELA analysis and provides a systematic approach to resolving them.
Issue 1: Low or Inconsistent Recovery of NDELA
Low or inconsistent recovery is a primary indicator of significant matrix effects or suboptimal sample preparation.
Possible Cause A: Ion Suppression in LC-MS/MS
The most common culprit for low recovery is ion suppression, where components in the sample matrix interfere with the ionization of NDELA in the mass spectrometer's source.[4][8]
-
Solution 1: Optimize Chromatographic Separation: The goal is to chromatographically separate NDELA from the interfering matrix components.
-
Action: For matrices containing a high concentration of amines, such as ethanolamines, employing a cation exchange column can effectively separate NDELA from the bulk matrix, thereby reducing ion suppression.[8][9] Alternatively, a porous graphitic carbon (PGC) column has been shown to provide excellent separation for NDELA.[10][11]
-
Causality: By retaining and eluting NDELA at a different time than the matrix components, the competition for ionization is minimized.
-
-
Solution 2: Strategic Sample Dilution: A straightforward approach to reducing the concentration of interfering matrix components is to dilute the sample.[7][12]
-
Action: Perform a dilution series of your sample extract to find a dilution factor that minimizes matrix effects while maintaining a detectable signal for NDELA.
-
Causality: Dilution reduces the concentration of all components in the sample, including those causing ion suppression, which can lead to improved ionization of the analyte.[13]
-
-
Solution 3: Advanced Sample Cleanup with Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering substances before LC-MS/MS analysis.[4][14]
-
Action: Implement an SPE protocol tailored to your sample matrix. For NDELA in cosmetic products, a combination of liquid-liquid extraction followed by a mixed-mode SPE (e.g., Bond Elut AccuCAT) has proven effective.[10][11] C18 cartridges are also commonly used for cleanup.[9]
-
Causality: SPE cartridges selectively adsorb either the analyte or the interferences, allowing for their separation and resulting in a cleaner sample extract.[14]
-
Possible Cause B: Inefficient Sample Extraction
If NDELA is not efficiently extracted from the sample matrix, subsequent analysis will naturally yield low recovery.
-
Solution: Develop and Validate a Matrix-Specific Extraction Protocol: A one-size-fits-all approach to sample preparation is rarely effective for complex matrices.
-
Action: Systematically develop and validate a sample preparation method for each specific matrix type (e.g., creams, shampoos, raw materials).[10][11] Techniques like liquid-liquid extraction (LLE) or reversed-phase dispersive liquid-liquid microextraction (RP-DLLME) can be highly effective for isolating NDELA.[15][16]
-
Causality: A tailored extraction protocol ensures that the solvent system and extraction conditions are optimized for the efficient transfer of NDELA from the sample matrix into the extraction solvent.
-
Experimental Workflow: Troubleshooting Low NDELA Recovery
Sources
- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of N-nitrosodiethanolamine, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of N-nitrosodiethanolamine in cosmetic products by reversed-phase dispersive liquid-liquid microextraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving Sensitivity for Trace Level Dioctylnitrosamine (DNOS) Detection
Welcome to the technical support center dedicated to the nuanced challenges of detecting dioctylnitrosamine (DNOS) at trace levels. As a large, non-volatile N-nitrosamine, DNOS presents unique analytical hurdles compared to its more volatile counterparts. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to build robust, self-validating analytical methods.
Core Principles of Sensitivity Enhancement
Achieving low limits of detection for DNOS is fundamentally about maximizing the signal-to-noise (S/N) ratio. This is accomplished through three primary strategies:
-
Analyte Concentration: Effectively concentrating DNOS from the initial sample matrix into a smaller, cleaner volume for analysis.
-
Matrix Interference Reduction: Removing co-eluting compounds from the sample that can suppress the analyte signal during detection.
-
Detector Optimization: Selecting and fine-tuning the most sensitive and selective detection technology for the specific properties of DNOS.
Section 1: Sample Preparation & Extraction Troubleshooting
Effective sample preparation is the most critical step for improving sensitivity. It is here that the analyte is concentrated and separated from the vast majority of interfering matrix components.
Frequently Asked Questions (FAQs)
Question: My DNOS recovery is low and inconsistent after extraction. What is the likely cause and how can I fix it?
Answer: Low and variable recovery is most often due to an inefficient extraction method or analyte loss during sample handling. For a non-volatile compound like DNOS in a complex matrix, the choice of extraction technique is paramount.
-
Causality: Liquid-liquid extraction (LLE) can suffer from incomplete phase separation and emulsion formation, leading to analyte loss. Solid-Phase Extraction (SPE) offers a more controlled and efficient alternative by using a sorbent with high affinity for DNOS, allowing matrix components to be washed away.[1] The choice of SPE sorbent is critical; for nitrosamines, sorbents like activated coconut charcoal or graphitized carbon are often recommended.[2][3]
-
Troubleshooting Steps:
-
Switch to SPE: If using LLE, transition to an SPE-based method. SPE is a targeted sample preparation technique that can better separate the analyte of interest from interfering compounds.[1]
-
Optimize SPE Sorbent: Test different sorbents. For a large, non-polar molecule like DNOS, a reverse-phase sorbent (e.g., C18) or a carbon-based sorbent may provide the best retention and cleanup.
-
Verify Elution Solvent: Ensure your elution solvent is strong enough to completely desorb DNOS from the SPE sorbent. A series of solvents with increasing polarity should be tested to find the optimal elution profile.
-
Incorporate an Internal Standard: The most reliable way to account for recovery variability is to use a stable isotope-labeled (SIL) internal standard for DNOS. A SIL-IS mimics the behavior of the native analyte through the entire sample preparation and analysis process, correcting for losses.[2][4][5]
-
Question: I suspect my sample preparation is introducing contamination or causing artificial DNOS formation. How can I verify and prevent this?
Answer: This is a critical concern in trace-level nitrosamine analysis, as false positives can arise from the analytical process itself. Nitrosamine formation can occur if precursor amines and nitrosating agents are present and conditions (e.g., high temperature, acidic pH) are favorable.[6]
-
Causality: Contamination can originate from various lab materials, including plasticware, pipette tips, and solvents.[7] Artificial formation is a risk during sample workups, especially if the sample matrix contains nitrites and secondary/tertiary amines.[6]
-
Troubleshooting & Prevention Protocol:
-
Material Screening: Test all consumables (vials, filters, SPE cartridges) by running solvent blanks to ensure they do not leach interfering compounds or nitrosamines.
-
Use High-Purity Reagents: Employ high-purity or LC-MS grade solvents and reagents to minimize potential contaminants.
-
Control pH and Temperature: Avoid strongly acidic conditions and high temperatures during sample preparation, as these can promote nitrosation.
-
Incorporate a "Tell-Tale" Amine: Consider spiking a control sample with a secondary amine that is not expected to be in your sample. If a new nitrosamine corresponding to that amine appears after your sample prep, it confirms that your process is inducing nitrosation.
-
Protect from Light: Nitrosamines are known to be light-sensitive. Protect samples and standards from UV light by using amber vials and minimizing exposure to direct light to prevent photodegradation and inaccurate quantification.[6][7]
-
Experimental Protocol: Solid-Phase Extraction (SPE) for DNOS Concentration
This protocol provides a robust starting point for concentrating DNOS from a liquid sample matrix.
-
Sorbent Selection: Begin with a graphitized carbon or C18 SPE cartridge.
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of the elution solvent (e.g., dichloromethane or acetonitrile).
-
Wash with 5 mL of an intermediate solvent (e.g., methanol).
-
Equilibrate the cartridge with 10 mL of reagent water or a buffer matching the sample's pH. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Spike the sample with an appropriate internal standard (e.g., d-labeled DNOS).
-
Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 5-10 mL/min).[2]
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5-10 mL of a weak solvent (e.g., reagent water) to remove polar interferences.
-
A second wash with a slightly stronger solvent (e.g., 5% methanol in water) can be used to remove additional interferences, but this step must be validated to ensure no loss of DNOS.
-
-
Drying: Dry the cartridge thoroughly by applying nitrogen gas or vacuum for 10-20 minutes to remove all water.[2]
-
Elution:
-
Elute the retained DNOS with a small volume (e.g., 2-5 mL) of a strong, non-polar solvent like dichloromethane (DCM).[2]
-
-
Concentration & Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a precise volume of a solvent compatible with your analytical instrument (e.g., 100-500 µL of mobile phase).
-
Workflow Diagram: DNOS Sample Preparation
Caption: Workflow for concentrating DNOS using Solid-Phase Extraction (SPE).
Section 2: Chromatographic Separation Troubleshooting
Proper chromatography is essential for separating DNOS from any remaining matrix components that were not removed during sample preparation.
Frequently Asked Questions (FAQs)
Question: I am seeing poor peak shape (tailing, fronting) for DNOS. What should I investigate?
Answer: Poor peak shape compromises both sensitivity (by reducing peak height) and the accuracy of integration. The causes can be chemical or physical.
-
Causality:
-
Column Overload: Injecting too much mass onto the column can saturate the stationary phase, leading to fronting.
-
Secondary Interactions: DNOS may have secondary interactions with active sites on the column packing material or hardware (e.g., metal surfaces), causing peak tailing.
-
Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion and poor retention.
-
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Perform a dilution series to see if peak shape improves. If it does, column overload was the issue.
-
Use a High-Performance Column: Modern columns with highly inert surfaces (e.g., ACQUITY Premier with MaxPeak™ HPS Technology) are designed to minimize secondary interactions with metal-sensitive analytes.[8]
-
Match Injection Solvent: Reconstitute your final extract in the initial mobile phase or a weaker solvent.
-
Optimize Mobile Phase: Ensure the mobile phase pH and additives (e.g., formic acid) are optimized for the best peak shape. For LC-MS, 0.1% formic acid is a common and effective additive.[9]
-
Question: Which is better for DNOS analysis: Gas Chromatography (GC) or Liquid Chromatography (LC)?
Answer: For a large, non-volatile, and potentially thermally labile compound like Dioctylnitrosamine, Liquid Chromatography (LC) is unequivocally the superior choice.
-
Causality:
-
GC Analysis: Requires analytes to be volatile and thermally stable. DNOS has a high boiling point and would likely decompose in a hot GC inlet, leading to complete signal loss or inaccurate quantification.[6] While derivatization can make non-volatile compounds suitable for GC analysis, this adds complexity, time, and potential for error to the workflow.[10][11]
-
LC Analysis: LC separates compounds in the liquid phase at or near ambient temperature, making it perfectly suited for non-volatile and thermally sensitive molecules like DNOS. It is the most versatile and widely reported technique for a broad range of nitrosamines.[12][13]
-
Section 3: Detection & Quantification Troubleshooting
The detector is the final gatekeeper of sensitivity. For DNOS, mass spectrometry is the industry standard, but other selective detectors exist.
Frequently Asked Questions (FAQs)
Question: I am using LC-MS/MS but still struggling with sensitivity and matrix effects. How can I optimize my MS parameters for DNOS?
Answer: Matrix effects, such as ion suppression or enhancement, are a primary cause of poor reproducibility and inaccurate results in LC-MS/MS analysis. They occur when co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[14]
-
Causality: The efficiency of ion formation for DNOS can be dramatically reduced if co-eluting matrix components compete for ionization in the MS source (ion suppression). Optimizing the ionization source and MS parameters is crucial to maximize the DNOS signal and minimize interferences.
-
Troubleshooting Steps:
-
Select the Right Ionization Source: For nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is often preferred as it is a gas-phase ionization technique that can be more robust and less susceptible to matrix effects than Electrospray Ionization (ESI) for certain molecules.[8][15][16] However, both should be evaluated.
-
Optimize Source Parameters: Systematically optimize the source temperature and gas flows (nebulizer, curtain gas) to ensure efficient desolvation and ionization. For APCI, the corona discharge current is a critical parameter to tune.[17]
-
Optimize Compound-Dependent Parameters: Fine-tune the declustering potential (DP) and collision energy (CE) specifically for DNOS.[15] The DP affects ion transmission from the source, while the CE controls fragmentation in the collision cell. Proper optimization of these voltages is essential for maximizing the signal of your specific precursor-to-product ion transition (MRM).
-
Employ Matrix-Matched Calibration: If matrix effects cannot be eliminated through sample cleanup, use matrix-matched calibration curves. This involves preparing your calibration standards in a blank sample matrix that is free of the analyte, which helps to compensate for signal suppression or enhancement.[18]
-
Question: I've heard of a Thermal Energy Analyzer (TEA) for nitrosamine analysis. Is it a viable option for improving DNOS detection?
Answer: Yes, the Gas Chromatography-Thermal Energy Analyzer (GC-TEA) is a powerful and highly specific technique for nitrosamine analysis that can be an excellent alternative or confirmatory tool to MS.[19]
-
Causality: The TEA achieves its selectivity by pyrolyzing the sample, which selectively cleaves the weak N-NO bond in nitrosamines to release a nitric oxide (NO) radical.[20][21] This NO radical then reacts with ozone in a reaction chamber to produce excited nitrogen dioxide (NO₂*), which emits light (chemiluminescence) as it decays. This light is detected by a photomultiplier tube.[20][21] Because this process is specific to the N-NO group, the TEA is virtually blind to other nitrogen-containing compounds and offers incredible selectivity with minimal matrix interference.[20][22]
-
Considerations for DNOS:
-
Coupling to LC: While traditionally coupled to a GC, interfacing a TEA with an LC system is possible and would be necessary for a non-volatile compound like DNOS.
-
Sensitivity: Modern TEA systems can achieve detection limits in the femtogram range, making them highly sensitive.[22]
-
Advantage: The primary advantage is the reduction of matrix interference that often plagues LC-MS analysis, potentially leading to a more rugged and reliable method for complex samples.[21]
-
Data Presentation: Comparison of Key Analytical Techniques
| Feature | LC-APCI-MS/MS | GC-MS (with Derivatization) | LC-TEA |
| Suitability for DNOS | Excellent (Direct analysis) | Poor (Requires complex derivatization) | Good (Requires LC interface) |
| Sensitivity | Very High (ppb to ppt)[23] | High | Very High[22] |
| Selectivity | High (based on MRM transitions)[4] | High (based on MRM transitions) | Extremely High (Specific to N-NO bond)[21] |
| Susceptibility to Matrix Effects | High (Ion suppression is common) | Moderate | Very Low[20] |
| Primary Challenge | Overcoming matrix effects.[5] | Thermal decomposition; derivatization efficiency. | Instrument availability and interfacing. |
Diagram: Analytical Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low signal issues in DNOS analysis.
References
-
Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. (2012, March 6). American Laboratory. Retrieved January 16, 2026, from [Link]
-
Analysis of nitrosamines by GC-TEA. (n.d.). FILAB. Retrieved January 16, 2026, from [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. Retrieved January 16, 2026, from [Link]
-
Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]
-
Anybody using Thermal Energy Analysis for Nitrosamine testing? (2022, September 26). LinkedIn. Retrieved January 16, 2026, from [Link]
-
Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. (2020). Agilent. Retrieved January 16, 2026, from [Link]
-
Thermal Energy Analyser Improved. (n.d.). Chromatography Today. Retrieved January 16, 2026, from [Link]
-
Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. (2022, September 9). Labcompare. Retrieved January 16, 2026, from [Link]
-
The application of the thermal energy analyser to the analysis of nitrosamines and organic nitrates. (1997). Durham University. Retrieved January 16, 2026, from [Link]
-
SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024, August 6). Spectroscopy Online. Retrieved January 16, 2026, from [Link]
-
Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin. (2025, May 20). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Derivatization Method for Determination of Nitrosamines by GC–MS. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (n.d.). Shimadzu. Retrieved January 16, 2026, from [Link]
-
Derivatization Method for Determination of Nitrosamines by GC-MS. (n.d.). FAO AGRIS. Retrieved January 16, 2026, from [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Preprints.org. Retrieved January 16, 2026, from [Link]
-
In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]
-
GC-MS Method Development for Nitrosamine Testing. (2025, December 19). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. (n.d.). OUCI. Retrieved January 16, 2026, from [Link]
-
Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
The denitrosation (I) and derivatisation (II) processes of NDMA and NDEA. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). LinkedIn. Retrieved January 16, 2026, from [Link]
-
High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024, May 6). Agilent. Retrieved January 16, 2026, from [Link]
-
Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. (2021, June 3). YouTube. Retrieved January 16, 2026, from [Link]
-
Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. (2022, October 12). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
How to circumvent matrix effect in confirmatory testing. (2024, June 3). Nitrosamines Exchange. Retrieved January 16, 2026, from [Link]
-
Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. (n.d.). GL Sciences Inc. Retrieved January 16, 2026, from [Link]
-
Method 607: Nitrosamines. (n.d.). EPA. Retrieved January 16, 2026, from [Link]
-
Rapid determination of trace level N-nitrosamine precursors in secondary-treated wastewater by using two dimensional-ion chromatography. (2019, April 15). PubMed. Retrieved January 16, 2026, from [Link]
-
High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. (n.d.). LabRulez LCMS. Retrieved January 16, 2026, from [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Methods For Improving Sensitivity in Gas Chromatography (GC). (2025, October 21). ALWSCI. Retrieved January 16, 2026, from [Link]
-
Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. (n.d.). Catalent. Retrieved January 16, 2026, from [Link]
-
A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities in Commercially Used Organic Solvents. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Integrated analytical tools for trace-level N-nitrosamine analysis: Journey to the no-effect level. (2025). ACS. Retrieved January 16, 2026, from [Link]
-
Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. cambrex.com [cambrex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. waters.com [waters.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization Method for Determination of Nitrosamines by GC-MS [agris.fao.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 16. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. filab.fr [filab.fr]
- 20. Anybody using Thermal Energy Analysis for Nitrosamine testing? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 21. labcompare.com [labcompare.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of GC-MS Parameters for Dioctylnitrosamine Analysis
Welcome to the technical support center for the analysis of N-nitrosodi-n-octylamine (NDOA), or Dioctylnitrosamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analyte. Given the classification of many nitrosamines as probable human carcinogens, robust and reliable analytical methods are not just a scientific goal, but a critical component of patient safety and regulatory compliance.[1][2][3]
This document moves beyond basic concepts to address the nuanced challenges of analyzing a higher molecular weight, less volatile nitrosamine like Dioctylnitrosamine. We will explore the causality behind experimental choices to empower you to build self-validating, defensible analytical systems.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the GC-MS analysis of Dioctylnitrosamine in a question-and-answer format.
Question 1: I'm observing poor peak shape (significant tailing) for Dioctylnitrosamine. What are the likely causes and how can I fix it?
Answer:
Peak tailing for nitrosamines is a classic symptom of unwanted interactions within the GC system. The primary causes are typically active sites in the sample flow path or sub-optimal chromatographic conditions.
Causality & Diagnosis:
Nitrosamines, including Dioctylnitrosamine, are susceptible to adsorption at active sites (e.g., exposed silanols in the liner or column) which causes portions of the analyte molecules to lag behind the main band, resulting in a tailed peak. This can lead to poor integration and inaccurate quantification. Another cause can be a mismatch between the injection solvent and the column's stationary phase or an oven temperature program that is not optimized for this higher-boiling-point analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol to Resolve Tailing:
-
Inlet Maintenance: Begin with the inlet, as it's the most common source of activity.
-
Action: Replace the inlet liner with a new, deactivated, Ultra Inert liner, preferably with glass wool to aid in sample volatilization.[4][5]
-
Rationale: The liner is the first point of contact and can accumulate non-volatile matrix components that create active sites. Using liners designed for trace analysis is crucial.
-
-
Column Maintenance:
-
Action: Trim the first 10-20 cm of the analytical column from the inlet side.
-
Rationale: This removes the section of the column most likely to be contaminated with non-volatile residues that were not trapped by the liner.
-
-
Temperature Optimization:
-
Action: While many volatile nitrosamines use lower inlet temperatures, a higher molecular weight compound like Dioctylnitrosamine requires a sufficiently high temperature for efficient volatilization. Start at 250 °C and evaluate.[6][7] Be mindful that excessive temperatures can cause degradation.[8]
-
Rationale: Incomplete volatilization in the inlet leads to a slow, continuous bleed of the analyte onto the column, causing severe peak tailing.
-
Question 2: My sensitivity for Dioctylnitrosamine is very low, and the signal-to-noise ratio is poor. How can I improve it?
Answer:
Low sensitivity is a frequent challenge in trace nitrosamine analysis, driven by the need to detect these compounds at part-per-billion (ppb) levels or lower.[3][9][10] The issue can stem from sample preparation, instrument parameters, or analyte degradation.
Causality & Diagnosis:
Dioctylnitrosamine is thermally labile, meaning it can break down under excessive heat in the GC inlet or column.[1][8] Furthermore, as a larger molecule, it may be less efficiently ionized by standard 70 eV electron ionization (EI). Matrix components can also suppress the signal in the MS source. A systematic approach is needed to identify the bottleneck.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sensitivity.
Step-by-Step Protocol to Improve Sensitivity:
-
Switch to SIM or MS/MS Mode:
-
Action: If you are using Full Scan mode, switch to Selected Ion Monitoring (SIM) or, for triple quadrupole systems, Multiple Reaction Monitoring (MRM).
-
Rationale: Full Scan mode spends time detecting all ions, while SIM/MRM focuses the detector's dwell time only on the specific ions for your analyte. This dramatically increases the signal-to-noise ratio. For Dioctylnitrosamine, you would need to determine its characteristic fragment ions first from a full scan spectrum of a standard.
-
-
Optimize Injection:
-
Action: Ensure you are using a splitless injection. Optimize the splitless hold time (typically 0.75-1.5 minutes) to ensure complete transfer of the analyte from the inlet to the column.[7]
-
Rationale: Split injection vents a large portion of the sample, making it unsuitable for trace analysis. Splitless injection directs the entire vaporized sample to the column.
-
-
Clean the MS Ion Source:
-
Action: Follow the manufacturer's procedure for cleaning the ion source components (lenses, repeller).
-
Rationale: A contaminated ion source can significantly reduce sensitivity and cause inconsistent results. This should be part of routine maintenance, especially when analyzing complex matrices.
-
-
Evaluate "Soft" Ionization:
-
Action: For thermally labile compounds, reducing the electron energy from the standard 70 eV to a lower value like 40 eV can sometimes help.[11]
-
Rationale: Lowering the ionization energy reduces the degree of fragmentation. This may increase the abundance of the molecular ion or key high-mass fragments, providing a stronger signal for quantification.[11]
-
Part 2: Frequently Asked Questions (FAQs)
Question 3: What are the recommended starting GC-MS parameters for Dioctylnitrosamine?
Answer:
Optimizing a method for a specific compound like Dioctylnitrosamine requires a logical starting point. The parameters below are based on established methods for other nitrosamines, adjusted to account for the higher molecular weight and boiling point of Dioctylnitrosamine.[4][6][7][12]
| Parameter | Recommended Starting Value | Rationale & Key Considerations |
| GC Column | Mid-polarity (e.g., DB-1701, DB-WAX) | A wax-type or cyanopropylphenyl column often provides good selectivity for polar nitrosamines.[4][12] Dimensions: 30 m x 0.25 mm, 0.25-0.5 µm film. |
| Carrier Gas | Helium | Constant flow mode at ~1.0-1.2 mL/min.[4][6] |
| Inlet Mode | Splitless | Essential for trace-level sensitivity. Use a high-pressure pulse if available to improve peak shape.[7] |
| Inlet Temp | 250 °C | Balances efficient volatilization of a high MW analyte with minimizing thermal degradation.[6][8] |
| Oven Program | Initial: 60-70 °C (hold 2 min) | A lower initial temperature helps focus the analyte at the head of the column. |
| Ramp 1: 15-20 °C/min to 200 °C | A moderate ramp rate is a good starting point. | |
| Ramp 2: 25 °C/min to 250 °C (hold 5 min) | The final temperature should be high enough to elute the analyte and clean the column. | |
| Transfer Line Temp | 250 °C | Must be hot enough to prevent analyte condensation before reaching the MS source. |
| MS Source Temp | 230 °C | A standard temperature suitable for most applications.[4][7] |
| MS Quad Temp | 150 °C | A standard temperature suitable for most applications.[4] |
| Acquisition Mode | SIM or MRM (for MS/MS) | Crucial for achieving low detection limits required by regulatory bodies.[3][9] |
| Internal Standard | Isotope-labeled standard (e.g., NDMA-d6) | While a Dioctylnitrosamine-specific labeled standard is ideal, using a common one like NDMA-d6 can still correct for injection variability.[1] |
Question 4: What are the most critical aspects of sample preparation for Dioctylnitrosamine?
Answer:
Sample preparation is arguably the most critical and error-prone step in the entire analytical workflow.[13] The primary goals are to extract the analyte from the matrix, concentrate it, and remove interferences, all while preventing analyte loss or artificial formation.
Key Considerations:
-
Extraction Technique Selection:
-
Liquid-Liquid Extraction (LLE): A common and effective technique. Dichloromethane (DCM) is frequently used to extract nitrosamines from aqueous or basified samples.[14] The process involves mixing the sample with the solvent, separating the layers, and then concentrating the organic layer.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and higher concentration factors compared to LLE. The choice of sorbent is critical and must be optimized for Dioctylnitrosamine.
-
-
Preventing Contamination:
-
Nitrosamines can be present in the lab environment, arising from sources like rubber or plastic materials.[12][13]
-
Protocol: Always run a method blank (a sample with no analyte that undergoes the entire preparation process) with each batch to check for contamination. Use high-purity solvents and glassware.
-
-
Preventing Analyte Degradation:
-
Nitrosamines are sensitive to UV light.[13]
-
Protocol: Prepare samples in amber glassware or under yellow light to prevent photodegradation.
-
-
Use of Internal Standards:
-
An isotopically labeled internal standard is the gold standard for accurate quantification.[1]
-
Protocol: The internal standard should be added to the sample at the very beginning of the preparation process. This allows it to compensate for any analyte loss during extraction, concentration, and injection.
-
Example LLE Protocol Workflow:
Caption: A generalized workflow for Liquid-Liquid Extraction.
References
-
GC-MS Method Development for Nitrosamine Testing. (2025). ResolveMass Laboratories Inc.[Link]
-
Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (n.d.). Restek. [Link]
-
Quantification of Trace Nitrosamines with GC-MS: When and Why? (2025). ResolveMass Laboratories Inc.[Link]
-
Experts Discuss the Complexities of Nitrosamine Analysis. (2025). LCGC International. [Link]
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025). LCGC International. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). MDPI. [Link]
-
Nitrosamines by GC-MS/MS. (n.d.). OMCL. [Link]
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023). Agilent. [Link]
-
High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024). Chromatography Online. [Link]
-
High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. (n.d.). LabRulez LCMS. [Link]
-
High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. (n.d.). Shimadzu. [Link]
-
Anybody using Thermal Energy Analysis for Nitrosamine testing? (2022). Chromatography Forum. [Link]
-
Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis. (1975). PubMed. [Link]
-
Analysis of the Release of N-Nitrosamines from Rubber Teats and Soothers Using the Agilent 8890 Gas Chromatography System and 82. (n.d.). Agilent. [Link]
-
Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). (2020). PubMed. [Link]
-
Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV) | Request PDF. (n.d.). ResearchGate. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. edqm.eu [edqm.eu]
addressing poor peak shape in Dioctylnitrosamine chromatography
Welcome to the technical support center for Dioctylnitrosamine (NDOA) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with chromatographic fidelity. Poor peak shape not only compromises resolution but can significantly impact the accuracy and precision of quantification. This document provides in-depth troubleshooting guides and FAQs to diagnose and resolve common issues, ensuring robust and reliable analytical outcomes.
Part 1: Troubleshooting Guide - Diagnosing and Solving Poor Peak Shape
This section addresses the most frequent and specific peak shape problems encountered during NDOA analysis.
Q1: My Dioctylnitrosamine peak is tailing severely. What is the primary cause and how do I fix it?
A1: Peak tailing for nitrosamines is most commonly caused by secondary ionic interactions between the analyte and residual silanol groups on the silica-based stationary phase.
Dioctylnitrosamine, like other nitrosamines, possesses basic properties. The silica backbone of many reversed-phase columns (e.g., C18) has acidic silanol groups (Si-OH). At a typical mobile phase pH (above 3.0), these silanols can deprotonate to become negatively charged (Si-O⁻). Your positively charged NDOA analyte then engages in a strong secondary ionic interaction with these sites, in addition to the primary hydrophobic retention mechanism.[1][2][3] This mixed-mode retention causes a portion of the analyte molecules to elute more slowly, resulting in a characteristic tailing peak.[2][4]
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Add an acidic modifier to your mobile phase.
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured to have fewer accessible silanol groups and are often "end-capped" to further shield them.[2][6] If you are using an older column, switching to a modern, fully end-capped C18 or a column packed with hybrid particles can dramatically improve peak shape.
Q2: My peak is exhibiting fronting or is split. What should I investigate first?
A2: Peak fronting or splitting is often symptomatic of a solvent mismatch between your sample diluent and the mobile phase, or column overload.
-
Sample Solvent Mismatch: This is a very common issue. If you dissolve your Dioctylnitrosamine standard or sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase conditions, the sample will not properly focus on the head of the column.[4][7] This causes the peak to broaden, distort, or split.
-
Solution: Always aim to dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility. For gradient methods, diluting the final sample extract with water or the aqueous mobile phase component prior to injection can mitigate this effect.[8]
-
-
Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a distorted, "shark-fin" shaped peak (overload tailing) or fronting.[4][7][9]
-
Solution: Perform a dilution series. Reduce the concentration of your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Q3: All the peaks in my chromatogram, including NDOA, are broad or distorted. Where does the problem lie?
A3: When all peaks are affected uniformly, the issue is likely systemic and located either before the column or in the connections. This is often referred to as an "extra-column effect."
-
Potential Causes & Solutions:
-
Column Contamination/Blockage: Particulates from the sample or system wear can clog the inlet frit of the column.[10][11] This distorts the flow path and, consequently, the peak shape for all analytes.
-
Action: First, try reversing the column (disconnect from the detector) and flushing it to waste with mobile phase.[10] If this doesn't work, the column may need to be replaced. Always use a guard column and filter your samples to prevent this.
-
-
Dead Volume: A poor connection between the injector, tubing, column, or detector can create a void or "dead volume" where the sample can diffuse and broaden before or after separation.[4]
-
Action: Check all fittings, particularly at the column inlet and outlet. Ensure the tubing is fully seated in the port before tightening the ferrule. Use pre-cut, factory-finished tubing where possible.
-
-
Column Void: A void or channel can form at the head of the column bed due to pressure shocks or chemical instability of the packing material (e.g., using high pH on a silica column).[11][12]
-
Action: This is typically irreversible column damage. Replacing the column is the only solution.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about method development and system optimization for Dioctylnitrosamine analysis.
Q4: Which column is best for Dioctylnitrosamine analysis?
A4: While a standard, high-quality end-capped C18 column is a very common and effective choice for separating a range of nitrosamines, including NDOA, alternative stationary phases can offer superior performance, especially when dealing with complex matrices.
| Stationary Phase | Primary Use Case & Rationale |
| C18 (Octadecylsilane) | Workhorse Column: Provides excellent hydrophobic retention for a non-polar analyte like NDOA. A modern, fully end-capped C18 is the recommended starting point.[6] |
| PFP (Pentafluorophenyl) | Alternative Selectivity: Offers aromatic and dipole-dipole interactions. It can be very effective at separating structurally similar nitrosamines and reducing interactions with residual silanols.[13] |
| Biphenyl | Enhanced Retention: Can provide better retention for some nitrosamines, like the more polar NDMA, compared to C18, which may be useful if analyzing a suite of nitrosamines.[14] |
Ultimately, the best column choice may require empirical testing, as matrix components in the final drug product can influence chromatographic behavior.[14]
Q5: How do I optimize my mobile phase for the best peak shape?
A5: Mobile phase optimization is a critical step. A systematic approach is recommended.
| Parameter | Recommendation | Rationale & Scientific Justification |
| Solvents | Water with Methanol or Acetonitrile | These are standard reversed-phase solvents. Methanol can sometimes offer different selectivity compared to acetonitrile. |
| Acidic Modifier | 0.1% Formic Acid in both Aqueous (A) and Organic (B) phases | This is the most crucial step for good peak shape with basic analytes like nitrosamines. It protonates residual silanols, preventing secondary ionic retention that causes peak tailing.[1][5] |
| Elution Mode | Gradient Elution | Gradient elution is generally preferred as it allows for the separation of nitrosamines with varying polarities in a single run, often providing better peak shapes and shorter analysis times compared to isocratic methods. |
See the protocol below for a systematic approach to mobile phase optimization.
Part 3: Experimental Protocols & Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following flowchart provides a logical path for diagnosing the root cause of peak asymmetry.
Mechanism of Peak Tailing
This diagram illustrates the chemical interaction leading to peak tailing on silica-based columns.
Protocol: Systematic Mobile Phase Optimization
-
Objective: To achieve a symmetrical peak for Dioctylnitrosamine with adequate retention.
-
Materials:
-
HPLC-grade Water
-
HPLC-grade Methanol or Acetonitrile
-
High-purity Formic Acid
-
Dioctylnitrosamine analytical standard
-
A high-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, <3 µm)
-
-
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water (Add 1 mL of formic acid to 999 mL of water).
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (Add 1 mL of formic acid to 999 mL of organic solvent).
-
-
Prepare Standard: Prepare a 1 µg/mL solution of Dioctylnitrosamine in a 50:50 mixture of Mobile Phase A and B.
-
Equilibrate System: Equilibrate the column with the initial mobile phase conditions (e.g., 50% B) for at least 15-30 minutes, or until a stable baseline is observed.
-
Perform a Scouting Gradient: Run a fast gradient to determine the approximate elution time.
-
Example Gradient: 50% to 95% B over 10 minutes.
-
Flow Rate: As appropriate for the column diameter (e.g., 0.3 mL/min for 2.1 mm ID).
-
-
Analyze Peak Shape: Evaluate the tailing factor of the NDOA peak from the scouting run. With 0.1% formic acid, it should be significantly improved.
-
Refine Gradient: Adjust the gradient slope around the elution time of NDOA to ensure sufficient resolution from any other analytes or matrix components. A shallower gradient will increase resolution.
-
Validate: Once an acceptable peak shape and resolution are achieved, perform replicate injections to ensure the retention time and peak area are reproducible.
-
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Liquid Chromatography Gradient for N-Nitrosamine Separation.
- Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- Aurigene. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines.
- Lee, S. H., et al. (n.d.). Improving the Chromatographic Analysis of N-Nitrosamines in Drinking Water by Completely Drying the Solid Sorbent Using. Journal of Analytical Science and Technology.
- Royal Society of Chemistry. (n.d.). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods.
- Farmacia Journal. (2025, April 12). APPLICATION OF LC-MS FOR THE IDENTIFICATION AND QUANTIFICATION OF NITROSAMINE IMPURITIES IN ORAL METFORMIN-BASED PHARMACEUTICAL.
- MDPI. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Journal of Pharmaceutical and Biomedical Analysis. (2025, May 14). A short review on nitrosamine impurities.
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- Stoll, D., & McCalley, D. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). Application Notes and Protocols for N-Nitrosamine Analysis Sample Preparation.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Thermo Fisher Scientific. (n.d.). Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities in metformin drug products.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. waters.com [waters.com]
- 13. glsciences.com [glsciences.com]
- 14. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
Technical Support Center: Preventing Dioctylnitrosamine (DONA) Contamination in the Laboratory
Welcome to the technical support center for preventing Dioctylnitrosamine (DONA) contamination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the control and mitigation of this potential impurity. As a probable human carcinogen, the presence of N-nitrosamines like DONA, even at trace levels, is a significant concern in pharmaceutical and research settings.[1][2] This resource offers a structured approach to understanding contamination sources, implementing preventative measures, and troubleshooting common issues.
Understanding the Risk: The Science of Dioctylnitrosamine (DONA) Formation
Dioctylnitrosamine (DONA) is a type of N-nitrosamine, a class of compounds characterized by a nitroso group bonded to an amine.[1] Its formation typically requires the presence of a secondary amine (di-n-octylamine) and a nitrosating agent, such as nitrous acid, which can form from nitrite salts under acidic conditions.[1][3]
The general chemical reaction is as follows:
(C₈H₁₇)₂NH (Di-n-octylamine) + HNO₂ (Nitrous Acid) → (C₈H₁₇)₂N-N=O (Dioctylnitrosamine) + H₂O
Understanding this fundamental reaction is the first step in identifying potential contamination risks within your laboratory workflows.
Diagram: Formation Pathway of Dioctylnitrosamine
Caption: Simplified pathway for the formation of Dioctylnitrosamine (DONA).
Troubleshooting Guide: Identifying and Resolving DONA Contamination
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected DONA peak detected in a sample by LC-MS/MS or GC-MS/MS.
-
Potential Cause A: Contaminated Solvents or Reagents
-
Explanation: Solvents, particularly recovered or recycled ones, can become cross-contaminated with nitrosamines or their precursors from other processes.[1][4] Raw materials and reagents may also contain trace amounts of di-n-octylamine or nitrite impurities.
-
Solution:
-
Quarantine the Suspect Batch: Immediately stop using the solvent or reagent batch .
-
Supplier Qualification: Contact your supplier and request a certificate of analysis that specifically includes testing for nitrosamine precursors. Implement a robust supplier qualification program.[4][5]
-
Test Incoming Materials: If possible, analytically test new batches of critical solvents and reagents for the presence of di-n-octylamine and nitrites before use.
-
Use High-Purity Solvents: Whenever feasible, use fresh, high-purity solvents for sensitive analyses.
-
-
-
Potential Cause B: In-Situ Formation During Sample Preparation
-
Explanation: Acidic conditions commonly used during sample preparation can inadvertently cause the formation of nitrosamines if both the amine precursor and a nitrosating agent are present in the sample matrix.[6]
-
Solution:
-
pH Control: Evaluate if the pH of your sample preparation can be adjusted to be neutral or basic to inhibit the nitrosation reaction.
-
Use of Scavengers: Consider adding a nitrite scavenger, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), to your sample preparation diluent.[6][7] These antioxidants can effectively inhibit nitrosamine formation.[7]
-
Temperature Control: Perform sample preparation steps at reduced temperatures (e.g., on ice) to slow down the reaction kinetics.
-
-
-
Potential Cause C: Cross-Contamination from Laboratory Equipment
-
Explanation: Inadequate cleaning of glassware, shared equipment, or production lines can lead to carryover of DONA or its precursors from previous experiments.[1][4]
-
Solution:
-
Dedicated Glassware: For ultra-trace analysis, use dedicated glassware for nitrosamine-related work.
-
Validated Cleaning Procedures: Develop and validate a rigorous cleaning protocol for all shared equipment. This should be specifically evaluated for its ability to remove nitrosamines.[4]
-
Decontamination: For known spills or contaminated surfaces, use a validated decontamination procedure. While various methods exist, some laboratories have historically used solutions like 1:1 hydrobromic acid and acetic acid, though this must be handled with extreme care and appropriate safety measures.[8] Exposure to UV light can also degrade nitrosamines.[8]
-
-
Issue 2: Inconsistent DONA levels across replicate samples or batches.
-
Potential Cause A: Non-Homogeneous Contamination of Starting Materials
-
Explanation: Impurities in raw materials may not be evenly distributed, leading to variability in analytical results.
-
Solution:
-
Improved Sampling: Ensure your sampling procedure for raw materials is representative of the entire batch.
-
Thorough Mixing: Before taking a sample for analysis, ensure the material is thoroughly homogenized.
-
-
-
Potential Cause B: Variability in Storage Conditions
-
Explanation: The formation of nitrosamines can be time and temperature-dependent.[7][9] Inconsistent storage conditions for samples or raw materials can lead to varying levels of DONA.
-
Solution:
-
Standardized Storage: Store all related samples and materials under consistent, controlled conditions (e.g., protected from light, refrigerated or frozen). Nitrosamines are known to be light-sensitive.[10]
-
Stability Studies: Conduct stability studies to understand if DONA levels increase over time under your typical storage conditions.[9][11] Research has shown that some volatile nitrosamines are stable in urine samples for extended periods when stored at -70°C.[12]
-
-
Diagram: Troubleshooting Decision Tree for DONA Contamination
Sources
- 1. fda.gov [fda.gov]
- 2. classaction.org [classaction.org]
- 3. veeprho.com [veeprho.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolian.com [resolian.com]
- 7. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Nitrosamine testing on stability samples? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. epa.gov [epa.gov]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Dioctylnitrosamine (NDOA) Synthesis & Scale-Up: A Technical Support Guide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Dioctylnitrosamine (NDOA) synthesis. As researchers and drug development professionals, we understand that the synthesis of N-nitrosamines, while conceptually straightforward, is fraught with practical challenges ranging from reaction control and impurity profiling to safe handling and scale-up. N-nitrosamines are classified as probable human carcinogens, making their intentional synthesis for use as reference standards or in research a matter of critical safety and precision.[1][2]
This guide is designed to be a practical resource, moving beyond theoretical reaction schemes to address the real-world problems you may encounter at the bench and during process development. We will explore the causality behind common synthetic hurdles and provide robust, field-proven solutions.
Part 1: Lab-Scale Synthesis Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the lab-scale synthesis of NDOA from its secondary amine precursor, di-n-octylamine.
Question: My N-nitrosation reaction of di-n-octylamine is sluggish, and I'm seeing low conversion to NDOA. What are the likely causes and how can I fix it?
Answer: This is a frequent issue, typically rooted in the efficiency of the nitrosating agent generation and the reaction pH.
-
Causality: The active nitrosating species, often the nitrosonium ion (NO+) or dinitrogen trioxide (N2O3), is generated in situ from a nitrite salt (e.g., sodium nitrite) and a strong acid.[3] The rate of nitrosation is highly dependent on a delicate pH balance. While acidic conditions are necessary to form the nitrosating agent, a very low pH (<3) will protonate the di-n-octylamine, rendering the lone pair on the nitrogen unavailable for nucleophilic attack on the nitrosating species.[4] This significantly reduces the reaction rate.
-
Troubleshooting Steps:
-
pH Optimization: The optimal pH for nitrosation of most secondary amines is typically between 3 and 4.[5] Use a pH meter to carefully monitor and adjust the pH of your reaction mixture during the addition of sodium nitrite. Add the acid slowly to the chilled amine solution before beginning the nitrite addition.
-
Choice of Nitrosating Agent: For reactions in organic solvents, traditional aqueous nitrous acid may be inefficient due to phase separation. Consider alternative nitrosating agents like tert-butyl nitrite (TBN) or nitrosonium tetrafluoroborate (NOBF4), which are effective in organic media under milder conditions.[4]
-
Temperature Control: The reaction is exothermic. Run the reaction at a low temperature (0-5 °C) to prevent decomposition of the unstable nitrous acid and minimize side reactions. A runaway reaction can also pose a significant safety hazard.
-
Question: My final product is contaminated with colored impurities and a significant amount of unreacted di-n-octylamine. How can I improve the purification process?
Answer: Purification of NDOA can be challenging due to its oily nature and the similar polarity of the starting material.
-
Causality: The unreacted amine and the nitrosamine product often have very close Rf values on silica gel, making chromatographic separation difficult. Colored impurities can arise from side reactions or the degradation of the nitrosating agent, especially if the temperature was not well-controlled.
-
Troubleshooting Steps:
-
Aqueous Work-up: Before chromatography, perform a thorough aqueous work-up. Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the unreacted basic di-n-octylamine into the aqueous phase. Follow this with a wash using a dilute base (e.g., 5% NaHCO3 solution) to remove any acidic byproducts, and finally, a brine wash to remove excess water.
-
Chromatography Optimization: If chromatography is still necessary, use a less polar solvent system. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, can often resolve compounds with close Rf values.
-
Alternative Purification: For larger scales, consider vacuum distillation. NDOA is a high-boiling liquid, and this method can be effective in separating it from non-volatile impurities. However, ensure the distillation is performed at the lowest possible temperature to prevent thermal decomposition.
-
Question: I am concerned about the safe handling of nitrosating agents and the final NDOA product. What are the essential safety protocols?
Answer: Safety is paramount. N-nitrosamines are potent carcinogens, and nitrosating agents are reactive and potentially explosive.[6]
-
Causality: The risk stems from the inherent toxicity of the product and the reactivity of the reagents. Inhalation, ingestion, or skin contact with NDOA must be avoided. Nitrosating agents like sodium nitrite can cause violent reactions if not handled correctly.
-
Troubleshooting & Safety Protocol:
-
Designated Area: All work with N-nitrosamines and their precursors should be conducted in a designated area within a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[6]
-
Quenching Residual Nitrosating Agents: After the reaction is complete, it is crucial to destroy any excess nitrosating agent. This can be achieved by adding a quenching agent like sulfamic acid or ammonium sulfamate. You will observe gas evolution (N2) ceasing when the quenching is complete.
-
Waste Disposal: All contaminated glassware and waste materials must be decontaminated and disposed of according to your institution's hazardous waste protocols. A common decontamination solution is a strong oxidizing agent, but always consult your safety officer first.
-
Part 2: Scale-Up Challenges (FAQs)
Scaling up NDOA synthesis from grams to kilograms introduces new challenges related to mass and heat transfer, reaction control, and safety.
FAQ 1: How do I manage the exothermicity of the nitrosation reaction on a larger scale?
On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient. A simple ice bath will not suffice. You will need a jacketed reactor with a circulating chiller/heater system to maintain precise temperature control. The addition of the nitrosating agent must be done slowly and controllably via a syringe pump or an addition funnel to prevent a dangerous temperature spike.
FAQ 2: What are the key considerations for mixing and reagent addition during scale-up?
Inefficient mixing can lead to localized "hot spots" of high reactant concentration, increasing the risk of side reactions and runaway conditions. Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure homogenous mixing throughout the reaction vessel. Sub-surface addition of the nitrosating agent is recommended to ensure it reacts quickly rather than decomposing in the headspace.
FAQ 3: Are there alternative, safer nitrosating agents suitable for scale-up?
Yes, while the NaNO2/acid system is common, it generates aqueous waste and can be difficult to control. For larger scales, using a stable, organic-soluble nitrosating agent can be advantageous. Transnitrosation agents, such as N-nitrosodiphenylamine or a N-nitrososulfonamide, can offer a more controlled release of the nitroso group under milder conditions, improving safety and selectivity.[7][8]
Visualization: Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues in NDOA synthesis.
Caption: Troubleshooting Decision Tree for NDOA Synthesis.
Experimental Protocol: Lab-Scale Synthesis of N-Dioctylnitrosamine (NDOA)
Disclaimer: This protocol is intended for informational purposes for qualified researchers. A thorough hazard analysis and risk assessment must be performed before any experiment.[8][9]
Materials:
-
Di-n-octylamine (1 equivalent)
-
Sodium nitrite (NaNO2) (1.2 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Sulfamic Acid
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve di-n-octylamine (1 eq.) in DCM.
-
Cooling: Cool the flask to 0 °C using an ice-salt bath.
-
Acidification: Slowly add concentrated HCl dropwise while stirring vigorously, until the pH of the aqueous phase (tested by adding a small amount of water and using a pH strip) is approximately 3.
-
Nitrosation: Dissolve sodium nitrite (1.2 eq.) in a minimal amount of deionized water and add it to the addition funnel. Add the nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[9]
-
Reaction Monitoring: Stir the reaction at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC, checking for the disappearance of the starting amine.
-
Quenching: Once the reaction is complete, slowly add a saturated solution of sulfamic acid to quench any excess nitrous acid. Stir until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted amine)
-
Saturated NaHCO3 solution (to neutralize acid)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Analysis: The resulting yellow-orange oil is crude NDOA. If necessary, purify further by column chromatography on silica gel. Confirm the identity and purity of the product using analytical techniques such as GC-MS or LC-MS/MS.[10][11]
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Prevents decomposition of nitrous acid and minimizes side reactions. |
| pH | 3-4 | Optimal balance for forming the nitrosating agent without protonating the amine.[5] |
| Stoichiometry | 1.1 - 1.2 eq. Nitrite | A slight excess ensures complete conversion of the limiting amine. |
| Quenching Agent | Sulfamic Acid | Safely neutralizes residual, hazardous nitrosating species. |
References
-
Thakkalapally, R., & Benin, V. (2005). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. National Institutes of Health. Available from: [Link]
-
N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent Under Mild Conditions. (2010). Taylor & Francis Online. Available from: [Link]
-
Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (n.d.). European Commission. Available from: [Link]
-
Secondary Amine Scavenger Nitrosamine. (2025). ResolveMass Laboratories Inc. Available from: [Link]
-
Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. Available from: [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). MDPI. Available from: [Link]
-
How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges. (2022). Nitrosamines Exchange. Available from: [Link]
-
Formulating for Safety: How to Minimize Nitrosamine Risk. (2025). The Medicine Maker. Available from: [Link]
-
Annex 2. (n.d.). World Health Organization (WHO). Available from: [Link]
-
Nitrosamine mitigation: Delivering a dose of clarity in three key questions. (2025). European Pharmaceutical Manufacturer. Available from: [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (n.d.). Available from: [Link]
-
Nitrosamine synthesis by nitrosation. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Saini, B., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available from: [Link]
-
Kappe, C. O., et al. (2023). Formation of N -Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ResearchGate. Available from: [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). Aurigene. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available from: [Link]
-
Nitrosamines in Pharma. (n.d.). Ellutia. Available from: [Link]
-
Valte, K., et al. (2023). The Nitrosamine “Saga”: Lessons Learned from Five Years of Scrutiny. ACS Publications. Available from: [Link]
-
Scherer, G., et al. (1987). Mutagenicity and synthesis of alpha-substituted N-nitrosamines: derivatives with dithiocarbamic acid. PubMed. Available from: [Link]
-
Nitrosamine. (n.d.). Wikipedia. Available from: [Link]
-
Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. (n.d.). Cardiff University. Available from: [Link]
- Process for the purification of nitrosamine-containing dinitroanilines. (n.d.). Google Patents.
-
Can we build a list of 'impossible to synthesized Nitrosamines'? (2022). Nitrosamines Exchange. Available from: [Link]
-
n-nitrosomethylaniline. (n.d.). Organic Syntheses. Available from: [Link]
- Synthesis of nitrosodimethylamine. (n.d.). Google Patents.
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. tandfonline.com [tandfonline.com]
- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can we build a list of 'impossible to synthesized Nitrosamines'? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Dioctylnitrosamine (NDOA) Analysis in Complex Samples
Welcome to the Technical Support Center dedicated to the robust analysis of N-Nitrosodi-n-octylamine (NDOA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting and quantifying this specific nitrosamine in challenging matrices. As a long-chain, lipophilic nitrosamine, NDOA presents unique analytical hurdles compared to its more volatile, smaller counterparts like NDMA. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to refine your analytical methods, ensure data integrity, and meet stringent regulatory expectations.
Understanding the Analyte: N-Nitrosodi-n-octylamine (NDOA)
N-Nitrosodi-n-octylamine (NDOA) is a nitrosamine compound characterized by two eight-carbon alkyl chains attached to a nitroso group. Its chemical structure dictates its physicochemical properties, which are crucial for analytical method development.
-
High Molecular Weight and Lipophilicity: The long alkyl chains make NDOA significantly less volatile and more nonpolar than nitrosamines like NDMA or NDEA. This property heavily influences the choice of extraction solvents and chromatographic conditions.
-
Thermal Stability: While generally more stable than some smaller nitrosamines, thermal degradation can still be a concern, particularly during high-temperature GC analysis.
-
UV Sensitivity: Like other nitrosamines, NDOA is susceptible to photolytic degradation. Therefore, samples and standards should be protected from light.
Troubleshooting Guide: From Sample to Signal
This section addresses specific issues you may encounter during NDOA analysis, providing causal explanations and actionable solutions.
Issue 1: Low or Inconsistent Analyte Recovery
Question: My recovery of NDOA from spiked matrix samples is consistently low and variable. What are the likely causes and how can I improve it?
Answer: Low and erratic recovery is a common challenge, often stemming from suboptimal sample preparation. Given NDOA's lipophilic nature, the efficiency of its extraction from various matrices is critical.
Troubleshooting Steps:
-
Re-evaluate Your Extraction Technique:
-
For Liquid-Liquid Extraction (LLE): Ensure your extraction solvent has appropriate polarity to efficiently partition the nonpolar NDOA from the sample matrix. Dichloromethane is a common and effective solvent for nitrosamine extraction.[1] For aqueous samples, a salting-out liquid-liquid extraction (SALLE) can enhance recovery by decreasing the solubility of NDOA in the aqueous phase.[2]
-
For Solid-Phase Extraction (SPE): The choice of sorbent is paramount. For a nonpolar analyte like NDOA, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is generally suitable for extraction from polar matrices.[3] Conversely, for nonpolar matrices, a normal-phase sorbent (e.g., silica or Florisil) might be more effective.[4] Ensure proper conditioning of the SPE cartridge to activate the sorbent and do not let the cartridge dry out before sample loading in reversed-phase methods.[5]
-
-
Optimize Elution Parameters in SPE:
-
If NDOA is strongly retained on the SPE sorbent, your elution solvent may not be strong enough to ensure complete recovery. For reversed-phase SPE, a stronger, less polar organic solvent or a mixture of solvents may be needed for elution. For normal-phase SPE, a more polar solvent will be required.[5]
-
-
Assess for Matrix Effects:
-
Complex sample matrices can interfere with the extraction process. For example, high-fat matrices in food samples can lead to the formation of emulsions during LLE, trapping the analyte.[6] Consider a matrix-specific cleanup step, such as a dispersive SPE (dSPE) cleanup used in QuEChERS protocols.[7]
-
-
Check for Analyte Adsorption:
-
NDOA, being lipophilic, may adsorb to plasticware. Using silanized glassware can minimize this issue. Also, ensure that any filters used during sample preparation are compatible and have been tested for analyte recovery.
-
Issue 2: Poor Chromatographic Peak Shape
Question: I am observing significant peak tailing or fronting for NDOA in my chromatograms. What could be causing this?
Answer: Poor peak shape can compromise both quantification and resolution. The causes can be related to the analytical column, mobile phase, or injection solvent.
Troubleshooting Steps:
-
Injection Solvent Mismatch (LC-MS/MS):
-
Injecting the sample in a solvent that is significantly stronger (less polar in reversed-phase LC) than the initial mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.
-
-
Column Overload:
-
Injecting too high a concentration of the analyte can lead to peak fronting. Dilute your sample and re-inject to see if the peak shape improves.
-
-
Secondary Interactions with the Column (GC-MS & LC-MS/MS):
-
The nitroso group in NDOA can have some polar character, leading to interactions with active sites on the GC column or LC stationary phase, resulting in peak tailing. Using a highly inert GC column is crucial. For LC, ensure the mobile phase pH is appropriate if there are any ionizable components in your matrix that might affect the stationary phase.
-
-
Thermal Degradation (GC-MS):
-
While less volatile, NDOA can still degrade at excessively high injector temperatures. Optimize the injector temperature to ensure efficient volatilization without causing degradation. A splitless injection with a deactivated liner is often a good starting point.[8]
-
Issue 3: Suspected Matrix Effects in LC-MS/MS
Question: My quantification results are inconsistent, and I suspect ion suppression or enhancement. How can I confirm and mitigate this?
Answer: Matrix effects are a primary cause of inaccurate and irreproducible results in LC-MS/MS analysis, arising from co-eluting matrix components that interfere with the ionization of the analyte.
Troubleshooting Steps:
-
Confirm the Presence of Matrix Effects:
-
The post-extraction spike method is a reliable way to assess matrix effects. Compare the signal of NDOA spiked into an extracted blank matrix with the signal of NDOA in a neat solvent. A significant difference indicates the presence of matrix effects.
-
-
Improve Sample Cleanup:
-
The most effective way to reduce matrix effects is to remove the interfering components. This can be achieved by optimizing your SPE or LLE procedure to be more selective for NDOA.[9]
-
-
Modify Chromatographic Conditions:
-
Adjusting the LC gradient to better separate NDOA from co-eluting matrix components can significantly reduce ion suppression or enhancement.[10]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
This is the gold standard for compensating for matrix effects. An SIL-IS for NDOA (e.g., N-nitrosodi-n-octylamine-d34) will have nearly identical chemical and physical properties, co-elute with the analyte, and experience similar ionization effects. By using the ratio of the analyte to the internal standard for quantification, the variability caused by matrix effects can be normalized.
-
Frequently Asked Questions (FAQs)
Q1: Is GC-MS or LC-MS/MS better for NDOA analysis?
A1: Both techniques can be suitable, but the choice depends on the sample matrix and available instrumentation.
-
LC-MS/MS is generally preferred for complex matrices as it avoids the high temperatures of a GC inlet, reducing the risk of thermal degradation of the analyte or matrix components. It is also well-suited for a wide range of nitrosamines.[10]
-
GC-MS/MS can be very sensitive for nitrosamines, but due to NDOA's lower volatility, it may require higher oven temperatures. Direct liquid injection is more suitable than headspace analysis for NDOA.[11] Derivatization is a potential strategy to improve its volatility and chromatographic behavior for GC analysis, though less common for larger nitrosamines.
Q2: Can I use a standard C18 column for NDOA analysis by LC-MS/MS?
A2: Yes, a C18 column is a good starting point for reversed-phase separation of the nonpolar NDOA. However, depending on the complexity of your matrix, other stationary phases like a pentafluorophenyl (PFP) column might offer different selectivity and help resolve NDOA from interfering components.[12]
Q3: What are the key considerations for preventing artificial NDOA formation during sample preparation?
A3: The in-situ formation of nitrosamines during analysis can lead to false positives. To prevent this, avoid acidic conditions during sample preparation if nitrite and secondary amines (dioctylamine in this case) are present. If the presence of these precursors is suspected, consider adding a nitrosation inhibitor like ascorbic acid or sodium azide to your sample.
Q4: How should I store my NDOA standards and samples?
A4: NDOA, like other nitrosamines, is sensitive to light and temperature. Store standards and prepared samples in amber vials at refrigerated or frozen temperatures (typically below 4°C) to prevent degradation.
Experimental Protocols & Data Presentation
Protocol 1: Solid-Phase Extraction (SPE) for NDOA from an Aqueous Matrix
This protocol provides a general framework for extracting NDOA from a relatively clean aqueous sample. Optimization will be required for complex matrices.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol followed by 6 mL of deionized water. Do not allow the cartridge to go dry.[3]
-
-
Sample Loading:
-
Load up to 500 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of a 5% methanol in water solution to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained NDOA with 6 mL of dichloromethane or an appropriate organic solvent.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis or an appropriate solvent for GC-MS analysis.
-
Table 1: Comparison of Extraction Techniques for NDOA
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a liquid and a solid phase |
| Selectivity | Moderate; depends on solvent choice | High; depends on sorbent and solvent choice |
| Solvent Usage | High | Low |
| Automation | Possible, but less common | Readily automated |
| Best Suited For | Simpler matrices; when SPE sorbent is not available | Complex matrices; high-throughput analysis |
Visualizing the Workflow
Diagram 1: General Analytical Workflow for NDOA
Caption: A generalized workflow for the analysis of NDOA in complex samples.
Diagram 2: Troubleshooting Decision Tree for Low Recovery
Caption: A decision tree for troubleshooting low NDOA recovery issues.
References
-
Spectroscopy Online. (2025). Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing. [Link]
-
Journal of Food Protection. (2025). Determination of seven N-nitrosamines in agricultural food matrices using GC-PCI-MS/MS. [Link]
-
SCIEX. (n.d.). Nitrosamine analysis in a variety of food matrices. [Link]
-
Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]
-
FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
-
Agilent. (2021). Nitrosamines Analysis in Pharmaceuticals. [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. [Link]
-
ResearchGate. (2025). Derivatization Method for Determination of Nitrosamines by GC–MS. [Link]
-
International Journal of Food Science & Technology. (2010). The determination of N- nitrosamines in food. [Link]
-
MDPI. (2020). Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. [Link]
-
Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. [Link]
-
Toxicological Research. (2015). Distribution of Seven N-Nitrosamines in Food. [Link]
-
ResearchGate. (n.d.). Fully Automated Liquid-Liquid Extraction and Headspace Extraction for the Analysis of Nitrosamine Impurities in Drug Products. [Link]
-
Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. [Link]
-
Toxicological Research. (2015). Distribution of Seven N-Nitrosamines in Food. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Derivatization Method for Determination of Nitrosamines by GC-MS. [Link]
-
ResearchGate. (2015). Determination of N -nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry. [Link]
-
PubMed. (2022). Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. [Link]
-
Restek. (n.d.). The Fundamentals of Solid Phase Extraction (SPE). [Link]
-
National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
-
ResearchGate. (2020). Environmental DNA Analysis – Non-invasive Detection of Endangered Species in Aquatic and Terrestrial Environments. [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]
-
PubMed. (n.d.). Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles. [Link]
-
Technology Networks. (2025). Stability Testing Challenges for N-Nitrosamine Impurities. [Link]
-
Springer. (n.d.). N-nitrosodimethylamine in Drinking Water Using a Rapid, Solid-Phase Extraction Method. [Link]
-
LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. [Link]
-
Grupo Biomaster. (n.d.). Determination of N-Nitrosamines in Foods Using a Solventless Extraction Technique. [Link]
-
YouTube. (2016). Reducing matrix effect. [Link]
-
Nitrosamines Exchange. (2022). Nitrosamine testing on stability samples?. [Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]
-
National Institutes of Health. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. [Link]
-
PubMed. (2022). Meta-analysis of the prevalence of dissolved organic nitrogen (DON) in water and wastewater and review of DON removal and recovery strategies. [Link]
-
La Trobe University. (2022). Assessing the use of environmental DNA (eDNA) as a tool in the detection of human DNA in water. [Link]
-
LCGC North America. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
National Institutes of Health. (2023). Analysis of Residues in Environmental Samples. [Link]
Sources
- 1. grupobiomaster.com [grupobiomaster.com]
- 2. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sciex.com [sciex.com]
- 7. Distribution of Seven N-Nitrosamines in Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Enhancing the Recovery of N-Nitrosodi-n-octylamine (NDOA) During Sample Extraction
Welcome to the technical support center for N-nitrosamine analysis. This guide is specifically designed for researchers, scientists, and drug development professionals to address the complexities associated with the extraction of N-Nitrosodi-n-octylamine (NDOA). Given the regulatory scrutiny of nitrosamine impurities, achieving high, reproducible recovery is paramount for accurate risk assessment and ensuring patient safety.[1][2][3] This document provides in-depth troubleshooting, validated protocols, and the scientific rationale behind key procedural steps.
Section 1: Foundational Knowledge - Understanding NDOA Properties
N-Nitrosodi-n-octylamine (NDOA) is a large, non-polar nitrosamine. Its physicochemical properties fundamentally dictate the optimal extraction strategy. Unlike smaller, more volatile nitrosamines like NDMA, NDOA's recovery challenges are often related to its strong hydrophobicity and potential for irreversible adsorption.
| Property | Value / Description | Implication for Extraction Strategy |
| Molecular Formula | C₁₆H₃₄N₂O | A relatively large and heavy nitrosamine. |
| Molar Mass | 270.46 g/mol | Low volatility compared to smaller nitrosamines like NDMA. Loss during solvent evaporation is less of a concern but still requires careful management. |
| LogP (Octanol-Water Partition Coefficient) | High (estimated > 4) | NDOA is highly non-polar and hydrophobic. This property favors extraction into non-polar organic solvents and strong retention on reversed-phase sorbents. |
| Solubility | Low in water, high in organic solvents like Dichloromethane (DCM) and Hexane. | The choice of extraction solvent is critical. Water-based samples require an efficient organic solvent for partitioning. |
| Stability | Sensitive to UV light. Can degrade under strongly acidic or basic conditions. | Extractions should be performed in amber glassware or under low-light conditions. pH control is essential to prevent degradation.[4] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high recovery for NDOA?
A1: The primary challenge stems from its high hydrophobicity (high LogP). This makes NDOA prone to strong, sometimes irreversible, binding to sample matrices, particularly those rich in lipids or polymers. It can also adsorb onto active sites on glassware and plasticware, leading to significant analyte loss.
Q2: Which extraction technique is generally recommended for NDOA: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both techniques can be effective, but Solid-Phase Extraction (SPE) is often preferred for complex matrices like drug products. SPE offers superior sample cleanup, removing excipients and other interfering components that can cause ion suppression in LC-MS analysis.[5] For cleaner matrices like drinking water, a well-optimized LLE can also yield excellent results.[6]
Q3: Why is pH adjustment of my sample important before extraction?
A3: While NDOA itself is neutral, controlling the sample pH is crucial for two reasons. First, it prevents the degradation of the nitrosamine, which can occur under harsh pH conditions.[1] Second, and more importantly, it controls the ionization state of matrix components. By ensuring matrix components are in a state that minimizes their interaction with the SPE sorbent or their solubility in the LLE solvent, you can significantly improve the selectivity and recovery of NDOA.
Q4: I'm losing my analyte during the final concentration step. What can I do?
A4: Although NDOA is less volatile than smaller nitrosamines, losses can still occur during aggressive solvent evaporation. The best practice is to use a gentle stream of nitrogen and a controlled temperature (e.g., < 40°C). Crucially, avoid evaporating to complete dryness. Adding a small amount of a high-boiling point "keeper" solvent (e.g., toluene or ethylene glycol) can help prevent the loss of more volatile analytes. However, for NDOA, simply ensuring the sample does not go to dryness is often sufficient.
Section 3: Troubleshooting Guide - Investigating Low NDOA Recovery
Low or inconsistent recovery is the most common issue in NDOA analysis. The following logical workflow can help diagnose the source of the problem.
Workflow for Troubleshooting Low NDOA Recovery
Caption: Troubleshooting workflow for unexpected nitrosamine results.
Detailed Q&A for Low Recovery
Question: My recovery is consistently below 60%. Where should I start?
Answer: A recovery below 60% suggests a significant systematic loss. Based on the workflow, first assess the recovery of your isotopically labeled internal standard (e.g., NDOA-d34).
-
If the internal standard recovery is also low: The problem is likely occurring after its addition.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of NDOA in the mass spectrometer source.[7] Dilute the final extract or improve the sample cleanup (e.g., use a more rigorous SPE wash step) to mitigate this.
-
Evaporation Loss: You may be evaporating too aggressively. Use a gentler nitrogen stream and ensure you do not take the sample to complete dryness.
-
Adsorption: NDOA can adsorb to active sites in the autosampler vial or transfer lines. Using silanized glass vials can significantly reduce this type of loss.
-
-
If the internal standard recovery is acceptable (>80%), but the native NDOA recovery is low: The loss is happening during the initial extraction from the sample matrix, before the internal standard can compensate for it.
-
Inefficient Extraction (LLE): The partitioning of NDOA into your organic solvent may be incomplete. Increase the extraction efficiency by performing the extraction three times with fresh solvent and pooling the extracts.[8] Ensure vigorous shaking for adequate phase mixing. Dichloromethane (DCM) is a common and effective solvent.[8][9]
-
Poor Sorbent Interaction (SPE): For a non-polar analyte like NDOA, a polymeric reversed-phase sorbent (e.g., Oasis HLB) is highly recommended. These sorbents provide excellent retention for hydrophobic compounds. Tandem SPE, combining a polymeric sorbent with activated carbon, can further enhance cleanup and recovery for challenging matrices.[10][11]
-
Incomplete Elution (SPE): NDOA can be strongly retained on the SPE sorbent. Ensure your elution solvent is strong enough. A common issue is using 100% methanol, which may not be sufficient. A mixture like Dichloromethane/Methanol (e.g., 90:10 v/v) is often more effective. Elute with multiple small volumes (e.g., 2 x 3 mL) rather than one large volume.
-
Section 4: Validated Experimental Protocols
These protocols serve as a robust starting point. Method validation is required for each specific sample matrix.[1]
Protocol 4.1: Solid-Phase Extraction (SPE) for NDOA in a Drug Product
This protocol is designed for a solid dosage form and leverages a polymeric sorbent for high recovery and cleanliness.
-
Sample Preparation:
-
Grind tablets into a fine, homogenous powder to maximize surface area for extraction.[4]
-
Accurately weigh a portion of the powder equivalent to one dose into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable dissolution solvent (e.g., 1% formic acid in 50:50 Methanol:Water). The mild acidity helps in dissolving the drug product while keeping the NDOA stable.
-
Spike with an appropriate amount of NDOA internal standard (e.g., NDOA-d34).
-
Vortex for 1 minute, then sonicate for 15 minutes to ensure complete dissolution and release of the analyte.[4][12]
-
Centrifuge at 4000 rpm for 10 minutes to pellet excipients.[4]
-
-
SPE Procedure (Using a Polymeric Reversed-Phase Cartridge, e.g., Oasis HLB 6cc, 200mg):
-
Condition: Wash the cartridge with 5 mL of Dichloromethane, followed by 5 mL of Methanol.
-
Equilibrate: Equilibrate the cartridge with 5 mL of purified water. Do not let the sorbent go dry.
-
Load: Load the supernatant from the sample preparation step onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Wash: Wash the cartridge with 5 mL of 5% Methanol in water. This removes polar excipients and salts without eluting the highly retained NDOA.
-
Dry: Dry the cartridge thoroughly under vacuum or with nitrogen for 10-15 minutes. This step is critical to remove all water before elution with a non-polar solvent.
-
Elute: Elute the NDOA with 2 x 4 mL of Dichloromethane into a clean collection tube. Dichloromethane is an excellent solvent for eluting NDOA from the sorbent.[10][13]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at < 40°C.
-
Reconstitute the residue in 1.0 mL of the mobile phase used for LC-MS analysis.
-
Vortex briefly and transfer to a silanized autosampler vial for analysis.
-
Decision Tree for Extraction Method Selection
Caption: Decision guide for choosing an appropriate extraction technique.
Section 5: Best Practices for Method Integrity
-
Preventing Artifactual Formation: Nitrosamines can form in-situ during sample preparation if amine precursors and nitrosating agents are present.[4][14] While less common for NDOA, it is good practice to work quickly, keep samples cool, and consider adding a nitrite scavenger like ascorbic acid to the dissolution solvent if this is a suspected issue.
-
Glassware Handling: Always use clean, deactivated glassware. Rinsing glassware with the final elution solvent before use can help passivate active sites. For ultra-trace analysis, dedicated and silanized glassware is recommended.
-
Light Protection: Perform all sample preparation steps in amber glassware or under yellow light to prevent photodegradation of NDOA.[13]
-
System Suitability: Before running samples, always perform a system suitability test by injecting a standard solution to ensure the analytical system (e.g., LC-MS/MS) is performing correctly, with adequate peak shape and sensitivity.[15][16]
By implementing these strategies and understanding the chemical principles behind them, you can develop a robust and reliable method for the extraction of NDOA, ensuring accurate and defensible analytical results.
References
-
Strategies for the recovery of bioactive molecules from deep eutectic solvents extracts. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7). ACS Publications. Retrieved January 16, 2026, from [Link]
- Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water. (n.d.). Google Patents.
-
Strategies to Reduce Nitrosamine Contamination of Drug Products. (2023, July 13). SE Tylose. Retrieved January 16, 2026, from [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). LinkedIn. Retrieved January 16, 2026, from [Link]
-
Determination of dietary exposure and extraction efficiency of nitrosamine from cooked meat. (n.d.). National Library of Medicine. Retrieved January 16, 2026, from [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method. (2025, March 19). Technology Networks. Retrieved January 16, 2026, from [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025, May 14). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Determination of N -nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry. (2015, July 31). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2024, August 30). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
-
Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges. (2025, June 24). LinkedIn. Retrieved January 16, 2026, from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
-
A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS. (2025, January 1). PubMed. Retrieved January 16, 2026, from [Link]
-
Method 607: Nitrosamines. (n.d.). U.S. Environmental Protection Agency. Retrieved January 16, 2026, from [Link]
-
Assessing Nitrosamine Migration from Drinking Water Contact Materials Using a Validated LLE-GC-MS Method. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
FDA: Updated Guidance for Nitrosamines. (2024, September 18). ECA Academy. Retrieved January 16, 2026, from [Link]
-
Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. (2012, March 6). American Laboratory. Retrieved January 16, 2026, from [Link]
- N-nitrosamine determination in aqueous samples with sonication and microextraction. (n.d.). Google Patents.
-
Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]
-
Overview of US FDA guidance: “Control of Nitrosamine Impurities in Human Drugs”. (n.d.). SlidePlayer. Retrieved January 16, 2026, from [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24). National Law Review. Retrieved January 16, 2026, from [Link]
-
N-Nitrosodiethylamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 3. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
- 11. phenomenex.com [phenomenex.com]
- 12. Determination of dietary exposure and extraction efficiency of nitrosamine from cooked meat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of 7 Nitrosamines in Drinking Water [sigmaaldrich.com]
- 14. Strategies to Reduce Nitrosamine Contamination of Drug Products [setylose.com]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Guide to Inter-Laboratory Comparison of N-Nitrosodi-n-octylamine (NDOA) Measurements
Introduction: The Imperative for Precision in Nitrosamine Analysis
The detection of N-nitrosamine impurities in pharmaceuticals and other consumer products has presented a significant challenge to analytical laboratories worldwide. These compounds, classified as probable human carcinogens, must be monitored at trace levels, demanding highly sensitive and reliable analytical methods.[1] N-Nitrosodi-n-octylamine (NDOA), a less commonly discussed but equally important nitrosamine, poses unique analytical challenges due to its physicochemical properties. This guide provides a framework for establishing and participating in an inter-laboratory comparison for NDOA, fostering greater accuracy and consistency across the scientific community.
Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are a cornerstone of quality assurance in analytical science. They provide an objective assessment of a laboratory's performance, identify potential analytical biases, and validate the robustness of analytical methods across different settings.[2] By participating in such studies, laboratories can gain confidence in their results and contribute to a collective understanding of best practices for challenging analyses.
Physicochemical Properties of N-Nitrosodi-n-octylamine (NDOA)
A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method. NDOA is characterized by the following:
| Property | Value | Source |
| Molecular Formula | C16H34N2O | [3] |
| Molecular Weight | 270.4540 g/mol | [3] |
| CAS Number | 6335-97-3 | [3] |
| logP (Octanol/Water) | 5.691 (Calculated) | [4] |
| Water Solubility | Very low (log10WS: -6.27, Calculated) | [4] |
The high molecular weight and high logP value indicate that NDOA is a non-polar and hydrophobic compound. This has significant implications for both sample preparation and chromatographic separation, favoring extraction with organic solvents and reversed-phase liquid chromatography or gas chromatography.
Core Analytical Methodologies for NDOA
Given the need for high sensitivity and selectivity, mass spectrometry-based methods are the industry standard for nitrosamine analysis. The two most prevalent techniques are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a versatile and powerful technique for the analysis of a wide range of nitrosamines.[5] For NDOA, its lower volatility compared to smaller nitrosamines like NDMA makes it an excellent candidate for LC-MS/MS.
Causality Behind Experimental Choices:
-
Chromatography: Due to NDOA's hydrophobic nature, reversed-phase chromatography is the logical choice. A C18 column provides the necessary retention and separation from polar matrix components. A gradient elution with a water/methanol or water/acetonitrile mobile phase system allows for the efficient elution of the highly retained NDOA.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for less polar nitrosamines as it can provide better ionization efficiency compared to Electrospray Ionization (ESI).
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing the impact of matrix interferences.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is another robust technique, particularly for more volatile compounds. While NDOA is less volatile than smaller nitrosamines, its analysis by GC-MS is feasible, though it may require higher temperatures.
Causality Behind Experimental Choices:
-
Sample Introduction: A liquid injection is suitable for NDOA. The high boiling point of NDOA necessitates a hot inlet to ensure complete vaporization.
-
Chromatography: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a broad range of nitrosamines.
-
Ionization: Electron Ionization (EI) is the standard for GC-MS, providing reproducible fragmentation patterns for compound identification and quantification.
-
Detection: Similar to LC-MS/MS, tandem mass spectrometry in MRM mode is crucial for achieving the required sensitivity and selectivity.
Designing an Inter-Laboratory Comparison for NDOA
This section outlines a hypothetical inter-laboratory study designed to assess the proficiency of laboratories in quantifying NDOA in a pharmaceutical drug product matrix.
Study Workflow
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-NITROSODIPROPYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 3. N-Nitroso-di-n-octylamine [webbook.nist.gov]
- 4. N-Nitroso-di-n-octylamine (CAS 6335-97-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
A Comparative Toxicological Guide to Dialkylnitrosamines: Structure, Metabolism, and Carcinogenicity
This guide provides an in-depth comparative analysis of the toxicology of dialkylnitrosamines, a class of potent carcinogens of significant concern in the pharmaceutical, food, and environmental sectors. We will dissect the relationship between the chemical structure of these compounds and their toxicological profiles, focusing on the critical roles of metabolic activation, genotoxicity, and the resulting organ-specific carcinogenicity. This document is intended for researchers, scientists, and drug development professionals engaged in toxicological risk assessment.
Introduction: The Procarcinogenic Nature of Dialkylnitrosamines
Dialkylnitrosamines are simple chemical structures that belong to a larger class of N-nitroso compounds. Despite their unassuming nature, they represent a significant toxicological threat. Over 300 nitrosamines have been tested in rodent cancer bioassays, and more than 90% were found to be carcinogenic[1]. Their presence as contaminants in food, water, cosmetics, and, more recently, in commonly used medications has prompted extensive regulatory scrutiny and research[2][3].
A crucial concept in understanding their toxicity is that dialkylnitrosamines are not directly carcinogenic. They are procarcinogens, meaning they require metabolic activation within the body to be converted into their ultimate carcinogenic forms[4]. This bioactivation process is the lynchpin that connects a specific nitrosamine's structure to its unique toxicological fingerprint, including its potency and the organs it targets.
The Decisive First Step: Metabolic Activation by Cytochrome P450
The journey from a stable dialkylnitrosamine to a reactive, DNA-damaging agent begins in the liver and other tissues containing Cytochrome P450 (CYP) enzymes[5]. The primary activation pathway is an oxidative dealkylation, specifically an α-hydroxylation reaction, which occurs on a carbon atom adjacent to the nitroso group[6].
This enzymatic hydroxylation creates a highly unstable α-hydroxynitrosamine intermediate. This intermediate spontaneously decomposes to form an aldehyde and a reactive monoalkylnitrosamine, which then yields a highly electrophilic alkyl-diazonium ion. It is this diazonium ion that acts as the ultimate carcinogen, readily attacking cellular macromolecules like DNA[6].
Caption: General metabolic activation pathway of dialkylnitrosamines.
The specific CYP isozyme involved is highly dependent on the structure of the alkyl groups.
-
Short-chain nitrosamines , such as N-nitrosodimethylamine (NDMA), are primarily metabolized by CYP2E1 [7].
-
As the alkyl chain length increases , the specificity for CYP2E1 is lost, and other P450s, including CYP2A6, CYP2C, and CYP3A4 , become involved in the metabolism of bulkier nitrosamines[8]. This differential enzyme affinity is a key determinant of the metabolic rate and, consequently, the toxic potential of different dialkylnitrosamines.
The Molecular Lesion: Genotoxicity via DNA Adduct Formation
The ultimate carcinogenic species, the alkyl-diazonium ion, is a powerful alkylating agent that covalently binds to DNA, forming DNA adducts[3]. These adducts, if not repaired by cellular mechanisms, can lead to mutations during DNA replication, a critical step in the initiation of cancer[6].
The most significant miscoding lesion is believed to be O⁶-alkylguanine . For instance, O⁶-methylguanine, formed from NDMA, can pair with thymine instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation[6]. Other adducts, such as N7-alkylguanine, are also formed but are generally considered less critical for mutagenesis.
The nature of the alkyl group on the nitrosamine directly determines the type of DNA adduct formed.
Table 1: Dialkylnitrosamines and Corresponding DNA Alkylating Agents
| Dialkylnitrosamine | Abbreviation | Key Metabolic Intermediate | Primary DNA Adducts |
| N-Nitrosodimethylamine | NDMA | Methyldiazonium ion | Methyl adducts (e.g., O⁶-methylguanine)[9] |
| N-Nitrosodiethylamine | NDEA | Ethyldiazonium ion | Ethyl adducts (e.g., O⁶-ethylguanine) |
| N-Nitrosodi-n-propylamine | NDPA | n-Propyldiazonium ion | n-Propyl adducts |
| N-Nitrosomethylethylamine | NMEA | Methyldiazonium ion & Ethyldiazonium ion | Methyl and Ethyl adducts[10] |
This direct link between the parent compound and the specific type of DNA damage underscores the structure-activity relationship in nitrosamine toxicology.
Comparative Carcinogenicity and Organ Specificity
The structural variations among dialkylnitrosamines lead to profound differences in their carcinogenic potency and the organs they primarily affect. This organotropism is influenced by the site of metabolic activation, the stability of the reactive metabolites, and the DNA repair capacity of different tissues.
The main acute toxic effect of many dialkylnitrosamines is hepatic centrilobular necrosis[4]. The liver, being the primary site of metabolism, is a frequent target for carcinogenicity[11]. However, other organs are also susceptible.
Table 2: Comparative Carcinogenicity of Common Dialkylnitrosamines in Rodents
| Nitrosamine | Relative Potency | Primary Target Organs | Notes |
| NDMA (N-Nitrosodimethylamine) | Potent | Liver (hemangiosarcomas, hepatocellular carcinomas), Kidney[4][12] | Can induce kidney tumors even after a single dose[4]. |
| NDEA (N-Nitrosodiethylamine) | Potent | Liver (hepatocellular carcinomas), Esophagus, Respiratory Tract (lungs, nasal cavity)[12][13] | A more potent respiratory tract carcinogen than NDMA in hamsters[14]. |
| NDPA (N-Nitrosodi-n-propylamine) | Potent | Esophagus, Forestomach[12] | Potency is comparable to NDMA and NDEA, but with a different organ specificity in rats[12]. |
| NMEA (N-Nitrosomethylethylamine) | Weaker | Liver (both hemangiosarcomas and hepatocellular carcinomas), Esophagus[12] | Considered a weaker carcinogen than its dimethyl or diethyl counterparts[12]. |
These differences highlight a critical principle: a simple change from a methyl to an ethyl group can shift the primary target organ and alter the carcinogenic potency. For example, in one study comparing NDMA and NDEA administered intratracheally to hamsters, NDEA was found to be a much more potent carcinogen in the respiratory tract, while NDMA was more carcinogenic to the liver[14].
Experimental Protocols for Toxicological Assessment
Evaluating the toxicological risk of nitrosamines requires a suite of specialized assays. The Ames test for mutagenicity and long-term animal bioassays for carcinogenicity are cornerstones of this assessment.
Enhanced Ames Test for Mutagenicity
The bacterial reverse mutation assay, or Ames test, is a primary screen for the mutagenic potential of a chemical. For nitrosamines, standard protocols can lack sensitivity, necessitating the use of an "Enhanced Ames Test"[15]. This is because their metabolic activation is a critical and sometimes limiting step.
Caption: Workflow for an Enhanced Ames Test for nitrosamines.
Step-by-Step Protocol: Enhanced Bacterial Reverse Mutation (Ames) Test
-
Strain Selection: Utilize a panel of bacterial tester strains, including Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101)[15]. These strains are engineered to detect different types of point mutations.
-
Metabolic Activation (S9): Conduct the assay both with and without a post-mitochondrial fraction (S9). For nitrosamine testing, it is critical to use S9 prepared from the livers of two species: rats and hamsters, typically at a 30% concentration in the S9 mix. The rodents should be pre-treated with CYP inducers (e.g., a combination of phenobarbital and β-naphthoflavone) to enhance metabolic activity[15].
-
Assay Method: Employ the pre-incubation method. The test compound, bacterial culture, and S9 mix (or buffer for the non-activated control) are combined and incubated for a set period (e.g., 30 minutes) before being mixed with top agar and plated[15]. This allows for the metabolic activation of the nitrosamine and its interaction with the bacterial DNA before plating.
-
Dose Selection: Use a suitable range of concentrations for the test nitrosamine, along with appropriate negative (solvent) and positive controls.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Interpretation: Count the number of revertant colonies on each plate. A compound is typically considered mutagenic if it produces a dose-dependent increase in revertant colonies, usually at least a two-fold increase over the solvent control, in one or more strains.
In Vivo Carcinogenicity Bioassay
To definitively determine the carcinogenic potential and target organs of a nitrosamine, a long-term in vivo bioassay in rodents is the gold standard.
Step-by-Step Protocol: General Rodent Carcinogenicity Bioassay
-
Animal Model Selection: Fischer 344 rats are a commonly used strain for carcinogenicity studies of nitrosamines. Both male and female animals should be included.
-
Dose-Range Finding: Conduct preliminary studies to determine the maximum tolerated dose (MTD) and select appropriate dose levels for the chronic study. Doses should be high enough to elicit a carcinogenic response but not so high as to cause excessive early mortality from acute toxicity.
-
Administration: Administer the test nitrosamine to groups of animals for a significant portion of their lifespan (e.g., 2 years). The route of administration should be relevant to potential human exposure, such as in the drinking water or by gavage[12]. A concurrent control group receives the vehicle only.
-
Clinical Observation: Monitor the animals throughout the study for clinical signs of toxicity, body weight changes, and the development of palpable masses.
-
Terminal Necropsy and Histopathology: At the end of the study, or when animals become moribund, perform a full necropsy. Collect all major organs and any observed lesions. Tissues are preserved, processed, and examined microscopically by a veterinary pathologist to identify and classify tumors.
-
Data Analysis: Statistically compare the incidence of tumors in the treated groups with the control group to determine if there is a significant increase in cancer at any site.
Conclusion
The toxicology of dialkylnitrosamines is a clear and compelling example of a structure-activity relationship in chemical carcinogenesis. The length and branching of the alkyl chains dictate which cytochrome P450 enzymes metabolize the compound, which in turn influences the rate of formation of the ultimate alkylating agent. This process defines the compound's genotoxic potential and, ultimately, its carcinogenic potency and organ specificity. A thorough understanding of these comparative mechanisms, supported by robust experimental data from assays like the Enhanced Ames Test and long-term bioassays, is essential for accurately assessing the risk these compounds pose to human health.
References
-
Heath, D. F., & Magee, P. N. (1962). Toxic Properties Of Dialkylnitrosamines and Some Related Compounds. British Journal of Industrial Medicine. [Link]
-
Sanam, T., et al. (2022). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health. [Link]
-
U.S. Food and Drug Administration. (n.d.). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. FDA.gov. [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences. [Link]
-
Lai, D. Y., & Arcos, J. C. (1980). Metabolic activation of aromatic amines and dialkylnitrosamines. Life Sciences. [Link]
-
Zhang, S., et al. (2023). In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics. [Link]
-
National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. National Institute of Environmental Health Sciences. [Link]
-
Hilfrich, J., et al. (1977). A comparison of the carcinogenicity of N-nitrosodiethylamine and N-nitrosodimethylamine after intratracheal instillation into Syrian golden hamsters. Cancer Letters. [Link]
-
Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research. [Link]
-
López-Rodríguez, R., et al. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development. [Link]
-
European Medicines Agency. (2024). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. EMA. [Link]
-
Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis. [Link]
-
Lhasa Limited. (2023). Current Status Of The Ames Test For N-nitrosamines. Lhasa Limited. [Link]
-
Peto, R., et al. (1984). The TD50: a proposed general convention for the numerical description of the carcinogenic potency of chemicals in chronic-exposure animal experiments. Environmental Health Perspectives. [Link]
-
Brunnemann, K. D., et al. (1982). N-nitrosamines: environmental occurrence, in vivo formation and metabolism. Journal of Toxicology. Clinical Toxicology. [Link]
-
U.S. Environmental Protection Agency. (1976). Scientific and Technical Assessment Report on nitrosamines. EPA. [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences. [Link]
-
Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis. [Link]
-
Lao, Y., et al. (2016). Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines. Chemical Research in Toxicology. [Link]
-
Al-Ghamdi, S. S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals. [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences. [Link]
-
D.J. Ponting, et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. [Link]
-
Hecht, S. S. (1998). Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology. [Link]
-
Gocke, E., et al. (1994). Investigating genotoxic and hematotoxic effects of N-nitrosodimethylamine, N-nitrosodiethylamine and N-nitrosodiethanolamine in the hen's egg-micronucleus test (HET-MN). Mutation Research. [Link]
-
Trejo-Martin, A., et al. (2022). Use of the Ames assay to predict the carcinogenic outcome of N-nitrosamines. Regulatory Toxicology and Pharmacology. [Link]
-
De Oliveira, A. R. M., & De Moraes, N. V. (Eds.). (n.d.). Special Issue: Cytochrome P450 Enzymes in Drug Metabolism. MDPI. [Link]
-
Aurigene Pharmaceutical Services. (n.d.). Enhanced AMES Test (EAT) for Nitrosamine Impurity Risk assessment. Aurigeneservices.com. [Link]
-
Olah, G. A., et al. (1975). Reactions of Protonated Dialkylnitrosamines Leading to Alkylating and Aminoalkylating Agents of Potential Metabolic Significance. Journal of the National Cancer Institute. [Link]
-
Peto, R., et al. (1991). N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study. Cancer Research. [Link]
-
Hecht, S. S. (1998). Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology. [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences. [Link]
-
JRF Global. (n.d.). Enhanced Ames Test for Nitrosamine Impurities. JRF Global. [Link]
-
Cerny, M. A., & Hanzlik, R. P. (2005). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition. [Link]
-
Chemistry LibreTexts. (2022). Organ Specific Toxic Effects. Chemistry LibreTexts. [Link]
-
Cross, K. P., & Ponting, D. J. (2022). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology. [Link]
-
Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for N-Nitrosodimethylamine (NDMA). ATSDR. [Link]
-
Hecht, S. S. (1999). Formation of exocyclic DNA adducts in vivo from Nitrosamines. IARC Scientific Publication No. 150. [Link]
-
Olajos, E. J., & Coulston, F. (1978). Comparative toxicology of N-nitroso compounds and their carcinogenic potential to man. Ecotoxicology and Environmental Safety. [Link]
-
Thomas, C., & Bollmann, F. (1976). [Comparative investigations on the organotropic carcinogenic effect of different N-nitroso compounds with rat after single and chronic treatment (author's transl)]. Zeitschrift für Krebsforschung und klinische Onkologie. Cancer research and clinical oncology. [Link]
-
Xu, J. J., et al. (2012). Evaluation of drugs with specific organ toxicities in organ-specific cell lines. Toxicological Sciences. [Link]
-
Lijinsky, W., & Reuber, M. D. (1980). Comparative carcinogenesis by some aliphatic nitrosamines in Fischer rats. Cancer Letters. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Toxic Properties Of Dialkylnitrosamines and Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hesiglobal.org [hesiglobal.org]
- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Comparative carcinogenesis by some aliphatic nitrosamines in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A comparison of the carcinogenicity of N-nitrosodiethylamine and N-nitrosodimethylamine after intratracheal instillation into Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Confirmatory Analysis of Dioctylnitrosamine Using High-Resolution Mass Spectrometry
Introduction: The Imperative for Unambiguous Nitrosamine Confirmation
Since 2018, the pharmaceutical industry has been under intense regulatory scrutiny following the detection of N-nitrosamine impurities in common drug products, leading to widespread recalls of medications like angiotensin II receptor blockers and ranitidine.[1][2] N-nitrosamines are classified as probable or possible human carcinogens and are considered a "cohort of concern" under the ICH M7 guideline, necessitating stringent control and monitoring to ensure patient safety.[1][3] The challenge lies in detecting and confirming these impurities at trace levels within complex active pharmaceutical ingredient (API) and drug product matrices.
Dioctylnitrosamine (DONA) represents a specific analytical challenge due to its non-polar nature and relatively high molecular weight compared to smaller, more volatile nitrosamines like NDMA. While targeted triple quadrupole (LC-MS/MS) methods are effective for routine quantification, confirmatory analysis—the unambiguous identification of an impurity—demands the advanced capabilities of High-Resolution Mass Spectrometry (HRMS).[4] HRMS provides high mass accuracy and resolving power, enabling the determination of elemental composition and differentiation from isobaric interferences, which is crucial for confident structural elucidation, especially when investigating unknown impurities or confirming hits from initial screens.[1][4]
This guide provides an in-depth comparison of two leading HRMS technologies, Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap, for the confirmatory analysis of DONA. We will explore the causality behind methodological choices and present supporting experimental frameworks to guide researchers and drug development professionals in selecting and implementing the optimal approach.
The Analytical Workflow: A Foundation for Reliable Data
A robust analytical workflow is the bedrock of any successful confirmatory analysis. Each stage is designed to ensure data integrity, from sample handling to final identification. The causality is simple: failure to control variables at any step compromises the certainty of the final result.
Sources
A Senior Application Scientist's Guide to the Efficacy of Sorbents for Dioctylnitrosamine (NDOA) Removal
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities, such as Dioctylnitrosamine (NDOA), in pharmaceutical products is a critical concern due to their potential carcinogenic properties. Regulatory bodies worldwide have stringent requirements for the control of these impurities. This guide provides an in-depth technical comparison of different sorbents for the removal of NDOA, supported by scientific principles and experimental data. As Senior Application Scientists, we understand the importance of not just presenting data, but also explaining the underlying scientific rationale to empower researchers in their decision-making process.
Understanding Dioctylnitrosamine (NDOA): A High Molecular Weight Nitrosamine
Dioctylnitrosamine (NDOA), also known as N-nitrosodi-n-octylamine, is a high molecular weight nitrosamine that can potentially form in drug products containing secondary or tertiary amine active pharmaceutical ingredients (APIs) or excipients in the presence of nitrosating agents. Its larger alkyl chains distinguish it from more commonly studied volatile nitrosamines like N-nitrosodimethylamine (NDMA). This structural difference significantly influences its physicochemical properties and, consequently, its interaction with various sorbents.
A critical first step in selecting an appropriate sorbent is understanding the properties of the target molecule. While comprehensive public data on NDOA is limited, we can infer some key characteristics based on its structure and data from similar long-chain nitrosamines.
Inferred Physicochemical Properties of Dioctylnitrosamine (NDOA):
| Property | Inferred Value/Characteristic | Implication for Sorbent Selection |
| Molecular Weight | High | Likely to have lower volatility and potentially different adsorption kinetics compared to smaller nitrosamines. |
| Polarity | Relatively non-polar due to the long alkyl chains | Favors adsorption onto hydrophobic sorbent surfaces. |
| Solubility | Low in water, higher in organic solvents | Affects the choice of solvent for extraction and the efficiency of aqueous-based removal processes. |
| LogP (Octanol-Water Partition Coefficient) | High (estimated) | Indicates a strong affinity for lipophilic environments, suggesting hydrophobic sorbents will be effective. |
Comparative Evaluation of Sorbent Technologies for NDOA Removal
The selection of a sorbent for NDOA removal depends on various factors, including the process stream (e.g., reaction mixture, final drug product), the concentration of NDOA, and the desired level of removal. Here, we compare three major classes of sorbents: activated carbon, silica-based sorbents, and polymeric sorbents.
Activated Carbon: The Workhorse of Adsorption
Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic compounds. Its surface can be modified to be either hydrophobic or hydrophilic, influencing its affinity for different molecules.
Mechanism of Action: The primary mechanism for NDOA removal by activated carbon is physisorption , driven by van der Waals forces. The large, non-polar nature of NDOA suggests a strong affinity for the hydrophobic surfaces of activated carbon. Studies on other nitrosamines have shown that coconut shell-based activated carbon can have a high removal efficiency.[1] However, it is crucial to consider that activated carbon can also catalyze the formation of nitrosamines from secondary amines under certain conditions, a factor that must be carefully evaluated in the context of the specific application.[2][3][4]
Performance Data (Illustrative for various Nitrosamines):
| Sorbent Type | Target Nitrosamine(s) | Removal Efficiency | Key Experimental Conditions | Reference |
| Coconut Shell Activated Carbon NPs | NDBA, NDPhA | >90% remaining after 0.5h | 3 mg/L sorbent, pH 6.6 & 8.6 | [1] |
| Powdered Activated Carbon | NDMA, NDEA | 59% and 55% respectively | Not specified | [1] |
| Bamboo/Charcoal Activated Carbon NPs | NDEA, NMEA | 30-40% remaining after 24h | 3 mg/L sorbent, pH 6.6 & 8.6 | [1] |
Causality Behind Experimental Choices: The use of nanoparticle activated carbon in some studies aims to increase the surface area to volume ratio, potentially leading to faster adsorption kinetics.[1] The evaluation at different pH values is critical as the charge of both the sorbent surface and the target molecule can be affected, influencing electrostatic interactions.
Silica-Based Sorbents: Versatility through Functionalization
Silica gel is a porous, amorphous form of silicon dioxide. Its surface is typically hydrophilic due to the presence of silanol groups. While unmodified silica may have limited affinity for the non-polar NDOA, its surface can be readily functionalized to enhance its adsorptive properties.
Mechanism of Action: For NDOA removal, hydrophobically modified silica , such as C8 or C18 bonded silica, would be the most effective. The mechanism is based on partitioning, where the non-polar NDOA preferentially moves from a polar solvent (like water or a polar reaction mixture) into the non-polar environment of the alkyl chains bonded to the silica surface. The efficiency of silica-based sorbents is highly dependent on the type and density of the functional groups.
Performance Considerations: While specific data for NDOA is scarce, the principles of reversed-phase chromatography, which utilizes these sorbents, strongly suggest their potential for effective removal. The key advantage of silica-based sorbents is the ability to tune their selectivity through a wide range of chemical modifications.
Polymeric Sorbents: Tailored for Selectivity
Polymeric sorbents are synthetic polymers designed to have specific adsorptive properties. They offer a high degree of tailorability in terms of pore size, surface area, and chemical functionality.
Mechanism of Action: For NDOA, hydrophobic polymeric sorbents , such as styrene-divinylbenzene or polypyrrole-based resins, would be most suitable. The removal mechanism is primarily based on hydrophobic interactions. The large, porous structure of these polymers allows for high loading capacities. Furthermore, polymers containing functional groups capable of reacting with nitrosating agents can be synthesized to prevent the formation of nitrosamines in the first place.[5][6]
Performance Considerations: The key advantage of polymeric sorbents is their potential for high selectivity and capacity. They can be designed to target specific molecules or classes of compounds. The choice between different polymeric sorbents will depend on the specific matrix and the presence of other compounds that might compete for adsorption sites.
Experimental Protocol for Evaluating Sorbent Efficacy
To objectively compare the performance of different sorbents for NDOA removal, a robust and well-defined experimental protocol is essential. This protocol should be designed as a self-validating system, ensuring the accuracy and reliability of the results.
Materials and Reagents
-
Dioctylnitrosamine (NDOA) standard
-
Sorbents to be tested: Activated Carbon (e.g., coconut shell-based), C18-functionalized Silica Gel, Styrene-Divinylbenzene polymeric resin.
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Water (HPLC grade).
-
Internal Standard (IS): A deuterated nitrosamine analog (e.g., N-nitrosodipropylamine-d14) for quantification by mass spectrometry.
-
Analytical Instrumentation: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography with tandem mass spectrometry (GC-MS/MS).
Experimental Workflow
The following workflow provides a systematic approach to evaluating sorbent performance.
Caption: Workflow for evaluating sorbent efficacy.
Step-by-Step Methodology
-
Preparation of NDOA Spiked Solution: Prepare a stock solution of NDOA in a suitable solvent (e.g., methanol). Spike a known volume of the process-relevant liquid (e.g., reaction mixture, simulated drug formulation) with the NDOA stock solution to achieve a target concentration (e.g., 1 µg/mL).
-
Sorbent Preparation: Weigh a precise amount of each sorbent and prepare a slurry in the same solvent as the spiked solution.
-
Adsorption Experiment:
-
To a series of vials, add a fixed volume of the NDOA spiked solution.
-
Add varying amounts of the sorbent slurry to achieve different sorbent-to-NDOA ratios.
-
Include a control vial with no sorbent.
-
Agitate the vials at a constant temperature for a defined period (e.g., 1 hour). To study the kinetics, samples can be taken at different time intervals.
-
-
Sample Processing:
-
After incubation, centrifuge or filter the samples to separate the sorbent from the liquid phase.
-
Transfer a known volume of the supernatant to a clean vial.
-
Add the internal standard solution to both the samples and the control.
-
-
Analytical Quantification:
-
Data Analysis:
-
Removal Efficiency (%):
where C_initial is the concentration of NDOA in the control sample and C_final is the concentration of NDOA in the sample treated with the sorbent.
-
Adsorption Capacity (q_e, mg/g):
where V is the volume of the solution (L) and m is the mass of the sorbent (g).
-
Visualizing the Fundamentals
Chemical Structure of Dioctylnitrosamine (NDOA)
Caption: Chemical structure of Dioctylnitrosamine.
Sorbent-NDOA Interaction Mechanisms
Caption: Primary interaction mechanisms for NDOA removal.
Conclusion and Future Perspectives
The removal of Dioctylnitrosamine from pharmaceutical processes requires a careful selection of sorbents based on a thorough understanding of the molecule's properties and the specific application. While activated carbon remains a versatile option, functionalized silica and polymeric sorbents offer greater potential for selectivity and capacity.
The provided experimental protocol offers a framework for the systematic evaluation and comparison of different sorbents. It is imperative that such studies are conducted under well-controlled conditions to generate reliable and comparable data.
Future research should focus on generating specific adsorption isotherm data for NDOA on a variety of commercially available and novel sorbents. This will enable a more quantitative comparison and facilitate the development of predictive models for sorbent performance. Furthermore, the investigation of regenerable sorbents is crucial for developing sustainable and cost-effective purification processes.
References
-
HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. SIELC Technologies. [Link]
-
A Fast Efficient Method to Determine the Presence of Nitrosamines in Cosmetics. Waters Corporation. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega. [Link]
-
Bao, Y., & Loeppky, R. N. (1991). Blocking nitrosamine formation with polymers. Chemical research in toxicology, 4(4), 382-389. [Link]
-
Wang, C., Shi, H., Adams, C., & Ma, Y. (2014). Investigation of removal of N-nitrosamines and their precursors in water treatments using activated carbon nanoparticles. International Journal of Environmental Technology and Management, 17(1), 34-48. [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration. [Link]
- Keefer, L. K., & Loeppky, R. N. (1992). U.S. Patent No. 5,087,671. Washington, DC: U.S.
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
-
Nitrosamine. PubChem. National Center for Biotechnology Information. [Link]
-
Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation. Journal of Pharmaceutical and Biomedical Analysis, 241, 115989. [Link]
-
Unexpected role of activated carbon in promoting transformation of secondary amines to N-nitrosamines. Environmental science & technology, 44(11), 4233-4238. [Link]
-
A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Journal of Pharmaceutical and Biomedical Analysis, 116242. [Link]
-
Stability of adsorbed nitrosamines on packed activated carbon bed to reduce environmental impact from amine-based CO2 capture. ACS Omega. [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency. [Link]
-
Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Journal of Chromatography A, 1381, 144-152. [Link]
-
Unexpected Role of Activated Carbon in Promoting Transformation of Secondary Amines to N-Nitrosamines. ResearchGate. [Link]
-
The removal efficiency of emerging organic contaminants, heavy metals and dyes: intrinsic limits at low concentrations. RSC Publishing. [Link]
-
Development and Validation of GC-FID Method for the Determination of Volatile N-nitrosamines in Meat. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 11-19. [Link]
-
N-nitrosamines formation from secondary amines by nitrogen fixation on the surface of activated carbon. Environmental science & technology, 45(20), 8818-8824. [Link]
-
Method 8070A: Nitrosamines by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
-
Investigation of removal of N-nitrosamines and their precursors in water treatments using activated carbon nanoparticles. ResearchGate. [Link]
-
Evaluating the Performance of Natural Organic Sorbent for Produced Water Treatment. SciSpace. [Link]
-
Improving the adsorption efficiency of a low-cost natural adsorbent for the removal of an organic pollutant: optimization and mechanism study. Materials Advances, 4(10), 2269-2284. [Link]
-
Application of the Organic Waste-Based Sorbent for the Purification of Aqueous Solutions. MDPI. [Link]
-
N-Nitrosodipropylamine. PubChem. National Center for Biotechnology Information. [Link]
-
Measurement and Correlation of Water Adsorption Equilibria on Silica Gel, Sorbead, and Alumina Using a Novel Experimental Isotherm System. Defense Technical Information Center. [Link]
-
Adsorption Technique for the Removal of Organic Pollutants from Water and Wastewater. ResearchGate. [Link]
-
Adsorption isotherms of Silica gel types A and B. ResearchGate. [Link]
-
Adsorption Isotherm Modelling of Water on Nano-Tailored Mesoporous Silica Based on Distribution Function. MDPI. [Link]
-
Experimental characterization of silica gel adsorption and desorption isotherms under varying temperature and relative humidity in a fixed bed reactor. Scientific reports, 14(1), 1-16. [Link]
-
Adsorption characteristics of silica gel + water systems. UWA Research Repository. [Link]
-
Removal of N-nitrosodimethylamine Precursors by Cation Exchange Resin: The Effects of pH and Calcium. Chemosphere, 212, 1109-1115. [Link]
-
N-Nitrosodiethanolamine. PubChem. National Center for Biotechnology Information. [Link]
-
N-Nitrosodiethylamine. PubChem. National Center for Biotechnology Information. [Link]
-
N-Nitrosomethylethylamine. PubChem. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unexpected role of activated carbon in promoting transformation of secondary amines to N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-nitrosamines formation from secondary amines by nitrogen fixation on the surface of activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking nitrosamine formation with polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5087671A - Polymers for scavenging nitrosating agents - Google Patents [patents.google.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmda.go.jp [pmda.go.jp]
Introduction: The Role of DEN in Chemical Carcinogenesis
An In-Depth Comparative Guide to Diethylnitrosamine (DEN)-Induced Tumor Models for Preclinical Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Diethylnitrosamine (DEN)-induced tumor models. Moving beyond a simple recitation of protocols, we delve into the causal mechanisms, compare model-specific outcomes with supporting experimental data, and offer field-proven insights to guide your selection of the most appropriate model for your research objectives.
Chemically-induced cancer models are indispensable tools in oncology research, allowing for the study of tumorigenesis in a controlled, in vivo setting. Among the various chemical carcinogens, N-nitrosamines, and specifically Diethylnitrosamine (DEN), are extensively used to model human cancers. DEN is a potent procarcinogen that reliably induces tumors in multiple organs, with the liver being the most common target.[1][2] Its widespread use stems from the remarkable parallels between DEN-induced hepatocellular carcinoma (HCC) in rodents and human HCC with a poor prognosis, particularly in terms of gene expression patterns, high cell proliferation, and chromosomal instability.[3][4]
This guide will provide a detailed comparison of various DEN-induced tumor models, focusing on the underlying molecular mechanisms, experimental design considerations, and the specific characteristics of the resulting tumors.
The Molecular Blueprint of DEN-Induced Carcinogenesis
Understanding the mechanism of DEN-induced tumorigenesis is critical for designing and interpreting experiments. The process is not one of direct action but requires metabolic activation, primarily within the liver, to exert its carcinogenic effects.
The Causality of DEN's Carcinogenic Action:
-
Metabolic Activation: Upon administration, DEN is bioactivated by hepatic cytochrome P450 enzymes, particularly CYP2E1.[5][6][7] This enzymatic process hydroxylates DEN at the α-carbon.
-
Formation of Reactive Intermediates: The hydroxylated compound is unstable and spontaneously decomposes to form an electrophilic ethyl-diazonium ion.[8]
-
DNA Adduct Formation: This highly reactive intermediate readily alkylates DNA bases, forming mutagenic DNA adducts.[3][6][9] If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to permanent mutations during DNA replication.
-
Cellular Injury and Compensatory Proliferation: The metabolic activation of DEN also generates significant reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, inflammation, and hepatocellular necrosis.[3][5][9] The resulting tissue damage triggers a robust compensatory proliferation of surviving hepatocytes. This proliferative environment provides a fertile ground for the clonal expansion of initiated (mutated) cells, driving tumor formation.[5]
This multi-step process from metabolic activation to tumor promotion is a self-validating system; the induction of tumors is a direct consequence of these well-established biochemical events.
Caption: Mechanism of DEN-induced hepatocarcinogenesis.
Comparative Analysis of Key DEN-Induced Tumor Models
The choice of animal strain, dosage, and administration regimen critically influences the tumor phenotype, latency, and incidence. This section compares the most common models.
Hepatocellular Carcinoma (HCC) Models
DEN is most renowned for its ability to induce HCC that closely mimics the human disease.
Mouse Models: Mouse models are favored for their genetic tractability and relatively short tumor latency. However, susceptibility to DEN is highly strain-dependent.[10][11]
-
Single-Dose Neonatal/Infant Model: This is the simplest and most effective protocol.[4] A single intraperitoneal (IP) injection of DEN into 14-15 day old mice is sufficient to induce HCC within 8-12 months.[3][12]
-
Two-Stage (Initiation-Promotion) Model: In adult animals, where hepatocytes are quiescent, a single DEN dose is less effective.[6][12] Therefore, a two-stage protocol is often employed.
-
Initiation: A single dose of DEN is administered to cause initial DNA damage.
-
Promotion: This is followed by chronic administration of a tumor promoter, such as phenobarbital (PB) in the drinking water or a high-fat diet.[12] Promoters are non-genotoxic agents that stimulate cell proliferation, accelerating the clonal expansion of initiated cells.[6] Thioacetamide (TAA) can also be used as a promoter to induce a model that combines HCC with liver fibrosis, more closely mimicking human HCC development in a cirrhotic background.[3][6]
-
Rat Models: Rat models, such as those using Wistar or Sprague-Dawley strains, are also common. They often require chronic administration of DEN, frequently in combination with other agents like 2-acetylaminofluorene (2-AAF), to achieve high tumor incidence.[7][13] These models are valuable for studying the progressive stages of hepatocarcinogenesis over a longer duration.
Lung Adenocarcinoma Models
While the liver is the primary target, certain mouse strains are highly susceptible to DEN-induced lung cancer.
-
FVB/N Mouse Strain: This strain is unique in its predisposition to developing lung adenocarcinomas following DEN administration, with only modest tumor development in the liver.[14][15][16] A single high dose of DEN can lead to over 70% of mice developing lung cancer.[14][15]
-
Characteristics: The resulting tumors are often positive for lung adenocarcinoma markers like cytokeratin-7 (CK7) and thyroid transcription factor-1 (TTF1).[14] Mechanistically, these tumors show high activation of the mTOR and MAPK pathways.[14] This model is particularly useful for studying non-small cell lung cancer (NSCLC) that is negative for KRAS and EGFR mutations.[14]
-
Other Tumor Models
DEN has also been shown to induce tumors in other tissues, though these models are less common.
-
Esophageal and Gastric Cancers: Studies have demonstrated that DEN can induce squamous cell carcinoma in the esophagus and adenocarcinoma in the stomach of mice.[17][18] The carcinogenic effect can be enhanced by co-administration of promoters like ethanol.[17][18]
Quantitative Data Summary: A Head-to-Head Comparison
The following table summarizes key quantitative parameters from various DEN-induced tumor models, providing a clear basis for comparison.
| Animal Model (Species/Strain) | DEN Dosage & Regimen | Promoter | Target Organ | Tumor Type | Incidence (%) | Latency | Reference(s) |
| Mouse (C57BL/6) | 25 mg/kg, single IP injection at 15 days | None | Liver | HCC | 21.4% | 35 weeks | [3] |
| Mouse (C57BL/6) | 1.25-25 mg/kg, single IP injection at 2 weeks | None | Liver | HCC | 80-100% | 8-12 months | [3][4][12] |
| Mouse (C57BL/6) | 20-50 mg/kg, 8 doses over 6 weeks | None | Liver | HCC | 100% | 24 weeks | [3][19] |
| Mouse (FVB/N) | Single high dose, IP | None | Lung | Adenocarcinoma | >70% | - | [14][15][16] |
| Mouse (AKR/J) | Single dose, IP | None | Lung, Blood | Adenoma, Leukemia | High | - | [10] |
| Mouse (SWR/J) | Single dose, IP | None | Lung | Adenoma | High | - | [10] |
| Mouse (C3H/HeN) | 20 µg/g, single IP + partial hepatectomy | Phenobarbital (500 ppm) | Liver | Enzyme-Altered Foci | High | 20 weeks | [11] |
| Rat (Wistar) | 50 mg/kg/week, IP | 2-AAF (25 mg/kg/week) | Liver | HCC | High | 18 weeks | [7] |
| Pig (Yucatan) | 16 mg/kg, 3x/week for 4 weeks | Partial Liver Embolization | Liver | Adenoma | 100% | 10-11 months | [20] |
Detailed Experimental Protocols
Adherence to a validated protocol is paramount for reproducibility. Below are two detailed, field-proven workflows.
Protocol 1: Single-Dose Neonatal Mouse Model for HCC
Objective: To induce HCC in mice with high efficiency for studies on tumor biology and therapeutic screening.
Methodology:
-
Animal Model: C57BL/6 mice. Pups should be 14-15 days old.
-
DEN Preparation: Prepare a stock solution of Diethylnitrosamine in sterile, pyrogen-free 0.9% saline. A common concentration is 1 mg/mL. The solution should be prepared fresh and protected from light.
-
Administration: Weigh each pup to calculate the precise volume for a dose of 25 mg/kg body weight. Administer the calculated volume via a single intraperitoneal (IP) injection using a 30-gauge needle.
-
Post-Injection Care: Return pups to their mother. Wean the mice at 21-25 days of age. House them under standard conditions with ad libitum access to food and water.
-
Monitoring: Monitor animals regularly for signs of distress or tumor burden (e.g., abdominal swelling, weight loss).
-
Endpoint: Euthanize mice at a predetermined endpoint, typically between 8 and 10 months post-injection, when visible liver tumors are well-established.[12]
-
Analysis: Harvest livers, count and measure surface tumors, and fix tissues in 10% neutral buffered formalin for histopathological analysis.
Protocol 2: Two-Stage (DEN + TAA) Mouse Model for Fibrotic-HCC
Objective: To generate an HCC model in a fibrotic/cirrhotic liver background, which more closely resembles a common etiology of human HCC.
Caption: Experimental workflow for a two-stage DEN+TAA HCC model.
Methodology:
-
Animal Model: C57BL/6 mice, 2 weeks old.
-
Initiation Phase: Administer weekly IP injections of DEN for 8 weeks. A progressive dosing schedule can be used: 20 mg/kg for the first week, 30 mg/kg for the second, and 50 mg/kg for the subsequent six weeks.[3][19]
-
Rest Period: Allow a one-week rest period after the final DEN injection for the animals to recover.[19]
-
Promotion Phase: Administer Thioacetamide (TAA) via IP injection for 4 to 8 weeks to induce liver fibrosis and promote the growth of initiated cells.
-
Monitoring & Endpoint: Monitor animals as described in Protocol 1. The endpoint is typically around 24 weeks from the initial DEN dose, at which point HCC nodules should be present within a cirrhotic liver.[3]
-
Analysis: Perform gross pathological and histopathological analysis of the liver to confirm the presence of both fibrosis/cirrhosis and HCC.
Conclusion and Expert Recommendations
Diethylnitrosamine-induced tumor models are robust and highly relevant preclinical tools. Their primary strength lies in their ability to recapitulate key molecular and pathological features of human cancers, particularly liver and lung cancer.
Key Considerations for Model Selection:
-
For studying tumor initiation and early genetic events: The single-dose neonatal mouse model is ideal due to its simplicity and clear delineation of the initiation step.
-
For evaluating therapies in a setting that mimics human HCC with cirrhosis: The two-stage DEN + TAA model provides a more clinically relevant microenvironment.
-
For investigating non-small cell lung cancer: The DEN-induced model in FVB/N mice offers a unique system, especially for tumors lacking common driver mutations.
While these models are powerful, researchers must acknowledge their limitations. The etiology is chemical, differing from the viral or metabolic origins of many human cancers. Nonetheless, the conserved molecular pathways activated during tumorigenesis ensure that DEN-induced models will remain a cornerstone of preclinical cancer research for years to come.
References
-
A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma. MDPI. [Link]
-
Diethylnitrosamine-induced liver tumorigenesis in mice. PubMed. [Link]
-
The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract. PubMed Central. [Link]
-
Diethylnitrosamine induces lung adenocarcinoma in FVB/N mouse. BMC Cancer. [Link]
-
Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI. [Link]
-
A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma. ResearchGate. [Link]
-
A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma. National Institutes of Health. [Link]
-
A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma. PubMed. [Link]
-
N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]
-
Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. PubMed Central. [Link]
-
Diethylnitrosamine induces lung adenocarcinoma in FVB/N mouse. PubMed. [Link]
-
Carcinogenic effects of a single dose of diethylnitrosamine in three unrelated strains of mice: genetic dependence of the induced tumor types and incidence. PubMed. [Link]
-
Mouse model of diethylnitrosamine-induced gastric cancer. PubMed. [Link]
-
Comparative study of diethylnitrosamine-initiated two-stage hepatocarcinogenesis in C3H, C57BL and BALB mice promoted by various hepatopromoters. PubMed. [Link]
-
The Risk of Cancer Correlated with Nitrosamine Exposure. ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]
-
N-Nitroso compounds and cancer incidence: the European Prospective Investigation into Cancer and Nutrition (EPIC)-Norfolk Study. PubMed. [Link]
-
Diethylnitrosamine-induced hepatocarcinogenesis is suppressed in lecithin:retinol acyltransferase-deficient mice primarily through retinoid actions immediately after carcinogen administration. PubMed. [Link]
-
N-Nitrosomethyl-n-octylamine. California Office of Environmental Health Hazard Assessment. [Link]
-
EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES. California Office of Environmental Health Hazard Assessment. [Link]
-
Diethylnitrosamine induces lung adenocarcinoma in FVB/N mouse. ResearchGate. [Link]
-
Induction of esophageal carcinogenesis by diethylnitrosamine and assessment of the promoting effect of ethanol and N-nitrosonornicotine: experimental model in mice. PubMed. [Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. [Link]
-
Validation of a preclinical model of diethylnitrosamine-induced hepatic neoplasia in Yucatan miniature pigs. PubMed Central. [Link]
-
N-Nitroso compounds and cancer incidence: The European Prospective Investigation into Cancer and Nutrition (EPIC)-Norfolk Study. ResearchGate. [Link]
-
Molecular Pathways for Nasopharyngeal Carcinoma focused on Acetaldehyde, Nitrosamines and Nicotine Exposures. ResearchGate. [Link]
-
Decoding DEN-Induced Hepatocellular Carcinoma: Models, Mechanisms, and Ameliorative Strategies in Preclinical Research. Preprints.org. [Link]
-
Chronic Administration of Diethylnitrosamine and 2-Acetylaminofluorene Induces Hepatocellular Carcinoma in Wistar Rats. MDPI. [Link]
-
Standardization of diethylnitrosamine-induced hepatocellular carcinoma rat model with time based molecular assessment. PubMed. [Link]
-
The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract. ResearchGate. [Link]
-
Induction of lung lesions in Wistar rats by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and its inhibition by aspirin and phenethyl isothiocyanate. PubMed Central. [Link]
-
N-Nitrosodimethylamine Fact Sheet. United States Environmental Protection Agency. [Link]
-
The N-Nitrosodiethylamine Mouse Model: Sketching a Timeline of Evolution of Chemically-induced Hepatic Lesions. Anticancer Research. [Link]
Sources
- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. mdpi.com [mdpi.com]
- 4. A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jchr.org [jchr.org]
- 10. Carcinogenic effects of a single dose of diethylnitrosamine in three unrelated strains of mice: genetic dependence of the induced tumor types and incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of diethylnitrosamine-initiated two-stage hepatocarcinogenesis in C3H, C57BL and BALB mice promoted by various hepatopromoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diethylnitrosamine-induced liver tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardization of diethylnitrosamine-induced hepatocellular carcinoma rat model with time based molecular assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diethylnitrosamine induces lung adenocarcinoma in FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diethylnitrosamine induces lung adenocarcinoma in FVB/N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mouse model of diethylnitrosamine-induced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction of esophageal carcinogenesis by diethylnitrosamine and assessment of the promoting effect of ethanol and N-nitrosonornicotine: experimental model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation of a preclinical model of diethylnitrosamine-induced hepatic neoplasia in Yucatan miniature pigs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Predicting Dioctylnitrosamine (DONA) Toxicity
Introduction: The Challenge of Dioctylnitrosamine (DONA) Toxicity Assessment
Dioctylnitrosamine (DONA) belongs to the N-nitrosamine class of compounds, which are recognized as probable human carcinogens.[1][2] These compounds can be found as impurities in various products, necessitating robust toxicological evaluation for human safety and risk assessment.[1][3] Traditional toxicology testing has heavily relied on animal models, which are time-consuming, costly, and raise significant ethical concerns. Consequently, the scientific and regulatory communities are increasingly shifting towards validated in vitro methodologies.[4][5]
A critical feature of most N-nitrosamines, including DONA, is that they are pro-carcinogens. This means they are not directly genotoxic but require metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, to be converted into highly reactive electrophiles that can damage DNA.[1][3][6] This mechanistic detail is the cornerstone of designing and validating any relevant in vitro assay for this compound class. An assay that lacks a metabolic activation system is fundamentally incapable of detecting the primary toxicological threat posed by DONA.
This guide provides a comparative analysis of key in vitro assays for predicting DONA toxicity, focusing on the scientific principles, validation requirements, and practical implementation for researchers in drug development and toxicology.
The Validation Framework: Ensuring Relevance and Reliability
For an in vitro assay to be accepted for regulatory decision-making, it must undergo a rigorous validation process to establish its reliability and relevance.[7][8] Reliability refers to the reproducibility of results within and between laboratories, while relevance confirms the scientific basis of the test and its ability to measure the effect of interest in a meaningful way.[8] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized Test Guidelines (TGs) that describe standardized protocols for many toxicological assays, ensuring data quality and comparability.[9][10] Adherence to these guidelines, including the implementation of appropriate positive, negative, and vehicle controls, is a prerequisite for a self-validating and trustworthy experimental system.
Critical Factor: The Imperative of Metabolic Activation
As pro-carcinogens, N-nitrosamines require enzymatic α-hydroxylation by CYP450 monooxygenases to form unstable intermediates, which then generate reactive diazonium ions capable of alkylating DNA.[6][11] In in vitro systems, where cell lines often have low or absent endogenous CYP activity, this critical metabolic step must be supplied exogenously.[1] This is achieved by incorporating a post-mitochondrial supernatant (S9 fraction) derived from the livers of rodents (typically rats or hamsters) that have been treated with CYP inducers.[1][12]
For N-nitrosamines, standard S9 protocols are often insufficient. An "Enhanced Ames Test" and similar enhanced protocols for mammalian cell assays are now recommended, which utilize a higher concentration of S9 (e.g., 30%) and often favor hamster liver S9, which is rich in the specific CYP isoforms (like CYP2E1 and CYP2A6) that effectively metabolize many nitrosamines.[13][14][15] The choice of solvent is also critical, as some organic solvents can inhibit the metabolic activity of S9 enzymes.[13]
Comparison of Key In Vitro Genotoxicity Assays
Genotoxicity is the primary endpoint of concern for DONA. A battery of tests is required to assess different mechanisms of genetic damage, including gene mutations and chromosomal damage.[9]
Bacterial Reverse Mutation Test (Ames Test)
-
Principle: The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium, E. coli) with pre-existing mutations in genes required for amino acid synthesis (e.g., histidine).[16] These strains cannot grow on a medium lacking this amino acid. The assay measures the ability of a test chemical to cause reverse mutations (reversions) that restore the gene's function, allowing the bacteria to grow and form colonies.[16]
-
Applicability to DONA: This assay is a cornerstone of genotoxicity testing. However, for N-nitrosamines, standard conditions (OECD TG 471) are often insensitive.[14] An Enhanced Ames Test is required, featuring a pre-incubation method with a high concentration (30%) of both hamster and rat liver S9.[13][14][17] The most sensitive strains for nitrosamines are typically those that detect base-pair substitutions, such as S. typhimurium TA1535 and E. coli WP2 uvrA.[13]
-
Trustworthiness: A positive result is characterized by a statistically significant, dose-dependent increase in the number of revertant colonies compared to the solvent control.[16] The system is validated with known mutagens as positive controls (e.g., 2-aminoanthracene with S9, sodium azide without S9) and a solvent/vehicle negative control.
Click for a Detailed Experimental Protocol
Enhanced Ames Test Protocol for DONA (OECD TG 471 Modified)
-
Preparation:
-
Prepare overnight cultures of sensitive bacterial strains (e.g., TA1535, WP2 uvrA).
-
Prepare the test article (DONA) in a non-inhibitory solvent (e.g., water or DMSO).
-
Prepare the S9 mix using Aroclor-induced hamster or rat liver S9 at a final concentration of 30% in the mix, supplemented with necessary cofactors (e.g., NADP, G6P).
-
-
Pre-incubation:
-
In a sterile tube, combine 0.1 mL of bacterial culture, 0.05 mL of the DONA test solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or buffer (without activation).
-
Include a vehicle control (solvent only) and appropriate positive controls.
-
Incubate the mixture at 37°C for 30 minutes with gentle shaking.[14]
-
-
Plating & Incubation:
-
Add 2 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) to each tube.
-
Vortex briefly and pour the contents onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive response is defined as a dose-related increase in revertant colonies and/or a reproducible and statistically significant increase at one or more concentrations.
-
In Vitro Mammalian Cell Micronucleus Assay
-
Principle: This assay detects chromosomal damage. A micronucleus is a small, extra nucleus that forms in the cytoplasm of a cell that has undergone cell division after exposure to a genotoxic agent.[18][19] It contains chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. The assay quantifies the frequency of cells containing these micronuclei.[20]
-
Applicability to DONA: This is a gold-standard test for detecting clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome number).[18] As per OECD TG 487, the assay must be conducted with and without metabolic activation (S9).[19][20] Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells are commonly used.[18][21]
-
Trustworthiness: The assay includes a cytotoxicity assessment (e.g., measuring cell proliferation) to ensure that micronuclei are counted at appropriate, non-lethal concentrations.[18] A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells. The system is validated with known clastogens (e.g., mitomycin-C) and aneugens (e.g., colchicine) as positive controls.
Click for a Detailed Experimental Protocol
In Vitro Micronucleus Assay for DONA (OECD TG 487)
-
Cell Culture & Treatment:
-
Culture appropriate mammalian cells (e.g., TK6) to exponential growth.
-
Perform a preliminary cytotoxicity test to determine the appropriate concentration range of DONA.
-
Seed cells and treat with at least three concentrations of DONA for a short duration (3-4 hours) with and without S9, and for a long duration (1.5-2 cell cycles) without S9.[18][20]
-
-
Recovery & Harvest:
-
After treatment, wash the cells and add fresh medium.
-
If using a cytokinesis-block method (e.g., with cytochalasin B), add it at the appropriate time to accumulate binucleated cells.
-
Harvest the cells after a recovery period that allows for nuclear and cell division (total time from start of treatment is typically 1.5-2 normal cell cycles).
-
-
Staining & Scoring:
-
Lyse the cells and stain the nuclei with a DNA-specific dye (e.g., propidium iodide).[18]
-
Analyze the cells for the presence of micronuclei using flow cytometry or microscopy.
-
-
Data Analysis:
-
Calculate the frequency of micronucleated cells for each concentration and control.
-
A test is considered positive if there is a concentration-related increase in micronucleated cells or a statistically significant increase at any concentration compared to the concurrent negative control.[18]
-
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
-
Principle: The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[22] Cells are embedded in agarose on a slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The DNA is then subjected to electrophoresis under alkaline conditions.[23][24] If the DNA is damaged (contains breaks), it relaxes and migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[22][25]
-
Applicability to DONA: This assay is highly effective for detecting DNA strand breaks, which are a direct consequence of DNA alkylation by activated nitrosamines.[26] It can be adapted to detect specific types of DNA lesions by including lesion-specific DNA repair enzymes in the protocol.[23] The assay must be performed with and without S9 to assess DONA's potential.
-
Trustworthiness: The assay is validated by including a concurrent positive control (e.g., methyl methanesulfonate) that is known to induce DNA strand breaks. A positive result is a statistically significant, dose-dependent increase in comet tail parameters (e.g., % DNA in tail, tail moment) compared to the negative control.
Workflow for In Vitro Toxicity Assessment of DONA
A logical, tiered approach is essential for efficiently and effectively evaluating the toxicity of DONA. The process begins with determining cytotoxicity to establish appropriate dose ranges for the more complex genotoxicity assays.
Data Synthesis and Comparative Performance
The choice of assay depends on the specific question being asked, the stage of development, and regulatory requirements. No single assay is sufficient; a battery of tests provides a comprehensive profile.[9]
| Assay | Toxicological Endpoint | Principle | Metabolic Activation | Throughput | Regulatory Acceptance (OECD) |
| Enhanced Ames Test | Gene Mutation | Bacterial reverse mutation | Essential (High S9) [13][14] | High | Yes (TG 471)[14] |
| In Vitro Micronucleus | Chromosomal Damage (Clastogenicity & Aneugenicity) | Formation of micronuclei | Essential [19][20] | Medium-High | Yes (TG 487)[19][20] |
| In Vitro Comet Assay | DNA Strand Breaks | DNA migration in electrophoresis | Essential | Medium-High | Yes (TG 489 for in vivo)[9] |
| MTT / XTT Assays | Cytotoxicity (Reduced Cell Viability) | Mitochondrial dehydrogenase activity | Not typically required | High | Widely used for dose-ranging[27] |
| LDH Release Assay | Cytotoxicity (Loss of Membrane Integrity) | Release of lactate dehydrogenase | Not typically required | High | Widely used for dose-ranging[27][28] |
Conclusion and Recommendations
The validation of in vitro assays for predicting Dioctylnitrosamine (DONA) toxicity is critically dependent on the integration of a robust metabolic activation system. Standard protocols are insufficient for this chemical class.
-
Prioritize Enhanced Protocols: For any genotoxicity assessment of DONA, enhanced protocols using high concentrations of hamster and/or rat liver S9 are non-negotiable for achieving biologically relevant results.[13][14]
-
Employ a Test Battery: A single assay is inadequate. A standard battery should include an Enhanced Ames test to assess mutagenicity and an in vitro micronucleus assay to assess chromosomal damage.[9] The Comet assay serves as a highly sensitive supporting test to confirm direct DNA damage.
-
Cytotoxicity First: Always precede genotoxicity testing with cytotoxicity assays (e.g., MTT, LDH) to ensure that observed genotoxic effects are not artifacts of excessive cell death and to select appropriate, non-overtly toxic concentrations for testing.[20]
-
Adhere to OECD Guidelines: Following the principles and methodologies outlined in the relevant OECD Test Guidelines is essential for generating data that is reliable, reproducible, and suitable for regulatory submission.[9]
By implementing this structured, mechanistically informed approach, researchers can confidently validate their in vitro systems and generate high-quality data to accurately predict the potential toxicity of Dioctylnitrosamine.
References
-
XCellR8. In Vitro Micronucleus Test. Available from: [Link]
-
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Available from: [Link]
-
OECD. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Available from: [Link]
-
Wills, J. et al. (2016). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Available from: [Link]
-
Lacoste, S. et al. (2007). Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available from: [Link]
-
Wills, J. et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. Available from: [Link]
-
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available from: [Link]
-
Chemistry LibreTexts. 3.4: Different Cytotoxicity Assays. (2024). Available from: [Link]
-
Johnson, G. E. et al. (2024). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Reviews in Mutation Research. Available from: [Link]
-
ResearchGate. Observed in vitro metabolic pathways of nitroso‐ramipril metabolites in liver S9 fractions. Available from: [Link]
-
Koy-Homberger, C. et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. Available from: [Link]
-
Na-Bangchang, K. et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]
-
Marcon, F. & Cordelli, E. OECD Test Guidelines for Genetic Toxicology. Istituto Superiore di Sanità. Available from: [Link]
-
Magar, S. OECD Guidlines By Genotoxicity. Slideshare. Available from: [Link]
-
IPHASE Biosciences. Ames Test for N-Nitrosamines: Assessing Mutagenicity. (2025). Available from: [Link]
-
ResearchGate. A deep dive into historical Ames study data for N-nitrosamine compounds. (2025). Available from: [Link]
-
European Medicines Agency. Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2024). Available from: [Link]
-
Lhasa Limited. Current Status Of The Ames Test For N-nitrosamines. (2023). Available from: [Link]
-
MDPI. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues. (2023). Available from: [Link]
-
ResearchGate. In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. (2011). Available from: [Link]
-
Rumruen, K. & Pool, B. L. (1984). Metabolic activation capabilities of S9 and hepatocytes from uninduced rats to convert carcinogenic N-nitrosamines to mutagens. Mutation Research. Available from: [Link]
-
Semantic Scholar. OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vitro Mammalian Cell Micronucleus Test. Available from: [Link]
-
Li, B. et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Chemical Research in Toxicology. Available from: [Link]
-
Yamazaki, H. et al. (1998). Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP. Carcinogenesis. Available from: [Link]
-
Pelkonen, O. et al. (1994). High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. Carcinogenesis. Available from: [Link]
-
Dobo, K. et al. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Frontiers in Chemistry. Available from: [Link]
-
National Toxicology Program - NIH. Validation Study of In Vitro Cytotoxicity Test Methods. (2025). Available from: [Link]
-
Appel, K. E. et al. (1984). Metabolic inactivation of N-nitrosamines by cytochrome P-450 in vitro and in vivo. IARC Scientific Publications. Available from: [Link]
-
Judson, R. S. et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available from: [Link]
-
Hecht, S. S. et al. (2019). Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines. Chemical Research in Toxicology. Available from: [Link]
-
Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology. Available from: [Link]
-
Christmann, M. & Kaina, B. (2021). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. Available from: [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2017). Model and Assay Validation and Acceptance. Using 21st Century Science to Improve Risk-Related Evaluations. Available from: [Link]
-
Agilent Technologies. What is the Comet Assay? A Simple Method to Detect DNA Damage. (2025). Available from: [Link]
-
Charles River Laboratories. In Vitro Toxicology Testing. Available from: [Link]
-
Loury, D. J. et al. (1987). Analysis of N-nitrosamines for genotoxicity in primary hepatocytes derived from various species. IARC Scientific Publications. Available from: [Link]
-
Zhang, S. et al. (2023). In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics. Available from: [Link]
-
ChemSafetyPro.COM. Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018). Available from: [Link]
-
Toxys. New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. (2025). Available from: [Link]
-
ResearchGate. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (2024). Available from: [Link]
-
ResearchGate. Mechanism for the genotoxicity evaluation of nitrosamines. Available from: [Link]
-
MatTek In Vitro Life Science Laboratories. In Vitro Models for Inhalation Toxicity Testing. (2018). Available from: [Link]
-
NIH National Center for Advancing Translational Sciences. In Vitro Toxicological Testing using a qHTS Platform. (2021). Available from: [Link]
Sources
- 1. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toxys.com [toxys.com]
- 3. hesiglobal.org [hesiglobal.org]
- 4. criver.com [criver.com]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. mdpi.com [mdpi.com]
- 7. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Model and Assay Validation and Acceptance - Using 21st Century Science to Improve Risk-Related Evaluations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 10. OECD Guidlines By Genotoxicity | PPTX [slideshare.net]
- 11. Frontiers | Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment [frontiersin.org]
- 12. Metabolic activation capabilities of S9 and hepatocytes from uninduced rats to convert carcinogenic N-nitrosamines to mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. Current Status Of The Ames Test For N-nitrosamines | Lhasa Limited [lhasalimited.org]
- 18. x-cellr8.com [x-cellr8.com]
- 19. oecd.org [oecd.org]
- 20. criver.com [criver.com]
- 21. academic.oup.com [academic.oup.com]
- 22. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. m.youtube.com [m.youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
A Guide to the Safe Disposal of Dioctylnitrosamine for Laboratory Professionals
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for dioctylnitrosamine. Given the limited specific data for dioctylnitrosamine, this guide synthesizes established protocols for the safe handling and disposal of nitrosamines as a class of potent carcinogens, with a focus on procedural safety and regulatory compliance.
The Imperative for Caution: Understanding the Hazard
Dioctylnitrosamine belongs to the N-nitrosamine family of compounds, which are recognized as probable human carcinogens.[1][2] Chronic exposure to even minute quantities of nitrosamines can lead to severe health consequences, including damage to the liver and an increased risk of various cancers.[1] Therefore, all handling and disposal procedures must be approached with the utmost caution and adherence to stringent safety protocols.
Key Hazards Associated with Nitrosamines:
| Hazard | Description |
| Carcinogenicity | Classified as probable human carcinogens by multiple regulatory bodies.[1][2] |
| Toxicity | Can be toxic if swallowed, inhaled, or absorbed through the skin.[3] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[3] |
| Reactivity | Incompatible with strong oxidizing agents and may decompose when exposed to light.[4] |
Operational Plan: From Handling to Disposal
A systematic approach is crucial to safely manage dioctylnitrosamine waste from the point of generation to its final disposal. This involves a multi-step process encompassing immediate containment, chemical degradation, and compliant disposal.
Immediate Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of dioctylnitrosamine, all work should be conducted within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]
Essential Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemically resistant gloves (e.g., nitrile). | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against accidental splashes. |
| Lab Coat | A disposable or dedicated lab coat. | To prevent contamination of personal clothing. |
| Respirator | A NIOSH-approved respirator may be necessary for certain operations. | To prevent inhalation of volatile compounds. |
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Cleanup should only be performed by trained personnel wearing appropriate PPE.
Spill Cleanup Procedure:
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Procedures: Chemical Degradation
Direct disposal of dioctylnitrosamine into wastewater or general waste streams is strictly prohibited due to its toxicity and environmental persistence. Chemical degradation is a recommended step to convert the hazardous nitrosamine into less harmful substances before final disposal.
Method 1: Reduction with Aluminum-Nickel Alloy
A proven method for the degradation of nitrosamines involves reduction to their corresponding amines using an aluminum-nickel alloy in an alkaline solution. This process is effective and relatively inexpensive.
Step-by-Step Protocol:
-
Preparation: In a suitable reaction vessel within a fume hood, dissolve the dioctylnitrosamine waste in a compatible solvent.
-
Reagent Addition: Slowly add an excess of aluminum-nickel alloy powder and a sufficient amount of aqueous alkali (e.g., sodium hydroxide solution).
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid.
-
Verification: After the reaction is complete, analyze a sample to ensure the complete degradation of the nitrosamine.
-
Neutralization: Carefully neutralize the resulting amine solution.
-
Disposal: Dispose of the final solution in accordance with institutional and local regulations for chemical waste.
Method 2: Photolytic Degradation
Ultraviolet (UV) light can also be used to degrade nitrosamines.[5] This method involves irradiating a solution of the nitrosamine, which leads to the cleavage of the N-N bond.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a dilute solution of the dioctylnitrosamine waste in a suitable solvent in a UV-transparent reaction vessel.
-
Irradiation: Expose the solution to a UV light source (e.g., a mercury lamp) for a sufficient duration.
-
Monitoring: Monitor the degradation process using an appropriate analytical technique (e.g., HPLC, GC-MS).
-
Disposal: Once degradation is complete, dispose of the resulting solution as per institutional guidelines. It is important to be aware that degradation byproducts may also be hazardous.[6]
Waste Classification and Final Disposal
The treated waste, as well as any contaminated materials (e.g., PPE, absorbent), must be disposed of as hazardous waste. While there is no specific EPA waste code for dioctylnitrosamine, it would likely be classified based on its characteristics of toxicity.[7][8]
General Waste Management Guidelines:
-
Containerization: All waste must be collected in clearly labeled, sealed, and chemically compatible containers.
-
Labeling: The container must be labeled with "Hazardous Waste" and a clear description of the contents.
-
Storage: Store the waste in a designated, secure area away from incompatible materials.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste management company.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of dioctylnitrosamine.
Caption: A workflow for the safe disposal of dioctylnitrosamine.
References
- National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- ECHEMI.
- Sigma-Aldrich. Safety Data Sheet for Diethylnitrosamine. (2025-04-16).
- US Environmental Protection Agency.
- Sigma-Aldrich.
- Spectrum Chemical. Material Safety Data Sheet for N-Nitrosodiethylamine. (2006-08-11).
- Agilent Technologies. Nitrosamines Standard (1X1 mL)
- Request PDF.
- PharmWaste Technologies, Inc.
- US Environmental Protection Agency. EPA Hazardous Waste Codes.
- National Center for Biotechnology Information.
- Alfred University. EPA Hazardous Waste Codes.
- MDPI.
- US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01).
- National Center for Biotechnology Inform
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
- National Center for Biotechnology Information. NDMA Formation Due to Active Ingredient Degradation and Nitrite Traces in Drug Product.
- Office of Scientific and Technical Information. Proposed Risk-Based Approach for Nitrosamine Chemicals of Potential Concern.
- Centers for Disease Control and Prevention. NIOSH List of Hazardous Drugs in Healthcare Settings, 2020.
- Gassnova.
- Centers for Disease Control and Prevention. Hazardous Drug Exposures in Healthcare. (2024-03-04).
- Centers for Disease Control and Prevention. Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings.
- ChemicalBook. 55-18-5(N-NITROSODIETHYLAMINE) Product Description.
Sources
- 1. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. actenviro.com [actenviro.com]
- 8. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Dioctylnitrosamine (NDOA)
As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. This guide provides an in-depth, procedural framework for the safe handling of N-Nitrosodi-n-octylamine (NDOA), a compound of significant interest in various research applications. Moving beyond a simple checklist, we will delve into the causality behind each safety recommendation, ensuring a comprehensive understanding that builds a culture of proactive safety and trust in our laboratory practices.
Understanding the Hazard: Why NDOA Demands Respect
N-Nitrosodi-n-octylamine (CAS No. 614-57-3) is a member of the nitrosamine family. While specific toxicological data for NDOA is limited, the class of N-nitrosamines is well-established to contain potent carcinogens in animal studies. Therefore, NDOA should be treated as a suspect human carcinogen. The primary routes of exposure are inhalation of aerosols, dermal absorption, and ingestion. Our handling protocols are designed to mitigate these risks at every step.
Core Principles of PPE Selection for NDOA
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It is a risk-based decision process that considers the concentration of the chemical, the task being performed, and the potential for splashes, spills, or aerosol generation. The following sections provide a detailed guide to selecting the appropriate PPE for handling NDOA.
Dermal Protection: Beyond the Basic Lab Coat
Standard laboratory coats are insufficient for handling concentrated NDOA or for procedures with a high risk of splashing. A multi-layered approach to dermal protection is essential.
-
Primary Protection: A disposable, solid-front, back-tying chemical-resistant gown is required. This provides a barrier against incidental contact.
-
Secondary Protection (High-Risk Tasks): For tasks such as weighing neat material, preparing concentrated stock solutions, or in the event of a spill, a chemically resistant apron made of butyl rubber or nitrile should be worn over the lab gown.
Gloves: The Critical Barrier
The choice of glove material is arguably the most critical decision in preventing dermal exposure. Nitrosamines can readily permeate common laboratory gloves. Therefore, material-specific recommendations are crucial.
-
Double Gloving: Always wear two pairs of gloves. This practice protects against undetected pinholes and provides a buffer during glove changes.
-
Glove Material Selection:
-
Inner Glove: A standard nitrile examination glove provides a good base layer.
-
Outer Glove: For extended handling or direct contact, a glove with high chemical resistance is mandatory.
-
Table 1: Glove Material Compatibility for N-Nitrosamines
| Glove Material | Breakthrough Time (minutes) | Rating | Primary Use Case |
| Butyl Rubber | > 480 | Excellent | Handling concentrated NDOA, spill cleanup |
| Nitrile | Variable (15-60) | Good (for short duration) | Inner glove, handling dilute solutions |
| Latex | < 15 | Not Recommended | Prone to rapid degradation |
| Neoprene | > 240 | Very Good | Alternative for concentrated handling |
Note: Breakthrough times are general guidelines. Always consult the glove manufacturer's specific chemical resistance data for the gloves you are using.
Respiratory Protection: Preventing Inhalation Exposure
NDOA is a non-volatile compound under standard laboratory conditions, so the risk of vapor inhalation is low. However, the generation of aerosols during activities such as sonicating, vortexing, or weighing can present a significant inhalation hazard.
-
Engineering Controls First: Whenever possible, handle NDOA within a certified chemical fume hood or a Class II Biosafety Cabinet to contain any potential aerosols at the source.
-
Respiratory Protection: In situations where engineering controls are not feasible or during a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is recommended. A full-face respirator also provides the benefit of eye and face protection.
Eye and Face Protection
-
Standard Use: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.
-
High-Risk Tasks: When handling concentrated NDOA or during procedures with a high splash potential, a full-face shield worn over safety glasses is mandatory.
Procedural Guidance: From Receipt to Disposal
A robust safety plan extends beyond PPE selection. It encompasses the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of leakage or damage.
-
Store NDOA in a designated, well-ventilated, and clearly labeled area for carcinogens.
-
Ensure the storage container is tightly sealed and stored in secondary containment to prevent the spread of material in case of a leak.
Handling and Use
The following workflow diagram illustrates the key decision points and procedural steps for safely handling NDOA in a laboratory setting.
Caption: Workflow for Safe Handling of NDOA
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or you are not trained to handle it.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the highest level of recommended PPE, including a full-face respirator, chemical-resistant gown, and butyl rubber gloves.
-
Contain and Clean: Use a commercial nitrosamine spill kit or absorbent pads to contain and clean the spill. Work from the outside of the spill inward.
-
Decontaminate: Once the bulk of the spill is cleaned, decontaminate the area. Some literature suggests using UV light to degrade nitrosamines, but this should be validated for your specific conditions.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal
All waste contaminated with NDOA, including gloves, disposable gowns, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not mix NDOA waste with other waste streams.
Building a Culture of Safety
This guide provides a technical framework for the safe handling of Dioctylnitrosamine. However, true safety is a dynamic process that relies on continuous training, adherence to protocols, and a shared commitment to the well-being of every member of our research community. By understanding the "why" behind these procedures, we empower ourselves to make informed, safe decisions at the bench every day.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
